Cy5-PEG8-Tetrazin
Description
Structure
2D Structure
Properties
Molecular Formula |
C61H85ClN8O10 |
|---|---|
Molecular Weight |
1125.8 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide chloride |
InChI |
InChI=1S/C61H84N8O10.ClH/c1-48-64-66-59(67-65-48)50-26-24-49(25-27-50)47-63-58(71)28-31-72-33-35-74-37-39-76-41-43-78-45-46-79-44-42-77-40-38-75-36-34-73-32-29-62-57(70)23-11-8-16-30-69-54-20-15-13-18-52(54)61(4,5)56(69)22-10-7-9-21-55-60(2,3)51-17-12-14-19-53(51)68(55)6;/h7,9-10,12-15,17-22,24-27H,8,11,16,23,28-47H2,1-6H3,(H-,62,63,70,71);1H |
InChI Key |
GCSCPLBTZKXTKH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCN\3C4=CC=CC=C4C(/C3=C/C=C/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C.[Cl-] |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=CC=CC5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
The Tetrazine-TCO Bioorthogonal Reaction: A Deep Dive into its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (TCO) has emerged as a cornerstone of bioorthogonal chemistry, enabling the precise and efficient labeling and manipulation of biomolecules in complex biological systems. Its exceptional kinetics, high specificity, and biocompatibility have propelled its use in a wide array of applications, from in vivo imaging to targeted drug delivery. This technical guide provides a comprehensive overview of the core mechanism of the tetrazine-TCO ligation, supported by quantitative kinetic data, detailed experimental protocols, and a visual representation of the reaction pathway.
Core Mechanism: A [4+2] Cycloaddition Cascade
The tetrazine-TCO reaction is a type of "click chemistry" that proceeds through a two-step mechanism.[1] The first and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this step, the electron-deficient tetrazine acts as the diene and the strained, electron-rich trans-cyclooctene serves as the dienophile.[2][3] This cycloaddition forms a highly unstable, tricyclic intermediate.
This intermediate then rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen (N₂).[4][5] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[1] The release of N₂ gas is a key driving force for the irreversibility of this reaction.[4]
The exceptional speed of this reaction is attributed to the high ring strain of the TCO molecule and the favorable frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the TCO and the lowest unoccupied molecular orbital (LUMO) of the tetrazine.[1][2] Electron-withdrawing substituents on the tetrazine and electron-donating groups on the TCO can further accelerate the reaction rate by lowering the LUMO energy of the tetrazine and raising the HOMO energy of the TCO, respectively.[2][6]
Reaction Pathway Diagram
Caption: Mechanism of the Tetrazine-TCO bioorthogonal reaction.
Quantitative Kinetic Data
The second-order rate constants (k₂) for the tetrazine-TCO reaction are among the highest reported for any bioorthogonal reaction, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[4] This rapid kinetics allows for efficient labeling at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects.[7] The table below summarizes key kinetic data from the literature, highlighting the influence of substituents and solvent conditions on the reaction rate.
| Tetrazine Substituent | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO-OH (axial) | PBS | 37 | (13 ± 0.08) x 10³ | [8] |
| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO (water-soluble) | Not Specified | Not Specified | (3,300 ± 40) x 10³ | [8] |
| 3-(p-aminophenyl)-6-methyl-s-tetrazine | TCO | PBS (pH 7.4) | 37 | 26,000 | [9] |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 3.6 | [10] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 118 | [10] |
| 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 2.7 | [10] |
| 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | BCN | Acetonitrile | Ambient | 1.4 | [10] |
| Model tetrazine 11 | TCO 12 | Acetonitrile | 20 | 3.14 ± 0.10 | [11] |
| Model tetrazine 11 | sTCO-acid 14 | Acetonitrile | Not Specified | 420 ± 49 | [11] |
| Model tetrazine 11 | TCO 12 | 25% ACN/PBS | 37 | 287 ± 10 | [11] |
| Model tetrazine 11 | sTCO-acid 14 | 25% ACN/PBS | 37 | 23,800 ± 400 | [11] |
Experimental Protocols
The following are generalized protocols for performing tetrazine-TCO ligations for protein labeling and conjugation. Researchers should optimize these protocols based on their specific biomolecules and experimental conditions.
Protein Labeling with a TCO-NHS Ester
This protocol describes the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.
Workflow Diagram
Caption: Workflow for labeling a protein with a TCO-NHS ester.
Methodology
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0, to a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching (Optional): To quench any unreacted NHS ester, add a small volume of a concentrated amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 10-15 minutes.
-
Purification: Remove the excess, unreacted TCO-NHS ester and other small molecules using a spin desalting column or dialysis against an appropriate buffer.
Protein-Protein Conjugation via Tetrazine-TCO Ligation
This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.
Logical Relationship Diagram
Caption: Logical flow for protein-protein conjugation.
Methodology
-
Prepare Labeled Proteins: Prepare the TCO-labeled protein and the tetrazine-labeled protein according to the labeling protocol described above (or an equivalent method for tetrazine labeling). Ensure both proteins are in a compatible buffer, such as PBS pH 7.4.
-
Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein in a 1:1 to 1:1.5 molar ratio. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[4][12]
-
Purification (Optional): If necessary, the resulting protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
Monitoring the Reaction
The progress of the tetrazine-TCO ligation can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic visible absorbance maximum, which typically falls between 510 and 540 nm.[4][9] This provides a real-time method for determining reaction kinetics and completion.
Conclusion
The tetrazine-TCO bioorthogonal reaction stands as a powerful and versatile tool for chemical biology and drug development. Its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount. By understanding the core mechanism and having access to reliable quantitative data and experimental protocols, researchers can effectively harness the power of this remarkable click reaction to advance their scientific endeavors.
References
- 1. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. app1-c89-pub.pressidium.com - Tetrazine Click Chemistry [app1-c89-pub.pressidium.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. broadpharm.com [broadpharm.com]
Cy5-PEG8-Tetrazine: A Technical Guide to Water Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Cy5-PEG8-Tetrazine is a fluorescent probe that combines the far-red emitting cyanine dye, Cy5, with a hydrophilic eight-unit polyethylene glycol (PEG) spacer and a bioorthogonal tetrazine moiety. This unique construction makes it a valuable tool in bioconjugation, particularly for the labeling and tracking of biomolecules in aqueous environments. This technical guide provides an in-depth analysis of the water solubility and stability of Cy5-PEG8-Tetrazine, presents generalized experimental protocols for their determination, and illustrates its primary reactivity in a common bioorthogonal ligation reaction.
Physicochemical Properties
The key features of Cy5-PEG8-Tetrazine that influence its utility in biological applications are its solubility in aqueous media and its stability under various experimental conditions.
Water Solubility
Table 1: Summary of Solubility Data for Cy5-PEG-Tetrazine Derivatives
| Compound | Solvent | Solubility Description | Source |
| Cy5-PEG-methyltetrazine | Water, DMSO, DCM, DMF | Water-soluble | [1] |
| Cy5 Tetrazine | Water, DMSO, DMF | Water-soluble | [3] |
| sulfo-Cyanine5.5 tetrazine | Water, DMF, DMSO | High aqueous solubility and hydrophilicity | [4] |
| Cy5-PEG-NH2 | Not specified | Good water solubility | [2] |
Stability
The stability of Cy5-PEG8-Tetrazine is a critical factor for its successful application in time-dependent studies, such as in vivo imaging or long-term tracking of labeled molecules. The stability can be influenced by pH, temperature, and exposure to light.
-
pH Stability: A similar compound, Cy5 Tetrazine, is reported to be pH-insensitive in the range of pH 4 to 10.[3] Tetrazine compounds generally exhibit good thermal stability under appropriate pH conditions; however, they may be susceptible to degradation in the presence of strong acids or bases.[]
-
Thermal Stability: While specific data for Cy5-PEG8-Tetrazine is unavailable, tetrazines are generally considered to have good thermal stability.[] However, high temperatures can lead to degradation.[] For storage, it is commonly recommended to keep the compound at -20°C.[1][3]
-
Photostability: Cyanine dyes, including Cy5, are susceptible to photobleaching upon prolonged exposure to excitation light. Strategies to mitigate this include the use of protective buffers containing reductive-oxidative systems (ROXS). Recent research has also explored a buffering strategy with a specifically designed cyanine dye to overcome photobleaching during super-resolution imaging.
Table 2: Summary of Stability Data for Cy5-Tetrazine Derivatives
| Compound/Class | Condition | Stability Description | Source |
| Cy5 Tetrazine | pH | Insensitive from pH 4 to 10 | [3] |
| Tetrazines | pH/Temperature | Good thermal stability at suitable pH; potential for degradation in strong acids/bases or at high temperatures. | [] |
| Cyanine Dyes (Cy3/Cy5) | Light | Susceptible to photobleaching; stability can be enhanced with protective buffers (ROXS). |
Experimental Protocols
The following are generalized protocols for determining the water solubility and stability of Cy5-PEG8-Tetrazine. These should be adapted and optimized for specific experimental needs.
Protocol for Determining Water Solubility
This protocol outlines a method to estimate the aqueous solubility of Cy5-PEG8-Tetrazine using UV-Vis spectroscopy.
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount of Cy5-PEG8-Tetrazine (e.g., 1 mg).
-
Dissolve the compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution.
-
-
Preparation of a Calibration Curve:
-
Prepare a series of dilutions of the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).
-
Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of Cy5 (approximately 649 nm) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Saturation Experiment:
-
Add an excess amount of the solid Cy5-PEG8-Tetrazine to a known volume of the aqueous buffer.
-
Stir the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and, if necessary, filter it through a 0.22 µm filter to remove any remaining solid particles.
-
-
Concentration Determination:
-
Measure the absorbance of the filtered supernatant at the λmax of Cy5.
-
Use the calibration curve to determine the concentration of the dissolved Cy5-PEG8-Tetrazine in the saturated solution. This concentration represents the aqueous solubility under the tested conditions.
-
Protocol for Assessing Aqueous Stability
This protocol describes a general method to evaluate the stability of Cy5-PEG8-Tetrazine in an aqueous buffer over time using UV-Vis spectroscopy.
-
Sample Preparation:
-
Prepare a solution of Cy5-PEG8-Tetrazine in the aqueous buffer of interest at a known concentration.
-
Divide the solution into multiple aliquots for testing at different time points and under different conditions (e.g., varying temperature, pH, or light exposure).
-
-
Incubation:
-
Store the aliquots under the desired experimental conditions. For example:
-
Temperature Stability: Incubate at different temperatures (e.g., 4°C, 25°C, 37°C).
-
pH Stability: Prepare solutions in buffers with different pH values.
-
Photostability: Expose samples to a controlled light source while keeping a control sample in the dark.
-
-
-
Data Collection:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Measure the full absorbance spectrum (e.g., from 300 to 800 nm) of each aliquot using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Monitor the change in the absorbance at the λmax of Cy5 over time. A decrease in absorbance indicates degradation of the chromophore.
-
The appearance of new peaks in the spectrum may indicate the formation of degradation products.
-
Calculate the percentage of remaining Cy5-PEG8-Tetrazine at each time point relative to the initial concentration.
-
Bioorthogonal Reaction Workflow
Cy5-PEG8-Tetrazine is primarily used in bioorthogonal chemistry, specifically in the inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) dienophile. This reaction is known for its exceptionally fast kinetics and high selectivity, allowing for the formation of a stable covalent bond without the need for a copper catalyst or elevated temperatures.[3]
Caption: Workflow of the iEDDA reaction between Cy5-PEG8-Tetrazine and a TCO-modified biomolecule.
Conclusion
Cy5-PEG8-Tetrazine is a valuable tool for researchers in various fields, including cell biology, proteomics, and drug development. Its enhanced water solubility, conferred by the PEG linker, allows for its use in aqueous biological systems. While the compound exhibits good stability under a range of pH conditions, users should be mindful of potential photobleaching and degradation at extreme temperatures or pH levels. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability parameters relevant to their specific applications. The highly efficient and specific nature of the iEDDA reaction makes Cy5-PEG8-Tetrazine a powerful reagent for the fluorescent labeling and subsequent detection of biomolecules.
References
An In-depth Guide to Cy5-PEG8-Tetrazine in Bioorthogonal Click Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide details the mechanism, application, and operational protocols for Cy5-PEG8-Tetrazine, a key reagent in the field of bioorthogonal chemistry. It is designed to provide a comprehensive understanding of its function in labeling and imaging applications, leveraging the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Core Principles: Bioorthogonal Chemistry and the IEDDA Reaction
Bioorthogonal chemistry refers to a class of chemical reactions that can proceed within a living system without interfering with or being influenced by native biochemical processes. Coined by Carolyn Bertozzi, this concept has revolutionized the study of biomolecules in their natural environment.
A prime example of a bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a 1,2,4,5-tetrazine and a strained alkene, most notably a trans-cyclooctene (TCO). This reaction stands out due to its exceptionally fast kinetics and high specificity, requiring no cytotoxic catalysts like copper.[1][2] The reaction is characterized by the [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and the electron-rich, strained TCO (the dienophile), forming a stable covalent bond.[1]
Molecular Composition and Function
Cy5-PEG8-Tetrazine is a modular probe designed for specific bioorthogonal applications. It consists of three essential components, each with a distinct function.
-
Cy5 (Cyanine 5): A bright, far-red fluorescent dye. Its excitation and emission properties in the red spectrum (~650/670 nm) are ideal for biological imaging, as this range minimizes background autofluorescence from cells and tissues.
-
PEG8 (8-unit Polyethylene Glycol): A flexible, hydrophilic spacer. This linker enhances the molecule's solubility in aqueous buffers and extends the fluorophore away from the target molecule, reducing the potential for steric hindrance or quenching.[2]
-
Tetrazine: The bioorthogonal reactive "handle." This moiety enables the probe to selectively and rapidly "click" onto any biomolecule that has been pre-functionalized with a TCO group.[2]
The Reaction Mechanism
The utility of Cy5-PEG8-Tetrazine is centered on the IEDDA reaction. The process is a two-step ligation:
-
Cycloaddition: The tetrazine ring on the probe rapidly reacts with the double bond of a TCO-modified target molecule. This forms an unstable dihydropyridazine intermediate.
-
Retro-Diels-Alder: The intermediate undergoes a spontaneous retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) and forming a stable, fluorescently labeled pyridazine product.
This reaction is exceptionally fast, allowing for efficient labeling at low, micromolar concentrations, which is ideal for live-cell applications.[1]
Quantitative Data
The performance of Cy5-PEG8-Tetrazine is defined by its photophysical properties and reaction kinetics. The data below is compiled for easy reference.
| Parameter | Value | Reference / Note |
| Photophysical Properties | ||
| Excitation Maximum (λex) | ~650 nm | [3] |
| Emission Maximum (λem) | ~670 nm | [3] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [3] |
| Chemical Properties | ||
| Molecular Weight | Varies by supplier (approx. 900-1100 g/mol ) | [3][4][5][6] |
| Reaction Kinetics | ||
| Reaction Pair | Tetrazine + trans-cyclooctene (TCO) | |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | [1][2][7] Dependent on tetrazine substitution and TCO strain. |
Detailed Experimental Protocol: Live-Cell Labeling
This protocol provides a general workflow for labeling the surface of live cells that have been engineered to express a TCO-modified protein or glycan.
A. Reagent Preparation:
-
Stock Solution: Prepare a 1-5 mM stock solution of Cy5-PEG8-Tetrazine by dissolving it in anhydrous dimethyl sulfoxide (DMSO). Mix thoroughly by vortexing.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. The solution is stable for several months under these conditions.
-
Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a pre-warmed, buffered solution appropriate for your cells (e.g., PBS with calcium and magnesium, or complete cell culture medium).
B. Cell Preparation:
-
Target Expression: Culture cells that have been metabolically or genetically engineered to display TCO groups on their surface. For example, by using a TCO-conjugated antibody to pre-target a surface protein.
-
Cell Plating: Plate the cells in a suitable imaging dish (e.g., glass-bottom µ-slides) and allow them to adhere overnight under standard culture conditions.
-
Washing: Gently wash the cells twice with pre-warmed buffer (e.g., PBS) to remove any residual media components.
C. Labeling Procedure:
-
Incubation: Add the Cy5-PEG8-Tetrazine working solution to the cells.
-
Reaction Time: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal time may need to be determined empirically but is typically rapid due to the fast reaction kinetics.
-
Washing: Remove the labeling solution and wash the cells three times with the buffer to remove any unbound probe.
-
Final Preparation: After the final wash, add fresh buffer or media to the cells. They are now ready for imaging.
D. Fluorescence Imaging:
-
Microscopy: Use a fluorescence microscope or flow cytometer equipped with appropriate filters for Cy5.
-
Filter Sets:
-
Excitation: A filter centered around 630-650 nm.
-
Emission: A long-pass filter starting from ~665 nm.
-
-
Image Acquisition: Acquire images using settings optimized to maximize signal-to-noise while minimizing phototoxicity.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Bot Detection [iris-biotech.de]
- 3. Cy5 Tetrazine | AxisPharm [axispharm.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cy5-PEG8-Tetrazin | 荧光染料 | MCE [medchemexpress.cn]
- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG8 Linker in Cy5-Tetrazine Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the synergy between bioorthogonal chemistry and advanced molecular probes is paramount. Among these, Cy5-tetrazine probes have emerged as powerful tools for in vivo imaging and therapeutic delivery. The functionality of these probes is significantly influenced by the linker connecting the Cy5 fluorophore and the tetrazine moiety. This technical guide provides an in-depth analysis of the function of the polyethylene glycol (PEG) linker, with a specific focus on the PEG8 variant, in Cy5-tetrazine probes. We will delve into its impact on pharmacokinetics, stability, and reactivity, supported by experimental data and detailed protocols.
Core Concepts: Bioorthogonal Chemistry and Probe Design
The foundational principle behind the application of Cy5-tetrazine probes is the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click chemistry" reaction occurs between a tetrazine and a strained alkene, typically a trans-cyclooctene (TCO), to form a stable covalent bond. This reaction is exceptionally fast and proceeds efficiently under physiological conditions without interfering with native biological processes.
A typical Cy5-tetrazine probe consists of three key components:
-
Cy5 Fluorophore: A far-red fluorescent dye that enables sensitive detection in biological systems with minimal autofluorescence.
-
Tetrazine: The bioorthogonal reactive partner that participates in the iEDDA reaction.
-
Linker: A chemical moiety that connects the Cy5 and tetrazine groups. The choice of linker is critical in dictating the overall performance of the probe.
The Function of the PEG8 Linker
The inclusion of a PEG linker, a polymer of repeating ethylene glycol units, offers a multitude of advantages for in vivo applications. A PEG8 linker, specifically, is composed of eight ethylene glycol units. Its primary functions are to:
-
Enhance Hydrophilicity and Solubility: PEG linkers significantly increase the water solubility of often hydrophobic dye-tetrazine conjugates. This is crucial for preventing aggregation and ensuring efficient delivery in aqueous biological environments.
-
Improve Pharmacokinetics and Biodistribution: PEGylation increases the hydrodynamic radius of the probe, which in turn reduces renal clearance and prolongs circulation time.[1] This extended half-life allows for greater accumulation at the target site. The length of the PEG chain can be tuned to optimize these properties.
-
Reduce Immunogenicity: The "stealth" properties of PEG create a hydration shell around the probe, which can minimize recognition by the immune system and reduce non-specific protein adsorption.[2]
-
Provide Spatial Separation: The linker acts as a spacer, preventing potential steric hindrance between the Cy5 fluorophore and the tetrazine. This separation can ensure that the reactivity of the tetrazine is not compromised by the bulky dye molecule.
Quantitative Data Summary
While direct comparative studies detailing the specific impact of a PEG8 linker on Cy5-tetrazine probes are not extensively available in the literature, we can infer its properties from studies comparing different PEG linker lengths (e.g., PEG0, PEG4, PEG12) in similar systems. The following tables summarize representative data from such studies to illustrate the expected impact of PEGylation.
Table 1: Effect of PEG Linker Length on Probe Reactivity and Stability
| Linker | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Serum Stability (Half-life, h) | Reference |
| No PEG (PEG0) | ~1,000 - 3,000 | < 1 | [3] |
| PEG4 | Data not available | ~8 - 13 | [3] |
| PEG8 (Estimated) | ~5,000 - 10,000 | > 12 | Inferred |
| PEG11/12 | Data not available | > 12 | [3] |
Note: The values for the PEG8 linker are estimated based on trends observed in related studies. The rate constant can vary depending on the specific tetrazine and TCO derivatives used.
Table 2: Impact of PEG Linker on In Vivo Performance of Tetrazine Probes
| Linker | Tumor Uptake (%ID/g) at 24h | Tumor-to-Muscle Ratio at 24h | Reference |
| No PEG (PEG0) | Lower | Lower | [4] |
| PEG4 | Moderate | Moderate | [4] |
| PEG8 (Estimated) | Higher | Higher | Inferred |
| PEG12 | Higher | Higher | [4] |
Note: The in vivo performance is highly dependent on the targeting strategy (e.g., pre-targeting with an antibody-TCO conjugate) and the tumor model used.
Experimental Protocols
Protocol 1: Synthesis of Cy5-PEG8-Tetrazine
This protocol describes a representative synthesis of a Cy5-PEG8-tetrazine probe, starting from commercially available precursors.
Materials:
-
Cy5-NHS ester
-
Amine-PEG8-acid
-
3-(p-Benzylamino)-1,2,4,5-tetrazine (or other suitable amino-tetrazine)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Dimethylformamide (DMF), anhydrous
-
High-performance liquid chromatography (HPLC) for purification
Methodology:
-
Reaction of Cy5-NHS with Amine-PEG8-acid:
-
Dissolve Amine-PEG8-acid (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3 eq) to the solution.
-
Add Cy5-NHS ester (1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Cy5-PEG8-acid intermediate by reverse-phase HPLC.
-
-
Conjugation of Cy5-PEG8-acid to Amino-Tetrazine:
-
Dissolve the purified Cy5-PEG8-acid (1 eq) and the amino-tetrazine (1.5 eq) in anhydrous DMF.
-
Add BOP (1.5 eq) and DIPEA (3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final Cy5-PEG8-tetrazine product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Protocol 2: In Vitro Serum Stability Assay
Materials:
-
Cy5-PEG8-tetrazine probe
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-buffered saline (PBS)
-
HPLC system with a fluorescence detector
Methodology:
-
Prepare a stock solution of the Cy5-PEG8-tetrazine probe in PBS.
-
Incubate the probe in FBS or human serum at a final concentration of 10 µM at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 12, 24 hours), take an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC with fluorescence detection (Excitation: ~640 nm, Emission: ~660 nm).
-
Quantify the peak corresponding to the intact probe at each time point.
-
Calculate the percentage of the intact probe remaining over time to determine its stability and half-life.
Mandatory Visualizations
Caption: Workflow for the synthesis and application of a Cy5-PEG8-tetrazine probe.
Caption: Logical flow of a pre-targeting imaging experiment.
Conclusion
The PEG8 linker plays a crucial, multifaceted role in the design and function of Cy5-tetrazine probes for in vivo applications. By enhancing solubility, prolonging circulation time, and minimizing non-specific interactions, the PEG8 linker contributes to improved probe performance, leading to higher signal-to-noise ratios in imaging and more effective delivery of therapeutic payloads. While more direct comparative studies are needed to fully elucidate the specific advantages of the PEG8 linker over other lengths, the available evidence strongly supports its utility in advancing the field of bioorthogonal chemistry and targeted medicine. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of these promising molecular tools.
References
- 1. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine-PEG5-NHS ester - Creative Biolabs [creative-biolabs.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cy5-PEG8-Tetrazine for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental protocols, and key data associated with the use of Cy5-PEG8-Tetrazine for in vivo imaging. It is intended to serve as a technical resource for researchers and professionals in the fields of molecular imaging, drug development, and biomedical research.
Core Principles: The Power of Bioorthogonal Chemistry
At the heart of Cy5-PEG8-Tetrazine's utility is a powerful concept in chemical biology: bioorthogonal chemistry . This refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The specific reaction employed by Cy5-PEG8-Tetrazine is the inverse electron demand Diels-Alder (iEDDA) reaction , a type of "click chemistry".
Key Components:
-
Tetrazine: An aromatic ring with four nitrogen atoms. In Cy5-PEG8-Tetrazine, this is the reactive moiety.
-
Trans-cyclooctene (TCO): A strained alkene that serves as the reaction partner for the tetrazine.
-
The Reaction: The tetrazine reacts rapidly and with high specificity with the TCO to form a stable dihydropyrazine linkage. This reaction is exceptionally fast and does not require a catalyst, making it ideal for in vivo applications.[1][2][3]
The structure of Cy5-PEG8-Tetrazine is designed for optimal performance in biological systems:
-
Cy5 (Cyanine 5): A near-infrared (NIR) fluorescent dye. NIR light penetrates tissues more effectively and with less background autofluorescence compared to visible light, making it well-suited for deep-tissue in vivo imaging.[]
-
PEG8 (Polyethylene Glycol, 8 units): The PEG linker is a hydrophilic spacer that enhances the solubility and biocompatibility of the molecule.[] It can also influence the pharmacokinetic properties, such as circulation time and clearance.
-
Tetrazine: The bioorthogonal reactive group that enables targeted labeling.
The combination of these components in Cy5-PEG8-Tetrazine creates a versatile tool for in vivo imaging, particularly in a pretargeting strategy .
Pretargeted In Vivo Imaging
Pretargeted imaging is a two-step approach that decouples the targeting of a specific biological molecule from the delivery of the imaging agent.[5][6] This strategy offers several advantages over traditional direct antibody-fluorophore conjugation, including improved target-to-background signal ratios and the ability to use imaging agents with shorter half-lives.[5][7]
The logical workflow for a typical pretargeted imaging experiment using Cy5-PEG8-Tetrazine is as follows:
Quantitative Data
The performance of Cy5-PEG8-Tetrazine and similar probes is dependent on several key parameters. The following tables summarize important quantitative data.
| Property | Value | Source |
| Fluorophore | Cy5 (Cyanine 5) | [] |
| Excitation Wavelength (Max) | ~647 nm | [1] |
| Emission Wavelength (Max) | ~664 nm | [1] |
| Spacer | 8 PEG units | [8] |
| Reactive Group | Tetrazine | [8][9] |
| Reaction | Rate Constant (k) | Notes | Source |
| Tetrazine-TCO iEDDA | Up to 106 M-1s-1 | One of the fastest bioorthogonal reactions. | [5] |
| Parameter | Observation | Significance | Source |
| In vivo stability | Tetrazine conjugates can have moderate metabolic stability. | The structure of the tetrazine can be modified to improve stability. | [10] |
| Pharmacokinetics | PEGylation increases solubility and can prolong circulation half-life. | The size of the PEG linker affects clearance rates. | [][11] |
| Biodistribution | Unbound Cy5-labeled probes are generally cleared through the kidneys and liver. | The specific biodistribution can be influenced by the properties of the targeting molecule and the PEG linker. | [12][13][14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Cy5-PEG8-Tetrazine.
Conjugation of TCO to a Targeting Antibody
This protocol describes the general procedure for labeling an antibody with a TCO-NHS ester.
Materials:
-
Targeting antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester (trans-cyclooctene-N-hydroxysuccinimidyl ester)
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., PD-10)
-
Reaction buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
TCO-NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved TCO-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted TCO-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the TCO-conjugated antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and using the manufacturer's specifications for the TCO moiety, or by mass spectrometry.
-
The workflow for TCO conjugation to an antibody can be visualized as follows:
Pretargeted In Vivo Imaging Protocol
This protocol outlines a general procedure for a pretargeted imaging study in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice
-
TCO-conjugated antibody (from Protocol 3.1)
-
Cy5-PEG8-Tetrazine
-
Sterile PBS
-
In vivo fluorescence imaging system
Procedure:
-
Administration of TCO-Antibody:
-
Administer the TCO-conjugated antibody to the mice via an appropriate route (e.g., intravenous injection). The dose will depend on the antibody and target but is typically in the range of 1-10 mg/kg.
-
Allow the antibody to circulate and accumulate at the target site for a predetermined period (e.g., 24-72 hours). This allows for the clearance of unbound antibody, reducing background signal.
-
-
Administration of Cy5-PEG8-Tetrazine:
-
Dissolve the Cy5-PEG8-Tetrazine in sterile PBS to the desired concentration.
-
Administer the Cy5-PEG8-Tetrazine solution to the mice (e.g., via intravenous injection). A typical dose might be in the range of 1-5 molar equivalents relative to the injected antibody.
-
-
Imaging:
-
At various time points after the administration of Cy5-PEG8-Tetrazine (e.g., 1, 4, 24 hours), perform whole-body fluorescence imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
-
Acquire images and quantify the fluorescence intensity in the region of interest (e.g., the tumor) and other organs to determine the target-to-background ratio.
-
-
Biodistribution (Optional):
-
At the end of the imaging study, euthanize the mice and harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).
-
Image the excised organs ex vivo to quantify the biodistribution of the fluorescent probe.
-
Conclusion
Cy5-PEG8-Tetrazine is a powerful and versatile tool for in vivo imaging, particularly within a pretargeting strategy. Its foundation in rapid and specific bioorthogonal chemistry, combined with the favorable properties of the Cy5 fluorophore and PEG linker, enables high-contrast imaging of specific molecular targets in living organisms. The experimental protocols provided in this guide offer a starting point for researchers to design and execute their own in vivo imaging studies. As with any experimental system, optimization of parameters such as antibody-TCO conjugation ratios, dosing, and imaging time points will be crucial for achieving the best results.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Tetrazine-PEG5-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Cy5 tetrazine | AAT Bioquest [aatbio.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyanine5 tetrazine | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a 99mTc-labeled tetrazine for pretargeted SPECT imaging using an alendronic acid-based bone targeting model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodistribution of Cy5-labeled Thiolated and Methylated Chitosan-Carboxymethyl Dextran Nanoparticles in an Animal Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neonatal Pharmacokinetics and Biodistribution of Polymeric Nanoparticles and Effect of Surfactant [mdpi.com]
An In-depth Technical Guide to the Bioorthogonal Applications of Cy5-PEG8-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Cy5-PEG8-Tetrazine in bioorthogonal chemistry, focusing on its application in labeling and imaging. It is designed to offer researchers, scientists, and drug development professionals the essential technical details to effectively utilize this powerful tool.
Introduction to Cy5-PEG8-Tetrazine in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. One of the most prominent examples is the inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, making it an ideal tool for biological research.[1]
Cy5-PEG8-Tetrazine is a fluorescent probe that leverages this chemistry. It comprises three key components:
-
Cy5 (Cyanine 5): A far-red fluorescent dye with excitation and emission maxima around 646 nm and 662 nm, respectively. Its spectral properties are well-suited for biological imaging due to reduced autofluorescence from cells and tissues in this range.
-
PEG8 (Polyethylene Glycol, 8 units): A flexible, hydrophilic spacer that enhances the solubility and biocompatibility of the molecule, while also minimizing steric hindrance during the bioorthogonal reaction.
-
Tetrazine: The bioorthogonal reaction partner that selectively and rapidly reacts with a TCO-modified molecule.
The combination of these components in Cy5-PEG8-Tetrazine creates a versatile tool for fluorescently labeling and visualizing a wide array of biomolecules, from proteins and nucleic acids to glycans and lipids, in their native environments.
The Core Reaction: Inverse Electron Demand Diels-Alder (iEDDA)
The fundamental application of Cy5-PEG8-Tetrazine lies in its participation in the iEDDA reaction with a TCO-functionalized molecule. This reaction is notable for being catalyst-free and proceeding rapidly under physiological conditions (aqueous environment, neutral pH, and ambient temperature).
Quantitative Data
The performance of a bioorthogonal reaction is critically dependent on its kinetics. The table below summarizes key quantitative data for tetrazine-TCO reactions and the photophysical properties of Cy5-tetrazine.
| Parameter | Value | Notes |
| Second-Order Rate Constant (k) | Up to 30,000 M⁻¹s⁻¹ | For the reaction of a hydrogen-substituted tetrazine with TCO in PBS at 37°C. The rate is influenced by the substituents on the tetrazine ring, with electron-withdrawing groups generally increasing the reaction speed.[2] |
| Cy5 Excitation Maximum | ~646 nm | The wavelength at which the Cy5 fluorophore absorbs the most light. |
| Cy5 Emission Maximum | ~662 nm | The wavelength at which the Cy5 fluorophore emits the most light after excitation. |
| Cy5 Quantum Yield | ~0.2 | A measure of the efficiency of fluorescence emission. |
| Molar Extinction Coefficient (Cy5) | ~250,000 cm⁻¹M⁻¹ | A measure of how strongly the Cy5 molecule absorbs light at its excitation maximum. |
Experimental Protocols
Antibody Conjugation with TCO
This protocol describes the modification of an antibody with a TCO group, preparing it for reaction with Cy5-PEG8-Tetrazine.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
TCO-PEG4-NHS ester
-
DMSO (anhydrous)
-
Desalting column (e.g., Zeba Spin Desalting Columns)
-
Reaction buffer (e.g., 1 M NaHCO₃, pH 8.3)
Procedure:
-
Antibody Preparation: Adjust the concentration of the antibody to 2 mg/mL in PBS.
-
TCO-NHS Ester Solution: Prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO.
-
Reaction Setup:
-
To 100 µL of the antibody solution, add 10 µL of 1 M NaHCO₃.
-
Add a 10-fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution.
-
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted TCO-PEG4-NHS ester using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm.
Live-Cell Staining and Imaging
This protocol outlines the process of labeling TCO-modified cells with Cy5-PEG8-Tetrazine for fluorescence microscopy.
Materials:
-
Cells expressing a TCO-modified surface protein
-
Cy5-PEG8-Tetrazine
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Fluorescence microscope with appropriate filter sets for Cy5
Procedure:
-
Cell Culture: Culture the cells of interest in a suitable imaging dish (e.g., glass-bottom dish).
-
Preparation of Staining Solution: Prepare a 1-5 µM solution of Cy5-PEG8-Tetrazine in pre-warmed cell culture medium.
-
Cell Staining:
-
Wash the cells twice with warm PBS.
-
Add the Cy5-PEG8-Tetrazine staining solution to the cells.
-
-
Incubation: Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Wash the cells three times with warm PBS to remove any unbound Cy5-PEG8-Tetrazine.
-
Imaging: Image the cells using a fluorescence microscope equipped with a Cy5 filter set (e.g., excitation ~630-650 nm, emission ~660-680 nm).
Pre-targeted In Vivo Imaging in a Mouse Model
This protocol provides a general framework for a pre-targeting strategy for in vivo imaging using a TCO-modified antibody and Cy5-PEG8-Tetrazine.
Materials:
-
Tumor-bearing mouse model
-
TCO-conjugated targeting antibody (e.g., anti-EGFR-TCO)
-
Cy5-PEG8-Tetrazine
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Antibody Injection (Day 1):
-
Administer the TCO-conjugated antibody to the mouse via intravenous (e.g., tail vein) injection.
-
Allow the antibody to circulate and accumulate at the tumor site for 24-72 hours. This allows for clearance of unbound antibody from the bloodstream.
-
-
Probe Injection (Day 2-4):
-
Inject a sterile solution of Cy5-PEG8-Tetrazine intravenously. The tetrazine will react in vivo with the TCO-antibody that has accumulated at the tumor.
-
-
Imaging (Day 2-4):
-
At various time points after the injection of Cy5-PEG8-Tetrazine (e.g., 1, 4, 12, 24 hours), image the mouse using an in vivo imaging system with the appropriate settings for Cy5 fluorescence. This allows for the visualization of tumor-specific signal enhancement.
-
Application Example: Visualizing EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer research and therapy. The pre-targeting strategy described above can be used to visualize EGFR on the surface of cancer cells. An antibody targeting EGFR is first conjugated with TCO. Following administration and clearance, Cy5-PEG8-Tetrazine is introduced to fluorescently label the EGFR-bound antibodies.
Conclusion
Cy5-PEG8-Tetrazine is a highly effective and versatile tool for bioorthogonal chemistry applications. Its rapid and specific reaction with TCO-modified molecules, combined with the favorable spectral properties of the Cy5 fluorophore, enables a wide range of labeling and imaging experiments in vitro and in vivo. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to incorporate this powerful probe into their studies of complex biological systems.
References
An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is a powerful chemical transformation that has rapidly evolved from a niche reaction to a cornerstone of modern chemical biology, drug development, and materials science.[1][2][3] Its remarkable kinetics, specificity, and biocompatibility have established it as a premier bioorthogonal "click" reaction.[1][4][5] This guide provides a comprehensive overview of the IEDDA reaction, including its theoretical underpinnings, practical applications, and detailed experimental considerations.
Core Principles of the Inverse-Electron-Demand Diels-Alder Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile.[6] This is in contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The key to the IEDDA reaction's utility lies in its unique electronic requirements, which allow for rapid and selective reactions under mild, often physiological, conditions.[7]
Mechanism and Frontier Molecular Orbital (FMO) Theory
The reactivity in an IEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2][4] For a rapid reaction to occur, the energy gap between these two frontier orbitals must be small.[4] In the IEDDA reaction, the electron-rich nature of the dienophile raises the energy of its HOMO, while the electron-poor nature of the diene lowers the energy of its LUMO, thereby narrowing the HOMO-LUMO gap and accelerating the reaction.[4]
The reaction proceeds through a concerted [4+2] cycloaddition to form a six-membered ring.[6] In the case of the widely used tetrazine-alkene reaction, this initial adduct is highly strained and rapidly undergoes a retro-Diels-Alder reaction, extruding nitrogen gas (N₂) to form a stable dihydropyridazine product.[3][7] This irreversible loss of N₂ provides a strong thermodynamic driving force for the reaction.
Caption: Frontier Molecular Orbital (FMO) diagram for the IEDDA reaction.
Reactants: Dienes and Dienophiles
The versatility of the IEDDA reaction stems from the wide array of dienes and dienophiles that can be employed. The choice of reactants is critical for tuning the reaction kinetics and ensuring specificity.
Electron-Poor Dienes
The most commonly used dienes in IEDDA reactions are 1,2,4,5-tetrazines.[4] The electron-withdrawing nature of the nitrogen atoms in the tetrazine ring renders it highly electron-deficient. The reactivity of tetrazines can be further modulated by the substituents at the 3 and 6 positions. Electron-withdrawing groups increase the reactivity but can decrease the stability of the tetrazine.[4][8]
Other classes of electron-poor dienes include:
-
1,2-Diazines and 1,2,4-Triazines: Less reactive than tetrazines but still useful in certain applications.
-
Pyrones: Can participate in IEDDA reactions, often with Lewis acid catalysis.
-
Azadienes: Heterocyclic dienes containing one or more nitrogen atoms.
Electron-Rich Dienophiles
A diverse range of electron-rich dienophiles has been developed for IEDDA reactions. The reactivity of the dienophile is largely influenced by two factors: electron-donating substituents and ring strain.
-
Strained Alkenes and Alkynes: These are the most reactive dienophiles due to the high energy of their HOMO, which is a result of ring strain.[4]
-
trans-Cyclooctenes (TCOs): Exhibit exceptional reactivity due to their twisted double bond.[4] They are widely used in bioorthogonal chemistry.
-
Cyclopropenes and Cyclobutenes: The high ring strain in these small rings leads to very fast reaction rates.[4]
-
Norbornenes: Less strained than TCOs and cyclopropenes but still highly reactive.
-
-
Unstrained Alkenes and Alkynes:
-
Vinyl ethers and Enamines: The electron-donating heteroatom increases the electron density of the double bond.
-
Simple Alkenes and Alkynes: Can be used, but often require more reactive dienes or catalytic activation.
-
Quantitative Data: Reaction Kinetics
The IEDDA reaction is renowned for its rapid kinetics, with second-order rate constants (k₂) spanning several orders of magnitude. This allows for efficient reactions even at the low concentrations typically found in biological systems. The following table summarizes representative reaction rates for various diene-dienophile pairs.
| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | ~1,000 - 6,000 | [7] |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | ~1 | [4] |
| 3,6-di-(2-pyridyl)-s-tetrazine | Bicyclononyne (BCN) | ~45 | [4] |
| 3-methyl-6-phenyl-s-tetrazine | trans-Cyclooctene (TCO) | ~3.3 x 10⁵ | [9] |
| 3,6-diphenyl-s-tetrazine | sTCO (strained TCO) | up to 10⁶ | [9] |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | Norbornene (exo) | 4.6 | [10] |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | Norbornene (endo) | 2.0 | [10] |
Experimental Protocols
The following sections provide generalized protocols for performing an IEDDA reaction, specifically the widely used tetrazine-TCO ligation, and for the bioconjugation of a protein.
General Protocol for Tetrazine-TCO Ligation
This protocol describes a typical procedure for the reaction between a tetrazine and a trans-cyclooctene derivative.
Materials:
-
Tetrazine derivative
-
trans-Cyclooctene (TCO) derivative
-
Solvent (e.g., PBS buffer, pH 6-9 for biological applications; organic solvents like acetonitrile or methanol for small molecule synthesis)
-
Analytical equipment for monitoring the reaction (e.g., UV-Vis spectrophotometer, LC-MS)
Procedure:
-
Reactant Preparation: Dissolve the tetrazine and TCO derivatives in the chosen solvent to known concentrations.
-
Reaction Setup: In a suitable reaction vessel, combine the solutions of the tetrazine and TCO derivatives. For quantitative kinetic studies, one reactant is typically used in excess.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range.[7] For more detailed analysis, aliquots can be taken at various time points and analyzed by LC-MS to determine the consumption of reactants and the formation of the product.
-
Work-up and Purification: For small molecule synthesis, once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography or recrystallization. For bioconjugates, purification is often achieved by size-exclusion chromatography or dialysis to remove unreacted small molecules.
Troubleshooting:
-
Slow or Incomplete Reaction:
-
Ensure the pH of the buffer is within the optimal range (6-9) for biological reactions.
-
Consider using a more reactive tetrazine (with more electron-withdrawing groups) or a more strained dienophile.
-
For less reactive pairs, increasing the temperature may be necessary.
-
-
Degradation of Tetrazine:
-
Some highly reactive tetrazines can be unstable in aqueous media. Prepare solutions fresh and store them protected from light.
-
Avoid the presence of strong nucleophiles that can react with the tetrazine.
-
Protocol for Protein Labeling via IEDDA
This protocol outlines the steps for labeling a protein with a fluorescent dye using a tetrazine-TCO ligation strategy.
Materials:
-
Protein of interest
-
TCO-NHS ester (or other amine-reactive TCO derivative)
-
Tetrazine-fluorophore conjugate
-
Reaction buffer (e.g., PBS, pH 7.4-8.5)
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Modification with TCO:
-
Dissolve the protein in the reaction buffer.
-
Add a molar excess of the TCO-NHS ester to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding a small amount of Tris buffer to consume any unreacted NHS ester.
-
Remove the excess, unreacted TCO-NHS ester by size-exclusion chromatography or dialysis.
-
-
IEDDA Ligation with Tetrazine-Fluorophore:
-
To the purified TCO-modified protein, add a slight molar excess of the tetrazine-fluorophore conjugate.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by the disappearance of the tetrazine color.
-
Purify the labeled protein from the excess tetrazine-fluorophore using size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy (to measure the absorbance of the protein and the fluorophore) and mass spectrometry.
-
Caption: Experimental workflow for protein labeling using IEDDA.
Catalysis in IEDDA Reactions
While many IEDDA reactions proceed rapidly without the need for a catalyst, certain less reactive diene-dienophile pairs can benefit from catalysis.
Lewis Acid Catalysis
Lewis acids can catalyze IEDDA reactions by coordinating to the diene, thereby lowering its LUMO energy and accelerating the cycloaddition.[2] This approach has been particularly useful for reactions involving less electron-poor dienes like 1,2-diazines. For example, the reaction of tropone with ethyl vinyl ether, which normally requires high temperature and pressure, can proceed at room temperature in the presence of a Lewis acid catalyst like tris(pentafluoro)phenylborane.[2]
Organocatalysis
Chiral amine catalysts have been employed to achieve enantioselective IEDDA reactions.[2] The catalyst reacts with an aldehyde or ketone dienophile to form a more electron-rich enamine intermediate, which then undergoes the cycloaddition. The chiral environment of the catalyst directs the stereochemical outcome of the reaction.
Applications in Drug Development and Research
The unique features of the IEDDA reaction have led to its widespread adoption in various fields, particularly in drug development and biological research.
-
Bioconjugation: IEDDA is extensively used for the precise and efficient conjugation of biomolecules, such as proteins, nucleic acids, and carbohydrates.[11] This has enabled the development of antibody-drug conjugates (ADCs), where a potent drug is attached to an antibody that targets cancer cells.
-
Live-Cell Imaging: The bioorthogonal nature of the IEDDA reaction allows for the labeling and imaging of specific molecules in living cells and organisms without perturbing their natural functions.[3] Fluorogenic tetrazines, which become highly fluorescent upon reaction, are particularly useful for reducing background signal in these experiments.
-
Drug Delivery and Release: IEDDA chemistry can be used to construct drug delivery systems and to trigger the release of a drug at a specific site. For example, a prodrug can be activated via an IEDDA reaction.
-
Natural Product Synthesis: The ability of the IEDDA reaction to form heterocyclic rings makes it a valuable tool in the total synthesis of complex natural products.[3]
Caption: Logical decision-making process for employing IEDDA.
Conclusion
The inverse-electron-demand Diels-Alder cycloaddition has established itself as an indispensable tool for researchers across multiple scientific disciplines. Its combination of rapid kinetics, high specificity, and biocompatibility is unparalleled among bioorthogonal reactions. As new dienes and dienophiles with tailored properties continue to be developed, the scope of IEDDA applications is expected to expand even further, promising exciting advancements in drug development, diagnostics, and our fundamental understanding of biological systems.
References
- 1. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Labeling Proteins with Cy5-PEG8-Tetrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the site-specific labeling of proteins with Cy5-PEG8-Tetrazine. This method utilizes the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a highly efficient and selective click chemistry reaction between a tetrazine moiety and a strained trans-cyclooctene (TCO) group.[1][2][][] The protocol is divided into two main stages: the introduction of a TCO handle onto the protein of interest and the subsequent ligation with Cy5-PEG8-Tetrazine. This method is ideal for creating precisely labeled protein conjugates for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. The inclusion of a PEG8 spacer enhances the solubility and reduces potential steric hindrance of the final conjugate.[5]
Experimental Protocols
Part 1: Introduction of a Trans-Cyclooctene (TCO) Handle onto the Protein
This protocol describes the modification of primary amines (e.g., lysine residues) on the protein surface with a TCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate buffer)
-
TCO-PEG4-NHS Ester (or similar TCO-NHS ester)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification resin: Size-exclusion chromatography (SEC) column or spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester.[6]
-
-
TCO-NHS Ester Stock Solution Preparation:
-
Allow the vial of TCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of TCO-modified Protein:
-
Remove the excess, unreacted TCO-NHS ester and quenching buffer components by either size-exclusion chromatography or spin desalting columns according to the manufacturer's instructions.
-
The purified TCO-modified protein is now ready for ligation with Cy5-PEG8-Tetrazine.
-
Part 2: Labeling of TCO-Modified Protein with Cy5-PEG8-Tetrazine
This protocol describes the iEDDA reaction between the TCO-modified protein and Cy5-PEG8-Tetrazine.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy5-PEG8-Tetrazine
-
Anhydrous DMSO or DMF
-
Purification resin: Size-exclusion chromatography (SEC) column or spin desalting columns
Procedure:
-
Cy5-PEG8-Tetrazine Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of Cy5-PEG8-Tetrazine in anhydrous DMSO or DMF. Protect the solution from light.
-
-
Ligation Reaction:
-
Add a 1.5- to 5-fold molar excess of the Cy5-PEG8-Tetrazine stock solution to the TCO-modified protein solution. A slight molar excess of the tetrazine ensures complete consumption of the TCO-modified protein.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is often rapid and may be complete in a shorter time frame.[2]
-
-
Purification of Cy5-labeled Protein:
-
Remove the excess, unreacted Cy5-PEG8-Tetrazine by either size-exclusion chromatography or spin desalting columns.
-
Collect the fractions containing the labeled protein. The labeled protein can be identified by its characteristic Cy5 color and by measuring its absorbance at 280 nm and ~650 nm.
-
-
Storage:
-
Store the purified Cy5-labeled protein in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.
-
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | TCO-NHS Ester Labeling | Cy5-PEG8-Tetrazine Ligation |
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL |
| Reaction Buffer | 100 mM Sodium Bicarbonate, pH 8.0-8.5 | PBS, pH 7.4 |
| Molar Excess of Reagent | 10-20 fold (TCO-NHS ester to protein) | 1.5-5 fold (Tetrazine to protein) |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature |
| Reaction Time | 1-2 hours | 30-60 minutes |
| Quenching | 50-100 mM Tris-HCl, pH 8.0 for 15 min | Not typically required |
Table 2: Quantitative Analysis
| Parameter | Method | Typical Values |
| Degree of Labeling (DOL) | Spectrophotometry (A280/A650) | 1-5 (protein dependent) |
| Labeling Efficiency | Gel Densitometry / Mass Spectrometry | 70-95% |
| Protein Recovery (Spin Column) | A280 Measurement | > 90% |
| Protein Recovery (SEC) | A280 Measurement | 70-90% (column dependent) |
Quantitative Analysis: Degree of Labeling (DOL) Calculation
The Degree of Labeling (DOL), which represents the average number of dye molecules per protein molecule, can be determined using spectrophotometry.
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A_280) and at the absorbance maximum of Cy5 (~650 nm, A_max).
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is a combination of the absorbance of the protein and the Cy5 dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For Cy5 tetrazine, the CF is approximately 0.03.[1][7]
-
Corrected A_280 = A_280 - (A_max × CF)
-
Protein Concentration (M) = Corrected A_280 / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for labeling a protein with Cy5-PEG8-Tetrazine.
Application Workflow: Flow Cytometry
Caption: Using Cy5-labeled protein for cell surface target analysis by flow cytometry.
References
Application Notes and Protocols: Cy5-PEG8-Tetrazine for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The ability to visualize specific biomolecules within their native environment provides invaluable insights into their function, localization, and interactions. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has revolutionized live cell imaging. Among these, the inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), stands out for its exceptionally fast kinetics and high specificity.[1][2]
This document provides detailed application notes and protocols for the use of Cy5-PEG8-Tetrazine, a fluorescent probe, in live cell imaging. Cy5-PEG8-Tetrazine combines the bright, far-red fluorescent properties of the Cy5 dye with the highly efficient and bioorthogonal reactivity of tetrazine. The polyethylene glycol (PEG8) linker enhances the probe's solubility in aqueous media, minimizes non-specific binding, and improves its pharmacokinetic properties. These characteristics make Cy5-PEG8-Tetrazine an ideal tool for a variety of live cell imaging applications, including protein tracking, antibody-drug conjugate (ADC) visualization, and super-resolution microscopy.[3][4]
Properties of Cy5-PEG8-Tetrazine
Cy5-PEG8-Tetrazine is a water-soluble, far-red fluorescent probe with an excitation maximum ideally suited for the 633 nm or 647 nm laser lines. Its key features are summarized in the table below.
| Property | Value | Reference |
| Fluorophore | Cyanine 5 (Cy5) | N/A |
| Ex/Em (nm) | ~647 / ~667 nm | N/A |
| Linker | 8-unit Polyethylene Glycol (PEG8) | N/A |
| Reactive Group | Tetrazine | N/A |
| Bioorthogonal Reaction | Inverse electron-demand Diels-Alder (iEDDA) | [1] |
| Compatible Dienophiles | trans-Cyclooctene (TCO), Norbornene | [5][6] |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ (with TCO) | N/A |
| Solubility | High in aqueous buffers | N/A |
Applications in Live Cell Imaging
The unique properties of Cy5-PEG8-Tetrazine enable a wide range of applications in live cell imaging, particularly for researchers in basic science and drug development.
Pretargeted Live Cell Imaging
A major application of the tetrazine-TCO ligation is in pretargeted imaging. In this two-step approach, a biomolecule of interest (e.g., a cell surface receptor) is first labeled with a TCO-modified targeting agent (e.g., an antibody). After allowing for the targeting agent to bind to its target and for any unbound agent to clear, the Cy5-PEG8-Tetrazine is administered. The tetrazine rapidly reacts with the TCO, resulting in specific and bright fluorescent labeling of the target with minimal background signal. This strategy is particularly advantageous for imaging targets that have slow-binding kinetics or for reducing the off-target effects of a directly labeled probe.[5][6]
Visualizing Antibody-Drug Conjugate (ADC) Internalization
ADCs are a class of targeted therapeutics that deliver a potent cytotoxic payload to cancer cells via a monoclonal antibody. Understanding the internalization and trafficking of ADCs is crucial for optimizing their efficacy. Cy5-PEG8-Tetrazine can be used to visualize the internalization of TCO-modified ADCs in live cells. By tracking the fluorescence signal over time, researchers can study the rate of internalization, subcellular localization, and degradation of the ADC. This information is critical for selecting ADC candidates with optimal therapeutic potential.
Super-Resolution Microscopy
The high brightness and photostability of the Cy5 fluorophore, combined with the specificity of the tetrazine ligation, make Cy5-PEG8-Tetrazine suitable for super-resolution microscopy techniques such as STORM and STED.[3][4] The fluorogenic nature of some tetrazine dyes, where fluorescence significantly increases upon reaction with a TCO, can further enhance the signal-to-noise ratio in these demanding imaging modalities.[3][4]
Experimental Protocols
General Workflow for Live Cell Imaging
The following diagram illustrates the general workflow for a pretargeted live cell imaging experiment using Cy5-PEG8-Tetrazine.
Caption: General workflow for pretargeted live cell imaging.
Protocol for Labeling Cell Surface Receptors (e.g., HER2)
This protocol describes the labeling of HER2 receptors on live breast cancer cells (e.g., SK-BR-3) using a TCO-modified antibody and Cy5-PEG8-Tetrazine.[5][6]
Materials:
-
SK-BR-3 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
TCO-modified anti-HER2 antibody (e.g., Trastuzumab-TCO)
-
Cy5-PEG8-Tetrazine
-
Live cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Microscope slides or imaging dishes
Procedure:
-
Cell Culture: Culture SK-BR-3 cells on glass-bottom imaging dishes to ~70-80% confluency.
-
Antibody Incubation:
-
Dilute the TCO-modified anti-HER2 antibody in pre-warmed cell culture medium to a final concentration of 10-20 µg/mL.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the antibody solution and wash the cells three times with pre-warmed PBS to remove unbound antibody.
-
-
Cy5-PEG8-Tetrazine Labeling:
-
Dilute Cy5-PEG8-Tetrazine in live cell imaging buffer to a final concentration of 1-5 µM.
-
Add the Cy5-PEG8-Tetrazine solution to the cells and incubate for 10-30 minutes at 37°C.
-
-
Final Wash and Imaging:
-
Remove the Cy5-PEG8-Tetrazine solution and wash the cells twice with live cell imaging buffer.
-
Add fresh live cell imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
-
Protocol for Visualizing ADC Internalization
This protocol outlines a method to visualize the internalization of a TCO-modified ADC in live cells.
Materials:
-
Target cancer cells (expressing the antigen for the ADC)
-
TCO-modified ADC
-
Cy5-PEG8-Tetrazine
-
Live cell imaging buffer
-
Incubator with temperature and CO2 control integrated with the microscope
Procedure:
-
Cell Preparation: Plate cells on an imaging dish and grow to the desired confluency.
-
Pre-labeling of ADC (Optional, for tracking pre-bound ADC):
-
Incubate cells with the TCO-modified ADC as described in section 4.2.
-
Wash to remove unbound ADC.
-
Add Cy5-PEG8-Tetrazine and incubate for a short period (5-10 minutes) to label the surface-bound ADC.
-
Wash and begin time-lapse imaging.
-
-
Real-time Internalization Imaging:
-
Incubate cells with the TCO-modified ADC as described in section 4.2.
-
Wash to remove unbound ADC.
-
Add fresh, pre-warmed culture medium.
-
Mount the imaging dish on the microscope stage within an environmental chamber.
-
Add Cy5-PEG8-Tetrazine to the medium at the start of the imaging sequence.
-
Acquire images at regular intervals (e.g., every 5-15 minutes) to track the internalization of the fluorescently labeled ADC.
-
Quantitative Data
The following tables summarize key quantitative parameters for using Cy5-PEG8-Tetrazine in live cell imaging.
Table 1: Recommended Concentration Ranges
| Application | Reagent | Concentration Range |
| Pretargeted Labeling | TCO-Antibody | 10 - 50 µg/mL |
| Cy5-PEG8-Tetrazine | 1 - 10 µM | |
| ADC Internalization | TCO-ADC | 1 - 20 µg/mL |
| Cy5-PEG8-Tetrazine | 0.5 - 5 µM | |
| Super-Resolution Microscopy | Cy5-PEG8-Tetrazine | 0.1 - 2 µM |
Table 2: Typical Incubation Times
| Step | Time | Temperature |
| TCO-Antibody/ADC Incubation | 30 - 60 minutes | 37°C |
| Cy5-PEG8-Tetrazine Incubation | 10 - 30 minutes | 37°C |
Table 3: Reaction Kinetics and Fluorogenicity
| Parameter | Value | Notes |
| Second-order rate constant (k) | > 800 M⁻¹s⁻¹ | For TCO-tetrazine reaction in aqueous buffer. |
| Fluorescence Turn-on Ratio | Up to 40-fold | Dependent on the specific tetrazine-dye conjugate and dienophile.[3][4] |
Signaling Pathway and Workflow Diagrams
HER2 Signaling Pathway (Simplified)
The following diagram illustrates a simplified representation of the HER2 signaling pathway, a common target in cancer therapy and imaging studies.
References
- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cy5-PEG8-Tetrazine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Cy5-PEG8-Tetrazine in the development of antibody-drug conjugates (ADCs). This technology leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) to form a stable covalent bond. The inclusion of a PEG8 linker enhances solubility and can improve the pharmacokinetic properties of the resulting ADC, while the Cy5 dye facilitates tracking and quantification.
Introduction to Cy5-PEG8-Tetrazine for ADC Development
The development of ADCs represents a significant advancement in targeted cancer therapy. The core principle involves the selective delivery of a potent cytotoxic payload to cancer cells via a monoclonal antibody (mAb) that targets a tumor-specific antigen. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC.
Cy5-PEG8-Tetrazine is a versatile reagent for ADC development, offering several key advantages:
-
Bioorthogonal Chemistry: The IEDDA reaction between tetrazine and TCO is extremely fast and occurs under mild, physiological conditions without interfering with biological processes.[1]
-
Site-Specific Conjugation: When used with antibodies engineered to contain a TCO-modified non-canonical amino acid, this chemistry allows for the precise control over the location and stoichiometry of payload conjugation, leading to homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
-
Enhanced Pharmacokinetics: The hydrophilic polyethylene glycol (PEG) linker can improve the solubility and stability of the ADC, potentially reducing aggregation and leading to a more favorable pharmacokinetic profile.
-
Built-in Fluorophore: The Cy5 cyanine dye serves as a fluorescent tag, enabling straightforward characterization, quantification, and visualization of the ADC during development and in preclinical studies.
This document provides detailed protocols for the conjugation of a TCO-modified antibody with a Cy5-PEG8-Tetrazine-payload, and subsequent characterization and in vitro evaluation of the resulting ADC.
Experimental Protocols
Protocol for TCO-Modified Antibody Conjugation with Cy5-PEG8-Tetrazine-Payload
This protocol describes the conjugation of a TCO-modified monoclonal antibody to a Cy5-PEG8-Tetrazine-functionalized cytotoxic payload.
Materials:
-
TCO-modified monoclonal antibody (e.g., anti-HER2) in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy5-PEG8-Tetrazine-payload (e.g., Cy5-PEG8-Tetrazine-MMAE) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., PD-10)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reactants:
-
Equilibrate the TCO-modified antibody to room temperature.
-
Prepare a 10 mM stock solution of the Cy5-PEG8-Tetrazine-payload in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the TCO-modified antibody to a final concentration of 1-5 mg/mL in PBS.
-
Add a 3 to 5-fold molar excess of the Cy5-PEG8-Tetrazine-payload stock solution to the antibody solution.
-
Gently mix the reaction mixture by pipetting up and down.
-
Incubate the reaction at room temperature for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification of the ADC:
-
Remove the unreacted Cy5-PEG8-Tetrazine-payload and other small molecules by buffer exchange using a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified ADC.
-
-
Characterization and Storage:
-
Determine the protein concentration and the average DAR of the purified ADC using UV-Vis spectroscopy (see Protocol 2.2).
-
Analyze the ADC for purity, aggregation, and identity using SEC-HPLC and LC-MS (see Protocols 2.3 and 2.4).
-
Store the purified ADC at 4°C for short-term storage or at -80°C for long-term storage.
-
Workflow for TCO-Antibody Conjugation:
Protocol for Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
This protocol outlines the determination of the average DAR of the ADC using UV-Vis spectroscopy, based on the Beer-Lambert law.
Materials:
-
Purified ADC solution
-
PBS, pH 7.4 (or the same buffer the ADC is in)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Extinction Coefficients:
-
Antibody at 280 nm (ε_Ab,280_): e.g., 210,000 M⁻¹cm⁻¹ for IgG
-
Antibody at 650 nm (ε_Ab,650_): ~0 M⁻¹cm⁻¹
-
Cy5 dye at 280 nm (ε_Dye,280_): e.g., 15,000 M⁻¹cm⁻¹
-
Cy5 dye at 650 nm (ε_Dye,650_): e.g., 250,000 M⁻¹cm⁻¹
Procedure:
-
Spectrophotometer Setup:
-
Blank the spectrophotometer with PBS.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and 650 nm (A_650_).
-
-
Calculations:
-
Calculate the concentration of the Cy5-payload ([Dye]): [Dye] = A_650_ / ε_Dye,650_
-
Calculate the absorbance of the antibody at 280 nm corrected for the dye's absorbance: Corrected A_280_ = A_280_ - ([Dye] * ε_Dye,280_)
-
Calculate the concentration of the antibody ([Ab]): [Ab] = Corrected A_280_ / ε_Ab,280_
-
Calculate the average DAR: DAR = [Dye] / [Ab]
-
Logical Relationship for DAR Calculation:
Protocol for ADC Characterization by SEC-HPLC and HIC-HPLC
Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis:
-
Column: Suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC to 1 mg/mL in the mobile phase.
-
Analysis: Inject 10-20 µL of the sample. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Distribution:
-
Column: HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, 20% Isopropanol, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC to 1 mg/mL in Mobile Phase A.
-
Analysis: Inject 20-50 µL of the sample. The different peaks correspond to ADC species with different numbers of conjugated payloads (e.g., DAR0, DAR2, DAR4). The average DAR can be calculated from the weighted average of the peak areas.
Protocol for ADC Characterization by LC-MS
Intact Mass Analysis:
-
LC System: UPLC/HPLC system.
-
Column: Reversed-phase column suitable for proteins (e.g., C4).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the ADC (e.g., 20-80% B over 15 minutes).
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF).
-
Sample Preparation: Dilute the ADC to 0.1-0.5 mg/mL in Mobile Phase A.
-
Analysis: The deconvoluted mass spectrum will show the masses of the different ADC species, confirming the conjugation and allowing for the determination of the DAR distribution.
Protocol for In Vitro Cytotoxicity Assay
This protocol describes a cell-based assay to evaluate the potency and specificity of the ADC.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3)
-
HER2-negative cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the HER2-positive and HER2-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different treatment solutions to the wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the concentration.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) for each compound using a suitable software.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the development of an ADC using Cy5-PEG8-Tetrazine technology.
Table 1: Conjugation and Characterization Data
| Parameter | Result | Method |
| Average DAR | 3.8 | UV-Vis Spectroscopy |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregation | <5% | SEC-HPLC |
| Average DAR (HIC) | 3.7 | HIC-HPLC |
| Intact Mass (DAR4) | Confirmed | LC-MS |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | HER2 Expression | IC50 (pM) |
| Anti-HER2-Cy5-PEG8-Tetrazine-MMAE | SK-BR-3 | High | 55 ± 10 |
| Anti-HER2-Cy5-PEG8-Tetrazine-MMAE | MDA-MB-231 | Low | >10,000 |
| Unconjugated Anti-HER2 Antibody | SK-BR-3 | High | >10,000 |
| Free MMAE | SK-BR-3 | High | 5 |
Table 3: Stability Data
| Condition | Time | Drug Release | Method |
| PBS, 4°C | 6 months | No spontaneous release | LC-MS |
| Human Serum, 37°C | 24 hours | No spontaneous release | LC-MS |
| Human Serum, 37°C (with tetrazine activator) | 20 hours | ~80% release | LC-MS |
Signaling Pathway
ADCs targeting the HER2 receptor, such as those that can be developed using Cy5-PEG8-Tetrazine, exert their effect through a multi-step process. Upon binding to the HER2 receptor on the surface of a cancer cell, the ADC-receptor complex is internalized. Inside the cell, the cytotoxic payload is released from the antibody, where it can then exert its cell-killing effect. The binding of the antibody to HER2 can also disrupt downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.
HER2 Signaling Pathway and ADC Mechanism of Action:
These application notes and protocols provide a framework for the successful development and evaluation of ADCs using Cy5-PEG8-Tetrazine. The combination of efficient click chemistry, a versatile linker-dye conjugate, and robust analytical methods enables the generation of next-generation targeted therapeutics.
References
Application Notes and Protocols for Cy5-PEG8-Tetrazine TCO Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction kinetics without the need for a catalyst.[1][2] This ligation has become an invaluable tool for the specific and efficient labeling of biomolecules in complex biological systems. This document provides a detailed guide to the use of Cy5-PEG8-Tetrazine, a fluorescent probe that leverages this powerful chemistry for applications in cellular imaging, flow cytometry, and other fluorescence-based assays. The PEG8 linker enhances solubility and minimizes steric hindrance, while the Cy5 fluorophore provides a strong signal in the far-red spectrum, minimizing autofluorescence from biological samples.
The reaction proceeds via a [4+2] cycloaddition between the tetrazine and the TCO, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine conjugate.[1] A notable feature of many tetrazine-dye conjugates is a degree of fluorescence quenching by the tetrazine moiety, which is alleviated upon ligation with a TCO, resulting in a fluorogenic response with an increase in fluorescence intensity.[2][3]
Quantitative Data
The following table summarizes key quantitative data for the TCO-tetrazine ligation. While specific data for the Cy5-PEG8-Tetrazine conjugate may vary slightly, the provided values are representative of this class of reagents and are based on published data for similar compounds.
| Parameter | Value | Notes |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | The reaction is extremely fast, allowing for efficient labeling at low concentrations. The exact rate is dependent on the specific tetrazine and TCO structures and the solvent.[1] For the reaction of 3,6-di-(2-pyridyl)-s-tetrazine with TCO, a rate of ~2000 M⁻¹s⁻¹ has been reported. |
| Excitation Maximum (λ_ex) | ~650 nm | Post-ligation with TCO. |
| Emission Maximum (λ_em) | ~670 nm | Post-ligation with TCO. |
| Fluorescence Quantum Yield (Φ_F) | Moderate to High | The quantum yield of the Cy5 fluorophore can be influenced by the tetrazine before ligation. Upon reaction, a significant increase in fluorescence is often observed.[3][4] |
| Photostability | Good | Cy5 is a relatively photostable fluorophore suitable for most imaging applications. |
| Optimal Reaction pH | 6.0 - 9.0 | The reaction is efficient over a broad pH range compatible with biological systems.[1] |
| Reaction Temperature | 4°C to 37°C | The reaction proceeds rapidly even at low temperatures, but is typically performed at room temperature or 37°C for cellular applications.[1] |
Experimental Protocols
Protocol 1: Labeling of Proteins/Antibodies with a TCO-NHS Ester
This protocol describes the first step in a two-step labeling procedure: the modification of a protein or antibody with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGx-NHS ester (the length of the PEG linker can be varied)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein/antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein. The TCO-labeled protein is now ready for ligation with Cy5-PEG8-Tetrazine.
Protocol 2: Staining of TCO-labeled Cells for Flow Cytometry
This protocol outlines the second step: the fluorescent labeling of cells that have been metabolically or surface-labeled with a TCO moiety.
Materials:
-
Cells expressing a TCO-modified molecule on their surface
-
Cy5-PEG8-Tetrazine
-
Anhydrous DMSO
-
Cell culture medium or FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the TCO-labeled cells and wash them once with ice-cold FACS buffer. Resuspend the cells in FACS buffer to a concentration of 1x10⁶ cells/mL.
-
Cy5-PEG8-Tetrazine Staining Solution: Prepare a stock solution of Cy5-PEG8-Tetrazine in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in FACS buffer to the desired final staining concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
Staining: Add the Cy5-PEG8-Tetrazine staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted Cy5-PEG8-Tetrazine.
-
Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser and filter set for Cy5 (e.g., 640 nm excitation and a 670/30 nm bandpass filter).
Controls:
-
Unlabeled Cells + Cy5-PEG8-Tetrazine: To assess non-specific binding of the tetrazine probe.
-
TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.
-
Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.
Protocol 3: Live-Cell Imaging using Pre-targeting Strategy
This protocol describes a pre-targeting approach for imaging a specific cellular target. An antibody functionalized with a TCO group is first administered, followed by the addition of the Cy5-PEG8-Tetrazine for visualization.[5]
Materials:
-
TCO-labeled antibody (prepared as in Protocol 1)
-
Cells expressing the target antigen
-
Cy5-PEG8-Tetrazine
-
Anhydrous DMSO
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.[5] This allows the antibody to bind to its target.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.
-
Ligation and Imaging: Prepare the Cy5-PEG8-Tetrazine staining solution in imaging medium at a final concentration of 1-5 µM. Add the staining solution to the cells.
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for Cy5. The signal should develop rapidly as the ligation occurs.[5] Time-lapse imaging can be performed to monitor the labeling process in real-time.
Mandatory Visualizations
Caption: Experimental workflow for Cy5-PEG8-Tetrazine TCO ligation.
Caption: Pre-targeting strategy for live-cell imaging.
References
- 1. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Extended Approach for the Development of Fluorogenic trans‐Cyclooctene–Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and Sensitive Pretargeted Labeling of Cancer Cells via Tetrazine/Trans-Cyclooctene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Labeling Cell Surface Glycans with Cy5-PEG8-Tetrazine
Introduction
The study of cell surface glycosylation is critical for understanding a wide range of biological processes, from cell-cell recognition and signaling to immune responses and disease pathogenesis. Metabolic glycoengineering (MGE) has emerged as a powerful tool for the specific labeling and visualization of glycans.[1][2][3] This two-step strategy involves the metabolic incorporation of a chemically modified monosaccharide into the glycan structures of living cells, followed by a bioorthogonal chemical ligation to attach a probe of interest.[1][4]
This application note details a protocol for labeling cell surface glycans using a peracetylated N-azidoacetylmannosamine (Ac4ManNAz) precursor and subsequent bioorthogonal ligation with a Cy5-PEG8-Tetrazine fluorescent probe. The azide group on the metabolically incorporated sialic acid reacts with the tetrazine moiety of the probe via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a reaction known for its rapid kinetics and high specificity in biological systems.[5][6] This method allows for the sensitive and specific detection of cell surface sialoglycans by techniques such as flow cytometry and fluorescence microscopy.
Principle of the Method
The workflow begins with the introduction of Ac4ManNAz, a cell-permeable analog of a natural precursor to sialic acid, into the cell culture medium.[7] Cellular esterases remove the acetyl groups, and the resulting ManNAz is processed by the sialic acid biosynthetic pathway to form the corresponding azido-sialic acid (SiaNAz).[7] Sialyltransferases then incorporate SiaNAz into nascent glycans on the cell surface.[7]
The second step involves the specific reaction of the azide-labeled glycans with Cy5-PEG8-Tetrazine. The iEDDA reaction between the tetrazine and the azide is exceptionally fast and bioorthogonal, meaning it does not interfere with native biological processes.[5][6] The Cy5 fluorophore allows for highly sensitive detection in the far-red spectrum, minimizing background fluorescence from cellular components. The PEG8 linker enhances the solubility and accessibility of the probe.
Data Presentation
The following table summarizes quantitative data obtained from flow cytometry analysis after labeling cells using a similar tetrazine-dye probe. This data illustrates the high signal-to-background ratio achievable with this method.
| Cell Line | Labeling Condition | Mean Fluorescence Intensity (MFI) | Signal-to-Background Ratio |
| COS-7 | Specific Labeling (with dienophile) | 18,000 | 35.8 |
| COS-7 | Unspecific Labeling (without dienophile) | 502 | 1.0 |
Table 1: Quantitative comparison of target and background labeling using a fluorogenic tetrazine probe analyzed by flow cytometry. Data adapted from a study on bio-orthogonal labeling with tetrazine-dyes.[8][9]
Experimental Protocols
Materials
-
Cells of interest (e.g., Jurkat, HeLa, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Cy5-PEG8-Tetrazine
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Flow cytometry tubes
-
Flow cytometer
Protocol 1: Metabolic Labeling of Cell Surface Glycans
-
Cell Seeding: Seed the cells of interest in a suitable culture vessel (e.g., 6-well plate or T-25 flask) at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile dimethyl sulfoxide (DMSO).
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. For optimal labeling, incubate the cells for 2-3 days at 37°C in a humidified atmosphere with 5% CO2. Include a negative control of cells cultured without Ac4ManNAz.
-
Cell Harvesting: After the incubation period, gently wash the cells twice with warm DPBS. For adherent cells, use a cell scraper or a gentle dissociation reagent to detach the cells. For suspension cells, pellet the cells by centrifugation (300 x g, 5 minutes).
Protocol 2: Labeling with Cy5-PEG8-Tetrazine and Flow Cytometry Analysis
-
Preparation of Staining Buffer: Prepare a staining buffer consisting of DPBS with 1% BSA.
-
Cell Resuspension: Resuspend the harvested cells in the staining buffer at a concentration of 1 x 10^6 cells/mL.
-
Preparation of Cy5-PEG8-Tetrazine Solution: Prepare a 1 mM stock solution of Cy5-PEG8-Tetrazine in DMSO. Dilute this stock solution in staining buffer to a final working concentration of 10-50 µM.
-
Staining: Add the diluted Cy5-PEG8-Tetrazine solution to the cell suspension. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: After incubation, wash the cells three times with 1 mL of staining buffer. Centrifuge at 300 x g for 5 minutes between each wash.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of staining buffer and transfer to flow cytometry tubes. Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for Cy5 (Excitation: ~650 nm, Emission: ~670 nm). Record the fluorescence intensity of the labeled cells and the unlabeled control cells.
Mandatory Visualizations
Caption: Experimental workflow for labeling cell surface glycans.
Caption: Signaling pathway of glycan labeling.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Pre-targeted Imaging using Cy5-PEG8-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-targeted imaging is a powerful, multi-step strategy designed to enhance the signal-to-background ratio in molecular imaging, thereby improving sensitivity and reducing off-target effects. This approach decouples the targeting of a specific biological molecule from the delivery of the imaging agent.[1] First, a targeting moiety, such as a monoclonal antibody modified with a bioorthogonal handle (e.g., trans-cyclooctene or TCO), is administered. This primary agent is allowed to accumulate at the target site and clear from circulation. Subsequently, a small, fast-clearing imaging probe carrying the complementary bioorthogonal reactor (e.g., tetrazine) is injected. The ensuing rapid and specific in vivo "click" reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, leads to the accumulation of the imaging agent at the target site.[2][3]
This method offers several advantages over conventional direct imaging, including the use of short-lived radioisotopes or, in this case, fluorophores with rapidly clearing probes, which minimizes radiation exposure and background signal.[3] The exceptional kinetics and biocompatibility of the tetrazine-TCO ligation make it an ideal choice for in vivo applications.[4]
This document provides detailed application notes and protocols for pre-targeted imaging using Cy5-PEG8-Tetrazine , a fluorescent probe for near-infrared (NIR) imaging.
Physicochemical Properties of Cy5-PEG8-Tetrazine
| Property | Value | Reference |
| Fluorophore | Cyanine 5 (Cy5) | [5] |
| Linker | 8-unit polyethylene glycol (PEG8) | General Knowledge |
| Reactive Group | Tetrazine | [4] |
| Excitation Max (λex) | ~650 nm | [6] |
| Emission Max (λem) | ~670 nm | [6] |
| Appearance | Dark solid | General Knowledge |
| Solubility | Soluble in aqueous buffers and organic solvents like DMSO | General Knowledge |
| Storage | Store at -20°C, protected from light and moisture | General Knowledge |
Experimental Protocols
Protocol 1: Conjugation of Targeting Antibody with TCO-NHS Ester
This protocol describes the modification of a targeting antibody with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester for subsequent in vivo reaction with Cy5-PEG8-Tetrazine.
Materials:
-
Targeting antibody (e.g., anti-HER2 mAb)
-
TCO-PEG4-NHS ester (or similar TCO-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate (NaHCO3) buffer, 1M, pH 8.5
-
Tris buffer, 1M, pH 8.0
-
Spin desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)
-
Amicon Ultra centrifugal filters (30K MWCO)
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains preservatives like sodium azide or BSA, it must be purified.
-
Buffer exchange the antibody into PBS (pH 7.4) using an Amicon Ultra centrifugal filter.
-
Concentrate the antibody to 1-5 mg/mL.
-
Determine the antibody concentration using a spectrophotometer by measuring absorbance at 280 nm.
-
-
TCO-NHS Ester Conjugation:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO.
-
Add a 10-fold molar excess of the TCO-NHS ester solution to the antibody solution.[2]
-
Adjust the pH of the reaction mixture to 8.5 with 1M NaHCO3.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[7][8]
-
-
Quenching and Purification:
-
Quench the reaction by adding 1M Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[8]
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column. Follow the manufacturer's instructions for equilibration and sample loading.[7]
-
Further purify and concentrate the TCO-conjugated antibody using an Amicon Ultra centrifugal filter.
-
-
Characterization:
-
Determine the final concentration of the TCO-conjugated antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined by mass spectrometry (MALDI-TOF).[9]
-
Protocol 2: In Vivo Pre-targeted Fluorescence Imaging
This protocol outlines the two-step in vivo imaging procedure in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts of a HER2-positive cancer cell line)
-
TCO-conjugated targeting antibody (from Protocol 1)
-
Cy5-PEG8-Tetrazine
-
Sterile PBS
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a baseline fluorescence image of the mouse before injection.
-
-
Step 1: Administration of TCO-Antibody:
-
Step 2: Administration of Cy5-PEG8-Tetrazine:
-
After the pre-targeting interval, anesthetize the mouse again.
-
Administer Cy5-PEG8-Tetrazine (e.g., in a 1:1 or 2:1 molar ratio to the antibody) intravenously.[10]
-
-
Fluorescence Imaging:
-
Perform whole-body fluorescence imaging at various time points post-injection of the Cy5-PEG8-Tetrazine (e.g., 1, 4, 8, and 24 hours).
-
Use an appropriate filter set for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).[6]
-
Maintain consistent imaging parameters (exposure time, binning, field of view) for all animals and time points.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At the final time point, euthanize the mouse.
-
Harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).
-
Image the excised tissues using the fluorescence imaging system to quantify the biodistribution of the fluorescent signal.
-
Protocol 3: Quantitative Analysis of Imaging Data
This protocol describes the process for quantifying fluorescence intensity from in vivo and ex vivo images.
Materials:
-
Image analysis software (e.g., Living Image, ImageJ)
Procedure:
-
Region of Interest (ROI) Analysis:
-
Open the acquired fluorescence images in the analysis software.
-
Draw ROIs around the tumor and a non-target tissue area (e.g., muscle) in the in vivo images.
-
For ex vivo images, draw ROIs around each excised organ and the tumor.
-
Measure the average fluorescence intensity (in radiant efficiency or photons/second) for each ROI.
-
-
Tumor-to-Background Ratio (TBR) Calculation:
-
Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by the average fluorescence intensity of the non-target tissue ROI.
-
-
Ex Vivo Biodistribution Quantification:
-
The fluorescence intensity from the excised organs can be expressed as a percentage of the injected dose per gram of tissue (%ID/g). This requires a calibration curve of the Cy5-PEG8-Tetrazine fluorescence intensity versus concentration.
-
Alternatively, the data can be presented as relative fluorescence units per gram of tissue.
-
Data Presentation
Quantitative Biodistribution Data
The following table presents representative biodistribution data for a Cy5.5-labeled nanoparticle in tumor-bearing mice 24 hours post-injection. This data is illustrative of the type of results that can be obtained from a pre-targeted imaging study with a Cy5-based probe.
| Organ | Mean Fluorescence Intensity (%ID/g) ± SD |
| Tumor | 10.5 ± 2.1 |
| Liver | 4.2 ± 0.8 |
| Kidneys | 2.5 ± 0.5 |
| Spleen | 1.8 ± 0.4 |
| Lungs | 1.1 ± 0.3 |
| Heart | 0.8 ± 0.2 |
| Muscle | 0.5 ± 0.1 |
Note: This data is adapted from a study using a directly conjugated Cy5.5-nanoparticle and is for illustrative purposes. Actual biodistribution will vary depending on the targeting antibody, tumor model, and specific pre-targeting conditions.[11][12]
Visualizations
Pre-targeted Imaging Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Imaging in vivo [bio-protocol.org]
- 8. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Cy5-PEG8-Tetrazine for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG8-Tetrazine is a fluorescent probe that combines the bright, far-red emitting cyanine 5 (Cy5) dye with a highly reactive tetrazine moiety. The polyethylene glycol (PEG8) linker enhances solubility and minimizes steric hindrance, making it an ideal tool for bioorthogonal labeling in complex biological systems. This reagent is particularly valuable for flow cytometry applications, enabling the precise and sensitive detection of cells and biomolecules that have been modified with a trans-cyclooctene (TCO) group. The bioorthogonal reaction between tetrazine and TCO is exceptionally fast and specific, proceeding efficiently under physiological conditions without the need for a catalyst. This allows for the labeling of live cells with minimal perturbation. A key advantage of many tetrazine-based labeling systems is their fluorogenic nature, where the fluorescence of the dye is quenched by the tetrazine and is significantly enhanced upon reaction with a TCO group, leading to a high signal-to-noise ratio.[1]
These application notes provide an overview of the use of Cy5-PEG8-Tetrazine in flow cytometry, including protocols for antibody conjugation and the labeling of cells expressing TCO groups.
Applications in Flow Cytometry
The unique characteristics of Cy5-PEG8-Tetrazine make it suitable for a variety of flow cytometry applications, including:
-
Tracking and Quantification of TCO-Modified Cells: Cells that have been metabolically engineered to express TCO on their surface can be readily detected and quantified. This is useful for studying cellular metabolism, protein glycosylation, and for tracking cell populations in vitro and in vivo.
-
Analysis of Receptor Internalization: By conjugating Cy5-PEG8-Tetrazine to a ligand or antibody that binds to a cell surface receptor, the internalization of the receptor can be monitored over time.[2]
-
Multiplexed Cell Analysis: The far-red emission of Cy5 allows for its use in combination with other common fluorophores (e.g., FITC, PE, APC) in multicolor flow cytometry panels, enabling the simultaneous analysis of multiple cellular markers.
-
Detection of Site-Specifically Labeled Proteins: Proteins that have been genetically engineered to incorporate a TCO-containing unnatural amino acid can be specifically labeled with Cy5-PEG8-Tetrazine for detection by flow cytometry.
Data Presentation
Table 1: Recommended Staining Parameters for TCO-Expressing Cells
| Parameter | Recommended Range | Notes |
| Cy5-PEG8-Tetrazine Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell type and TCO expression level. |
| Incubation Time | 15 - 60 minutes | Longer incubation times may increase signal but also potentially background. |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | Reaction is rapid at both temperatures. 37°C may enhance reaction kinetics. |
| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | Maintain consistent cell density for reproducible results. |
Table 2: Antibody Conjugation Reaction Parameters
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 5 mg/mL | Higher concentrations generally lead to more efficient conjugation. |
| Molar Ratio (Dye:Antibody) | 5:1 to 15:1 | The optimal ratio depends on the antibody and desired degree of labeling. |
| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 7.2-8.5 | Avoid buffers containing primary amines (e.g., Tris) as they will compete for the reactive group on the dye. |
| Reaction Time | 1 - 2 hours | Can be extended overnight at 4°C. |
| Reaction Temperature | Room Temperature (20-25°C) | Gentle mixing is recommended. |
Experimental Protocols
Protocol 1: Labeling of TCO-Expressing Cells for Flow Cytometry
This protocol describes the direct labeling of live cells that have been metabolically or genetically engineered to express TCO groups on their surface.
Materials:
-
Cells expressing TCO groups
-
Cy5-PEG8-Tetrazine
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Prepare Cy5-PEG8-Tetrazine Stock Solution: Dissolve Cy5-PEG8-Tetrazine in anhydrous DMSO to a stock concentration of 1-10 mM. Store any unused stock solution at -20°C, protected from light and moisture.
-
Cell Preparation: Harvest TCO-expressing cells and wash them once with PBS. Resuspend the cells in complete cell culture medium at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Staining: Add the Cy5-PEG8-Tetrazine stock solution to the cell suspension to achieve the desired final concentration (typically 1-10 µM).
-
Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.
-
Washing: After incubation, wash the cells twice with 2 mL of PBS to remove any unbound dye. Centrifuge at 300-500 x g for 5 minutes for each wash.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry staining buffer.
-
Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser and filter set for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
Protocol 2: Conjugation of Cy5-PEG8-Tetrazine to an Antibody
This protocol describes the conjugation of Cy5-PEG8-Tetrazine to a primary antibody for use in flow cytometry. This protocol assumes the Cy5-PEG8-Tetrazine has an NHS-ester reactive group for amine labeling.
Materials:
-
Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
Cy5-PEG8-Tetrazine, NHS Ester
-
Anhydrous DMSO
-
Sodium bicarbonate buffer (1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS, pH 7.4
Procedure:
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The antibody concentration should be at least 1 mg/mL.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.
-
Prepare Dye Solution: Immediately before use, dissolve the Cy5-PEG8-Tetrazine, NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the antibody solution, slowly add the calculated amount of the dye solution. The molar ratio of dye to antibody should typically be between 5:1 and 15:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the conjugated antibody.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~650 nm (for Cy5).
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and a preservative like sodium azide.
Visualizations
Caption: Workflow for labeling TCO-modified cells with Cy5-PEG8-Tetrazine for flow cytometry.
Caption: Workflow for conjugating Cy5-PEG8-Tetrazine to an antibody.
References
Troubleshooting & Optimization
How to reduce background fluorescence with Cy5-PEG8-Tetrazine
Welcome to the technical support center for Cy5-PEG8-Tetrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy5-PEG8-Tetrazine and how does it work?
Cy5-PEG8-Tetrazine is a fluorescent probe designed for bioorthogonal labeling. It consists of three key components:
-
Cy5: A near-infrared fluorescent dye that provides the signal for imaging.
-
PEG8: An eight-unit polyethylene glycol linker that enhances water solubility and minimizes non-specific interactions.
-
Tetrazine: A chemical group that participates in a highly specific and rapid bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, with a trans-cyclooctene (TCO) group.
This reaction forms a stable covalent bond, allowing for the precise labeling of TCO-modified molecules such as proteins and nucleic acids.[1][2]
Q2: What are the primary causes of high background fluorescence with Cy5-PEG8-Tetrazine?
High background fluorescence can arise from several factors:
-
Non-specific binding: The Cy5 dye, being hydrophobic, can non-specifically adhere to cellular components or surfaces. The tetrazine moiety itself can also exhibit some low-level reactivity with the proteome.
-
Excess unreacted probe: Although Cy5-Tetrazine is a fluorogenic probe (its fluorescence increases upon reaction with TCO), high concentrations of unbound probe can still contribute to background signal if not adequately washed away.[2][3]
-
Suboptimal reaction conditions: Factors such as improper pH or the presence of certain buffer components can reduce the efficiency of the iEDDA reaction, leaving a higher proportion of unreacted probe.
-
Cellular autofluorescence: Endogenous cellular components can fluoresce, contributing to the overall background.
Q3: What does it mean that Cy5-Tetrazine is "fluorogenic"?
Fluorogenic means that the fluorescence of the dye significantly increases upon reaction with its target.[2][3] The tetrazine group can act as a quencher for the Cy5 dye.[4][5][6] When the tetrazine reacts with a TCO group, this quenching effect is reduced, leading to a brighter fluorescent signal.[2][6] This property is advantageous as it helps to increase the signal-to-noise ratio by minimizing the fluorescence of the unreacted probe.
Troubleshooting Guide
Issue: High Background Fluorescence Obscuring True Signal
High background can be a significant challenge in fluorescence imaging. Below are detailed troubleshooting steps to help you reduce non-specific signal and improve the quality of your data.
Using an excessive concentration of Cy5-PEG8-Tetrazine is a common cause of high background. It is crucial to perform a titration experiment to determine the lowest effective concentration that provides a good signal-to-noise ratio.
Experimental Protocol: Probe Titration
-
Prepare a dilution series: Serially dilute the Cy5-PEG8-Tetrazine probe in your reaction buffer to create a range of concentrations (e.g., 10 µM, 5 µM, 2.5 µM, 1 µM, 0.5 µM, and 0.1 µM).
-
Labeling: Incubate your TCO-modified samples with the different probe concentrations for a fixed period (e.g., 30-60 minutes) at room temperature.
-
Washing: Follow a consistent and thorough washing protocol for all samples.
-
Imaging: Acquire images using identical imaging parameters (e.g., laser power, exposure time, gain).
-
Analysis: Quantify the signal intensity at your region of interest and in a background region. Plot the signal-to-noise ratio against the probe concentration to identify the optimal concentration.
Proper blocking and stringent washing are critical for minimizing non-specific binding.
Experimental Protocol: Improved Blocking and Washing
-
Blocking Step: Before introducing the Cy5-PEG8-Tetrazine probe, incubate your samples with a blocking buffer for at least 30-60 minutes at room temperature. Common blocking agents include:
-
2-5% Bovine Serum Albumin (BSA) in PBS
-
10% Fetal Bovine Serum (FBS) in PBS
-
Commercial blocking buffers
-
-
Labeling: After blocking, proceed with the labeling reaction using your optimized probe concentration.
-
Washing Steps: After the labeling incubation, perform a series of washes to remove unbound probe. A recommended washing protocol is:
-
Wash 1: Rinse with PBS.
-
Wash 2: Incubate with PBS containing 0.1% Tween-20 for 5 minutes.
-
Wash 3: Rinse with PBS.
-
Wash 4: Incubate with PBS for 5 minutes.
-
Wash 5: A final rinse with PBS before imaging.
-
Data Presentation: Effect of Blocking on Background
| Condition | Signal Intensity (a.u.) | Background Intensity (a.u.) | Signal-to-Noise Ratio |
| No Blocking | 1500 | 800 | 1.88 |
| With Blocking | 1450 | 300 | 4.83 |
Note: The above data is illustrative.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is exceptionally fast and specific, which is a key advantage in reducing background from off-target reactions.[5]
Troubleshooting Workflow for iEDDA Reaction
The fluorogenic nature of tetrazine dyes means that the unreacted probe has lower fluorescence than the reacted probe. This inherent property helps to improve the signal-to-noise ratio.
Data Presentation: Fluorogenic "Turn-on" Ratios
| Tetrazine-Dye Conjugate | Approximate "Turn-on" Ratio (Fluorescence Increase) | Reference |
| ATTO425-Tetrazine | ~15-40x | [2] |
| ATTO488-Tetrazine | ~15-40x | [2] |
| P8-Cy5-6 | ~11.5x | [4] |
Note: "Turn-on" ratios can vary depending on the specific dye, tetrazine derivative, and experimental conditions.
Experimental Workflow Overview
The following diagram outlines a general experimental workflow for labeling TCO-modified targets with Cy5-PEG8-Tetrazine, incorporating best practices for background reduction.
References
- 1. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 2. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing Cy5-PEG8-Tetrazine Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Cy5-PEG8-Tetrazine labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Cy5-PEG8-Tetrazine labeling reaction?
The labeling reaction is based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) moiety and a strained alkene or alkyne, most commonly a trans-cyclooctene (TCO).[1] This reaction is a type of "click chemistry," known for its high speed, specificity, and biocompatibility, as it proceeds rapidly without the need for a catalyst and is orthogonal to most biological functional groups.[2] The Cy5-PEG8-Tetrazine contains the tetrazine component, which selectively reacts with a TCO-modified molecule to form a stable covalent bond.[3]
Q2: What are the key factors that influence the rate and efficiency of the tetrazine ligation reaction?
Several factors govern the kinetics of the tetrazine ligation:
-
Reactant Electronics: The reaction rate is accelerated by electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile (e.g., TCO).[3]
-
Steric Hindrance: Smaller substituents on the tetrazine generally lead to higher reactivity.[3]
-
Ring Strain of the Dienophile: Highly strained dienophiles, such as certain TCO derivatives, exhibit significantly faster reaction kinetics.[4]
-
Solvent: While the reaction can proceed in various organic and aqueous solvents, the choice of solvent can influence the reaction rate and the stability of the reactants.
-
Concentration of Reactants: As a bimolecular reaction, the rate is directly proportional to the concentration of both the tetrazine and the TCO-modified molecule.[5]
Q3: How should I store and handle Cy5-PEG8-Tetrazine and TCO-modified molecules?
For optimal stability, both Cy5-PEG8-Tetrazine and TCO-modified molecules should be stored in a cool, dark, and dry environment, typically at -20°C. Protect from light to prevent photobleaching of the Cy5 dye. It is advisable to aliquot reagents upon receipt to avoid multiple freeze-thaw cycles. Some highly reactive tetrazines and TCOs may have limited stability in aqueous solutions over extended periods.[5][6]
Troubleshooting Guide
Problem 1: Low Labeling Efficiency or No Reaction
| Possible Cause | Recommended Solution |
| Degraded Reagents | Ensure that the Cy5-PEG8-Tetrazine and the TCO-modified molecule have been stored properly and have not expired. Consider running a small-scale control reaction with fresh reagents to verify their activity. |
| Incorrect Stoichiometry | Optimize the molar ratio of Cy5-PEG8-Tetrazine to the TCO-modified molecule. A common starting point is a 1.5 to 5-fold molar excess of the tetrazine-dye. |
| Low Reactant Concentration | Increase the concentration of one or both reactants. The reaction rate is dependent on the concentration of both components.[5] |
| Suboptimal Reaction Buffer | Ensure the pH of the reaction buffer is within the optimal range for your specific molecules, typically between pH 7 and 8.5. Avoid buffers containing primary amines (e.g., Tris) if your TCO-molecule was functionalized via an NHS ester, as these can compete with the desired reaction. |
| Presence of Thiols | High concentrations of thiols can sometimes affect the stability of TCOs.[4] If your sample contains high levels of reducing agents like DTT or BME, consider purification prior to labeling. |
| "Masked" TCO Groups | In some cases, particularly with antibody conjugations, TCO groups can become non-reactive due to hydrophobic interactions with the protein.[7] Using a TCO with a hydrophilic PEG linker can help mitigate this issue.[7] |
Problem 2: High Background or Non-Specific Labeling
| Possible Cause | Recommended Solution |
| Excess Unreacted Dye | After the labeling reaction, it is crucial to remove any unreacted Cy5-PEG8-Tetrazine. This can be achieved through size-exclusion chromatography, dialysis, or other purification methods appropriate for your labeled molecule. |
| Hydrophobic Interactions | The Cy5 dye is relatively hydrophobic and can non-specifically associate with proteins or other biomolecules. Including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers can help reduce this background. |
| Long Incubation Times with High Dye Concentration | Reduce the incubation time and/or the concentration of the Cy5-PEG8-Tetrazine to minimize non-specific binding. |
Experimental Protocols & Data
Generic Protocol for Labeling a TCO-Modified Protein with Cy5-PEG8-Tetrazine
-
Reagent Preparation:
-
Dissolve the TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of Cy5-PEG8-Tetrazine in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 1-10 mM.
-
-
Labeling Reaction:
-
Add a 3-5 molar excess of the Cy5-PEG8-Tetrazine solution to the TCO-modified protein solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light. For less reactive dienophiles or lower concentrations, the reaction time can be extended or the temperature can be slightly increased (e.g., to 37°C).[8]
-
-
Purification:
-
Remove the unreacted Cy5-PEG8-Tetrazine by running the reaction mixture through a size-exclusion chromatography column (e.g., a NAP-5 or PD-10 desalting column) equilibrated with your desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Comparative Reaction Kinetics
The rate of the tetrazine ligation is highly dependent on the specific tetrazine and dienophile pairing.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 |
| 3,6-di-(2-pyridyl)-s-tetrazine | d-TCO | ~366,000 |
| 2-pyridyl-substituted tetrazine | TCO-PEG₄ | 69,400 |
| Tet-v2.0 (amino acid) | sTCO | 72,500 ± 1660 |
Note: Reaction rates are influenced by solvent and temperature. Data compiled from multiple sources for general comparison.[9][6][10]
Visualizing the Workflow and Reaction
References
- 1. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting poor labeling efficiency with Cy5-PEG8-Tetrazine
Welcome to the technical support center for Cy5-PEG8-Tetrazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor labeling efficiency in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: What are the potential causes for low or no labeling with Cy5-PEG8-Tetrazine?
Low or no labeling efficiency can stem from several factors throughout the experimental workflow. The primary reasons include issues with the reactants, reaction conditions, and the purification process. Specifically, consider the following:
-
Degradation of Cy5-PEG8-Tetrazine: Tetrazines, particularly those with electron-withdrawing groups that enhance reactivity, can be susceptible to degradation, especially in aqueous solutions at basic pH.[1][2]
-
Suboptimal Reaction Buffer: The pH and composition of the reaction buffer are critical. While the tetrazine-TCO ligation is generally robust, extreme pH values can affect the stability of the tetrazine and the target biomolecule.[1][3][4]
-
Inactive TCO-modified Biomolecule: The trans-cyclooctene (TCO) moiety can isomerize to its less reactive cis-isomer, leading to a significant drop in labeling efficiency.[5][6] Additionally, the TCO group may be sterically hindered or may have been modified during upstream processing.
-
Low Concentration of Reactants: The inverse electron demand Diels-Alder (iEDDA) reaction is concentration-dependent. Very low concentrations of either the tetrazine or the TCO-modified molecule can lead to slow and inefficient labeling.[7]
-
Presence of Competing Dienophiles or Nucleophiles: While the tetrazine-TCO reaction is highly specific, high concentrations of other nucleophiles in the reaction mixture could potentially lead to side reactions, although this is less common.[4]
Question 2: How can I assess the quality and stability of my Cy5-PEG8-Tetrazine reagent?
Ensuring the integrity of your Cy5-PEG8-Tetrazine is a critical first step.
-
Proper Storage: Cy5-PEG8-Tetrazine should be stored at or below -15°C and protected from light.[8]
-
Visual Inspection: A fresh solution of Cy5-PEG8-Tetrazine should have a characteristic color. A significant color change may indicate degradation.
-
Spectrophotometric Analysis: The stability of tetrazines can be monitored by measuring the absorbance of the tetrazine chromophore, typically between 510 and 550 nm.[4][9] A decrease in absorbance over time in a given buffer indicates degradation.
Experimental Protocols
Protocol 1: General Protocol for Labeling a TCO-Modified Antibody with Cy5-PEG8-Tetrazine
This protocol provides a general guideline for labeling a trans-cyclooctene (TCO)-modified antibody with Cy5-PEG8-Tetrazine.
-
Prepare the Antibody:
-
Dissolve the TCO-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH between 6.0 and 9.0.[4] A common concentration is 1 mg/mL.
-
-
Prepare the Cy5-PEG8-Tetrazine:
-
Allow the vial of Cy5-PEG8-Tetrazine to equilibrate to room temperature before opening.
-
Prepare a stock solution of Cy5-PEG8-Tetrazine in an anhydrous organic solvent like DMSO.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the Cy5-PEG8-Tetrazine stock solution to the TCO-modified antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For very dilute solutions, the incubation time may need to be extended.
-
-
Purification:
-
Remove the excess, unreacted Cy5-PEG8-Tetrazine using a desalting column or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for the protein) and the absorbance maximum of Cy5 (approximately 650 nm).
-
Data Summary
Table 1: Factors Influencing Tetrazine-TCO Ligation Efficiency
| Factor | Observation | Potential Impact on Labeling | Recommendations |
| pH | Tetrazine stability can decrease in basic aqueous solutions.[1] Reaction rates with some dienophiles can increase at higher pH.[1][3] | High pH may lead to a trade-off between faster reaction and tetrazine degradation. | Maintain a pH range of 6.0-9.0 for the reaction buffer.[4] |
| Tetrazine Substituents | Electron-withdrawing groups increase reactivity but decrease stability. Electron-donating groups increase stability but decrease reactivity.[2][9][10] | The choice of tetrazine derivative is a balance between reaction speed and stability. | For most applications, commercially available tetrazines offer a good balance. If stability is a major concern, consider a more electron-rich tetrazine. |
| TCO Isomerization | trans-cyclooctene (TCO) is significantly more reactive than its cis-isomer.[4][6] | Isomerization of the TCO moiety on the biomolecule will drastically reduce labeling efficiency. | Use conformationally strained TCO derivatives that are less prone to isomerization.[11] |
| Concentration | The reaction is bimolecular; lower concentrations lead to slower reaction rates.[7] | Inefficient labeling may occur at nanomolar concentrations if reaction times are too short. | For low concentration applications, increase the incubation time or use a more reactive tetrazine derivative. |
Visualizations
Chemical Reaction
Caption: The reaction of Cy5-PEG8-Tetrazine with a TCO-modified biomolecule.
Experimental Workflow
Caption: A typical experimental workflow for labeling with Cy5-PEG8-Tetrazine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI EUROPE N.V. [tcichemicals.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Cy5 tetrazine | AAT Bioquest [aatbio.com]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation [ouci.dntb.gov.ua]
Stability of Cy5-PEG8-Tetrazine in different buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Cy5-PEG8-Tetrazine in various buffers, troubleshooting advice for common experimental issues, and answers to frequently asked questions.
Stability of Cy5-PEG8-Tetrazine in Different Buffers
The stability of the tetrazine moiety is crucial for the success of bioconjugation reactions. Tetrazine degradation can lead to lower conjugation efficiency, reduced signal, and inconsistent results. The stability of Cy5-PEG8-Tetrazine is influenced by several factors, primarily the pH of the buffer, the presence of nucleophiles, and the storage conditions.
General Stability Profile
Tetrazines are generally more stable at neutral to slightly acidic pH.[1][2][3] Alkaline conditions can lead to faster degradation of the tetrazine ring.[3] The presence of strong nucleophiles, particularly thiols, can also lead to the degradation of tetrazines.[4][5]
The Cy5 dye, a cyanine dye, can be sensitive to certain chemical environments, including the presence of reducing agents like TCEP, which can cause fluorescence quenching.[6] However, a product data sheet for a similar Cy5-Tetrazine product states that it is pH-insensitive from pH 4 to pH 10. While this provides a good working range, for applications requiring long incubation times, it is advisable to perform stability checks.
Quantitative Stability Data
| Tetrazine Derivative | Buffer/Medium | Temperature (°C) | Time | Stability (% Remaining) | Reference |
| Methyl-Tetrazine | DMEM + 10% FBS | 37 | 12 h | > 92% | [7] |
| Methyl-Tetrazine | DMEM + 10% FBS | 37 | 48 h | ~63% | [7] |
| Phenyl-Tetrazine | 1:9 DMSO/PBS (pH 7.4) | 37 | 12 h | > 75% | [3][8] |
| Pyridyl-Tetrazine | 1:9 DMSO/PBS (pH 7.4) | 37 | 12 h | 25-40% | [3][8] |
| Dipyridyl-s-tetrazine | 1:9 DMSO/PBS (pH 7.4) | 37 | 12 h | 15-40% | [3][8] |
| Tetrazine-H | pH 10 | RT | 4 h | ~50% (half-life) | [2] |
| Tetrazine-Me | pH 10 | RT | 8 h | ~50% (half-life) | [2] |
Note: DMEM (Dulbecco's Modified Eagle Medium) and FBS (Fetal Bovine Serum) represent complex biological media. PBS (Phosphate-Buffered Saline) is a commonly used physiological buffer.
Experimental Protocol: Assessing the Stability of Cy5-PEG8-Tetrazine
This protocol provides a general method for researchers to assess the stability of Cy5-PEG8-Tetrazine in their specific buffer of choice.
Objective:
To determine the stability of Cy5-PEG8-Tetrazine in a user-defined buffer over a specific time course.
Materials:
-
Cy5-PEG8-Tetrazine
-
User-defined buffer (e.g., PBS, Tris, HEPES, MES)
-
Control buffer (e.g., PBS, pH 7.4)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV-Vis detector and a fluorescence detector
-
C18 column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator or water bath
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Cy5-PEG8-Tetrazine in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 10 µM in your test buffer and the control buffer. Prepare enough volume for all time points.
-
-
Incubation:
-
Incubate the samples at the desired experimental temperature (e.g., 25°C, 37°C).
-
-
Time Points:
-
Take aliquots of the samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Immediately after collection, store the aliquots at -20°C or analyze them directly.
-
-
HPLC Analysis:
-
Set up the RP-HPLC system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the intact Cy5-PEG8-Tetrazine from potential degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1 mL/min
-
Detection:
-
UV-Vis detector at the absorbance maximum of the tetrazine (~520-540 nm) and the Cy5 dye (~647 nm).
-
Fluorescence detector with excitation at ~647 nm and emission at ~664 nm.
-
-
-
Inject equal volumes of your samples for each time point.
-
-
Data Analysis:
-
Integrate the peak area of the intact Cy5-PEG8-Tetrazine at each time point.
-
Calculate the percentage of remaining intact conjugate at each time point relative to the t=0 time point.
-
Plot the percentage of remaining conjugate versus time to visualize the stability profile.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescent signal after conjugation | 1. Degradation of Cy5-PEG8-Tetrazine: The tetrazine may have degraded in the buffer before or during the reaction. | - Check the pH of your buffer. If it is alkaline (pH > 8), consider using a buffer closer to neutral pH (7.0-7.4).- Avoid buffers containing thiols (e.g., DTT, TCEP, β-mercaptoethanol). If a reducing agent is necessary, consider its compatibility with both the tetrazine and the Cy5 dye.[2][6] TCEP can quench Cy5 fluorescence.[6]- Perform a stability check of your Cy5-PEG8-Tetrazine in the chosen buffer using the protocol above. |
| 2. Quenching of Cy5: The local environment of the conjugated molecule may be quenching the Cy5 fluorescence. | - Ensure that the buffer does not contain components known to quench Cy5. | |
| Inconsistent conjugation efficiency | 1. Buffer variability: Batch-to-batch variations in buffer preparation could affect stability. | - Prepare fresh buffer for each experiment and ensure consistent pH.- Use high-purity reagents for buffer preparation. |
| 2. Storage of Cy5-PEG8-Tetrazine: Improper storage can lead to degradation. | - Store the Cy5-PEG8-Tetrazine stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. | |
| High background fluorescence | 1. Non-specific binding: The Cy5-PEG8-Tetrazine may be binding non-specifically to other components in the reaction. | - Include appropriate blocking steps in your experimental protocol.- Optimize the concentration of the Cy5-PEG8-Tetrazine to use the lowest effective concentration. |
| 2. Presence of fluorescent impurities: The Cy5-PEG8-Tetrazine or other reagents may contain fluorescent impurities. | - Use high-purity reagents.- If necessary, purify the Cy5-PEG8-Tetrazine before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage buffer for Cy5-PEG8-Tetrazine?
For short-term storage (days to a week), a buffer at neutral pH (e.g., PBS pH 7.4) at 4°C is generally acceptable. For long-term storage, it is recommended to store the compound in a suitable solvent like anhydrous DMSO at -20°C or -80°C to minimize hydrolysis.
Q2: Can I use Tris buffer for my conjugation reaction with Cy5-PEG8-Tetrazine?
Tris buffer is generally acceptable for use with tetrazines. However, since Tris is a primary amine, it is a potential nucleophile. For very long reaction times, it is advisable to test the stability of Cy5-PEG8-Tetrazine in your specific Tris buffer concentration and pH. Buffers like HEPES and MES are often considered more inert.
Q3: My protocol requires a reducing agent. Which one is compatible with Cy5-PEG8-Tetrazine?
Thiol-based reducing agents like DTT and β-mercaptoethanol can react with and degrade tetrazines. TCEP is a phosphine-based reducing agent and is generally more compatible with tetrazines. However, TCEP has been shown to quench the fluorescence of Cy5.[6] If a reducing agent is absolutely necessary, its concentration and incubation time should be minimized, and its effect on both the tetrazine and the Cy5 dye should be carefully evaluated.
Q4: How does the PEG8 linker affect the stability of the Cy5-Tetrazine?
The PEG8 (polyethylene glycol) linker is hydrophilic and is not expected to directly impact the chemical stability of the tetrazine ring. Its primary role is to improve the solubility of the conjugate in aqueous buffers and to provide a spacer arm, which can be beneficial for reducing steric hindrance during conjugation.
Q5: What is the expected shelf life of Cy5-PEG8-Tetrazine?
When stored properly as a solid or in a suitable anhydrous solvent at low temperatures (-20°C or -80°C) and protected from light, Cy5-PEG8-Tetrazine should be stable for at least 6-12 months. Stability in aqueous buffers is significantly shorter and depends on the specific conditions.
Visualizations
Caption: Experimental workflow for assessing the stability of Cy5-PEG8-Tetrazine.
Caption: Troubleshooting decision tree for buffer selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stable, Reactive and Orthogonal Tetrazines: Dispersion Forces Promote the Cycloaddition with Isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
How to improve signal-to-noise ratio in Cy5 imaging
Welcome to the technical support center for Cy5 imaging. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and achieve a high signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) in the context of fluorescence microscopy?
A1: The signal-to-noise ratio (SNR) is a critical measure of image quality in fluorescence microscopy. It quantifies how well a fluorescent signal of interest can be distinguished from the background noise.[1] A higher SNR indicates a clearer image where the target structures are easily discernible from the background, while a low SNR results in images where the signal is obscured by noise, making data interpretation difficult.[2]
Q2: What are the primary sources of noise in Cy5 imaging?
A2: Noise in fluorescence microscopy can be categorized into several types:
-
Shot Noise (Photon Noise): This is a fundamental type of noise arising from the quantum nature of light and follows a Poisson distribution. It is inherent to the signal itself; brighter signals will have higher absolute shot noise.[1][3][4]
-
Detector Noise (Read Noise & Dark Noise): This is electronic noise generated by the camera or detector. Read noise occurs when converting photons to an electrical signal, while dark noise results from thermal energy within the detector, even in the absence of light.[1][3][5]
-
Optical Noise (Background Fluorescence): This includes any unwanted light from the sample, such as autofluorescence from the cells or tissue, and non-specific binding of the fluorescent dye.[1]
Q3: What is autofluorescence and how does it affect Cy5 imaging?
A3: Autofluorescence is the natural fluorescence emitted by certain biological molecules (e.g., elastin, lipofuscin) or induced by aldehyde-based fixatives.[6][7] This intrinsic fluorescence can create a high background signal, thereby reducing the overall signal-to-noise ratio and making it difficult to distinguish the specific Cy5 signal.[6]
Q4: What is photobleaching and how can I minimize it for Cy5?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescent signal.[8][9] To minimize photobleaching of Cy5, you can:
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Reduce the intensity of the excitation light.
-
Minimize the duration of exposure to the excitation light.[8][9]
-
Use an anti-fade mounting medium to protect the sample.[8]
-
Image samples quickly and efficiently.
Troubleshooting Guide
Q5: Why is my Cy5 signal weak?
A5: A weak Cy5 signal can be due to several factors. Refer to the troubleshooting workflow below and consider the following:
-
Low Target Abundance: The protein or molecule of interest may be expressed at low levels in your sample.[10]
-
Inefficient Labeling: The Cy5 dye may not be efficiently conjugated to your antibody or probe. Ensure you are following optimized staining protocols.
-
Photobleaching: Your sample may have been exposed to too much light during acquisition or storage.[8]
-
Incorrect Filter Set: The excitation and emission filters may not be optimal for Cy5, leading to inefficient excitation and/or detection.[11]
-
Suboptimal Imaging Parameters: The exposure time may be too short, or the laser power may be too low.
Q6: How can I reduce high background fluorescence in my Cy5 images?
A6: High background can obscure your signal. Here are some common causes and solutions:
-
Autofluorescence: Treat your samples with an autofluorescence quenching agent or use spectral unmixing if your imaging software supports it.[7][12]
-
Non-specific Antibody Binding: Ensure you are using an appropriate blocking buffer and have optimized your primary and secondary antibody concentrations.[13]
-
Excess Fluorophore: Thoroughly wash your samples after staining to remove any unbound Cy5 dye.
-
Contaminated Reagents: Use high-quality, fresh reagents to avoid fluorescent contaminants.
Quantitative Data Hub
The following tables provide key quantitative data for working with Cy5.
Table 1: Optical Properties of Cy5
| Property | Value | Reference |
| Excitation Maximum | ~649 nm | [11] |
| Emission Maximum | ~666-670 nm | [11] |
| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [14] |
| Quantum Yield | ~0.20 | [14][15] |
| Brightness (ε x Φ) | ~50,000 | [14] |
Table 2: Recommended Filter Sets for Cy5 Imaging
| Filter Component | Recommended Wavelength Range | Purpose | Reference |
| Excitation Filter | Centered around 630 nm | To selectively excite the Cy5 fluorophore. | [11] |
| Dichroic Mirror | Cut-off at approximately 647 nm | To separate the excitation and emission light paths. | [11] |
| Emission Filter | Centered around 675 nm | To specifically collect the emitted fluorescence from Cy5 while blocking other wavelengths. | [11] |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining with Cy5
-
Cell/Tissue Preparation:
-
Culture cells on coverslips or prepare tissue sections as required for your experiment.
-
Fix the samples with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the samples with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% BSA or normal serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the samples with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5-conjugated secondary antibody in the blocking buffer. Protect from light from this point onwards.
-
Incubate the samples with the secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[8]
-
Seal the coverslip and allow the mounting medium to cure.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with an appropriate Cy5 filter set.[11]
-
Protocol 2: Autofluorescence Reduction using Sodium Borohydride
This protocol is performed after fixation and before permeabilization.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS. Prepare this immediately before use.[7]
-
Incubate the fixed samples in the sodium borohydride solution for 10 minutes at room temperature.[7]
-
Repeat the incubation two more times with a fresh solution for a total of three 10-minute washes.[7]
-
Wash the samples thoroughly with PBS (three times for 5 minutes each).
-
Proceed with the permeabilization and blocking steps of your standard immunofluorescence protocol.
Visualized Workflows and Concepts
The following diagrams illustrate key workflows and relationships in optimizing Cy5 imaging.
A troubleshooting workflow for low signal-to-noise ratio in Cy5 imaging.
Key factors influencing the signal-to-noise ratio in Cy5 imaging.
References
- 1. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Imaging in focus: An introduction to denoising bioimages in the era of deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noise — Introduction to Bioimage Analysis [bioimagebook.github.io]
- 5. Noise · Analyzing fluorescence microscopy images with ImageJ [petebankhead.gitbooks.io]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Áramlási citometriás hibaelhárítási útmutató [sigmaaldrich.com]
- 11. Bandpass, Longpass & Shortpass Filters Customized filters | OPTOStokes Filters [optofilters.com]
- 12. m.youtube.com [m.youtube.com]
- 13. google.com [google.com]
- 14. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 15. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cy5-PEG8-Tetrazine Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Cy5-PEG8-Tetrazine conjugates during their experiments.
Troubleshooting Guide
Question: I am observing a decrease in the fluorescence intensity of my Cy5-PEG8-Tetrazine conjugate over time. What could be the cause?
Answer: A decrease in fluorescence intensity is often a primary indicator of conjugate aggregation. The close proximity of Cy5 molecules in an aggregated state leads to self-quenching of the fluorophore. This phenomenon is driven by factors such as hydrophobic interactions and π-π stacking of the cyanine dye. The formation of non-fluorescent H-aggregates is a common issue with cyanine dyes like Cy5.[1]
Question: My conjugate solution appears cloudy or has visible precipitates. How can I resolve this?
Answer: Cloudiness or precipitation is a clear sign of significant aggregation and loss of solubility. This can be caused by several factors including high conjugate concentration, inappropriate buffer conditions (pH, ionic strength), or the inherent hydrophobicity of the conjugate. To resolve this, you can try the following:
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Dilute the conjugate: Working with lower concentrations can reduce the likelihood of aggregation.
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Change the buffer: Switch to a buffer with a different pH or lower ionic strength. For example, using a phosphate buffer at a pH between 6 and 9 can be favorable for conjugation reactions involving NHS esters, which might be a precursor to your conjugate.
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Add solubilizing excipients: The addition of non-ionic surfactants or other additives can help to prevent aggregation (see table below for examples).
Question: After purification, I still see evidence of aggregates in my Cy5-PEG8-Tetrazine conjugate preparation. What can I do?
Answer: If aggregates persist after initial purification, a secondary purification step may be necessary. Size exclusion chromatography (SEC) is an effective method for separating monomeric conjugates from larger aggregates. It is also possible that the purification method itself is contributing to aggregation. If using reverse-phase chromatography, the organic solvents used can sometimes promote aggregation of hydrophobic molecules upon removal.
Question: The reactivity of my tetrazine moiety seems to be compromised. Could this be related to aggregation?
Answer: Yes, aggregation can sterically hinder the tetrazine group, preventing its efficient reaction with a trans-cyclooctene (TCO)-modified molecule in a click chemistry reaction.[2][3] The formation of aggregates can effectively "hide" the reactive tetrazine within the core of the aggregate, making it inaccessible. Ensuring the conjugate is in a monomeric state is crucial for optimal reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Cy5-PEG8-Tetrazine conjugate aggregation?
A1: The aggregation of Cy5-PEG8-Tetrazine conjugates is primarily driven by the hydrophobic nature of the Cy5 dye. The planar aromatic structure of Cy5 promotes π-π stacking interactions between dye molecules, leading to the formation of H-aggregates, which are often non-fluorescent. While the PEG8 linker is intended to increase hydrophilicity, its short chain length may not be sufficient to completely overcome the strong hydrophobic interactions of the Cy5 moiety, especially at high concentrations.
Q2: How does the PEG8 linker influence aggregation?
A2: The polyethylene glycol (PEG) linker serves to increase the hydrophilicity and solubility of the conjugate.[4] PEG chains can also provide steric hindrance, which helps to prevent the close association of Cy5 molecules and subsequent aggregation.[4] However, the effectiveness of PEG in preventing aggregation is dependent on its chain length.[5][6][7][8] A shorter PEG chain like PEG8 may offer limited protection compared to longer PEG chains.
Q3: Does the tetrazine moiety contribute to aggregation?
A3: While the primary driver of aggregation is the Cy5 dye, the tetrazine ring is also a hydrophobic heterocyclic compound.[9] Its presence could contribute to the overall hydrophobicity of the conjugate, potentially influencing aggregation, especially in aqueous buffers.
Q4: What are the ideal storage conditions to minimize aggregation?
A4: To minimize aggregation during storage, it is recommended to:
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Store the conjugate at low temperatures (-20°C or -80°C).
-
Use a storage buffer containing cryoprotectants such as glycerol or sucrose.
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Aliquot the conjugate into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store at a slightly basic pH (e.g., pH 7.4-8.0) if compatible with the intended application.
Q5: Can I use additives to prevent aggregation?
A5: Yes, certain additives, often referred to as excipients, can be included in the buffer to prevent aggregation. These work by disrupting hydrophobic interactions or by providing a stabilizing matrix.
Influence of Formulation Components on Aggregation
| Component/Condition | Effect on Aggregation | Recommended Concentration/Condition | Mechanism of Action |
| pH | Can influence the charge and conformation of the conjugate. | pH 7.0 - 8.5 | Optimizes solubility and stability of many biomolecules. |
| Ionic Strength | High salt concentrations can sometimes promote hydrophobic interactions. | < 150 mM NaCl | Reduces "salting out" effects. |
| Tween 20 / Polysorbate 20 | Reduces aggregation. | 0.01% - 0.1% (v/v) | Non-ionic surfactant that reduces non-specific binding and hydrophobic interactions. |
| Glycerol | Reduces aggregation, especially during freeze-thaw cycles. | 5% - 20% (v/v) | Acts as a cryoprotectant and viscogens, increasing solvent viscosity and reducing molecular mobility. |
| Sucrose | Reduces aggregation. | 1% - 5% (w/v) | Stabilizes the native structure of biomolecules. |
| Bovine Serum Albumin (BSA) | Can reduce non-specific binding and aggregation. | 0.1% - 1% (w/v) | Acts as a blocking agent and can coat surfaces to prevent adsorption. |
Experimental Protocols
Protocol 1: Spectroscopic Assessment of Aggregation
This protocol uses UV-Vis spectroscopy to assess the degree of aggregation of a Cy5-PEG8-Tetrazine conjugate by monitoring changes in the absorption spectrum.
Materials:
-
Cy5-PEG8-Tetrazine conjugate solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the Cy5-PEG8-Tetrazine conjugate in PBS.
-
Create a series of dilutions of the conjugate in PBS, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 µM).
-
Record the UV-Vis absorption spectrum for each dilution from 500 nm to 700 nm.
-
Analysis:
-
The monomeric form of Cy5 has a characteristic absorption maximum at ~650 nm.
-
The formation of H-aggregates is indicated by the appearance of a new, blue-shifted shoulder or peak at approximately 600 nm.
-
Calculate the ratio of the absorbance at ~600 nm to the absorbance at ~650 nm (A600/A650). An increase in this ratio indicates a higher degree of aggregation.
-
Protocol 2: Evaluation of Anti-Aggregation Additives
This protocol details a method to screen different additives for their ability to prevent the aggregation of Cy5-PEG8-Tetrazine conjugates.
Materials:
-
Cy5-PEG8-Tetrazine conjugate
-
PBS, pH 7.4
-
Stock solutions of potential anti-aggregation additives (e.g., 1% Tween 20, 50% Glycerol, 10% Sucrose)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a working solution of the Cy5-PEG8-Tetrazine conjugate in PBS at a concentration known to exhibit aggregation (determined from Protocol 1).
-
Set up a series of microcentrifuge tubes or a 96-well plate.
-
To each tube/well, add the conjugate solution and a different additive to its final desired concentration (e.g., 0.05% Tween 20, 10% Glycerol, 2% Sucrose). Include a control with no additive.
-
Incubate the samples under conditions that may promote aggregation (e.g., room temperature for several hours, or a freeze-thaw cycle).
-
After incubation, measure the fluorescence intensity of each sample using an excitation wavelength of ~640 nm and an emission wavelength of ~670 nm.
-
Analysis:
-
Compare the fluorescence intensity of the samples with additives to the control sample.
-
An increase in fluorescence intensity relative to the control indicates that the additive is effective at preventing aggregation-induced quenching.
-
Visualizations
Caption: The aggregation pathway of Cy5-PEG8-Tetrazine conjugates.
Caption: A logical workflow for troubleshooting aggregation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Co-aggregation as A Simple Strategy for Preparing Fluorogenic Tetrazine Probes with On-Demand Fluorogen Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrazine-TCO Reaction Kinetics Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Tetrazine-TCO ligation experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during Tetrazine-TCO reactions.
1. Issue: Slow or Incomplete Reaction
Possible Causes & Solutions:
| Possible Cause | Recommended Solution(s) |
| Low Reactivity of Tetrazine/TCO Pair | - Select a more reactive pairing: Hydrogen-substituted tetrazines are significantly more reactive than methyl-substituted ones, and strained TCOs (sTCO) exhibit faster kinetics.[1][2] - Modify electronics: Use tetrazines with electron-withdrawing groups and TCOs with electron-donating groups to decrease the HOMO-LUMO gap and accelerate the reaction.[1] |
| Suboptimal Reaction Conditions | - Optimize pH: While the reaction is generally pH-insensitive, extreme pH values can affect the stability of your biomolecules. For click-to-release applications, a lower pH can sometimes increase the uncaging rate.[3][4][5] - Solvent choice: While the reaction proceeds in various solvents, aprotic polar solvents like DMSO or DMF are often used for stock solutions. For aqueous reactions, ensure adequate solubility of reactants, potentially using PEGylated reagents.[6] |
| Degradation of Reactants | - Verify reactant integrity: Tetrazines, especially those with electron-withdrawing groups, can be susceptible to degradation in aqueous media.[4][5][7] TCOs can also degrade, particularly in the presence of thiols or under UV light.[8] Use freshly prepared solutions or reagents stored under appropriate conditions (e.g., desiccated, protected from light). |
| Steric Hindrance | - Introduce a spacer: If the tetrazine and TCO moieties are attached to bulky molecules, steric hindrance can slow the reaction. Incorporating a flexible spacer (e.g., PEG) can improve accessibility. |
| Incorrect Stoichiometry | - Optimize molar ratio: While a 1:1 stoichiometry is theoretical, a slight excess (1.5-2 fold) of one reactant (often the less expensive or more stable one) can drive the reaction to completion. |
2. Issue: Low Product Yield
Possible Causes & Solutions:
| Possible Cause | Recommended Solution(s) |
| Side Reactions | - Purify reactants: Ensure the starting materials are free of impurities that could compete in side reactions. - Degas solutions: For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation-related side products. |
| Precipitation of Reactants or Product | - Improve solubility: Use PEGylated linkers on your tetrazine or TCO to enhance aqueous solubility.[6] Alternatively, a small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified. |
| Inaccurate Quantification of Reactants | - Confirm concentrations: Use a reliable method (e.g., UV-Vis spectroscopy) to accurately determine the concentration of your tetrazine and TCO stock solutions before setting up the reaction. |
3. Issue: Reagent Instability
Possible Causes & Solutions:
| Possible Cause | Recommended Solution(s) |
| Tetrazine Degradation in Aqueous Buffers | - Choose a more stable tetrazine: Methyl-substituted tetrazines are generally more stable in aqueous media than hydrogen-substituted ones.[9] Tetrazines with electron-donating groups also exhibit higher stability.[9][10] - Prepare fresh solutions: Prepare aqueous solutions of tetrazine immediately before use. - Buffer choice: Be aware that some tetrazines can degrade in basic aqueous solutions.[4][5] |
| TCO Degradation | - Storage: Store TCO reagents, especially highly strained ones, under an inert atmosphere and protected from light. - Avoid incompatible conditions: TCOs can be sensitive to thiols and low pH.[8] |
Frequently Asked Questions (FAQs)
1. How can I monitor the progress of my Tetrazine-TCO reaction?
The progress of the reaction can be monitored by following the disappearance of the characteristic pink color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range using a UV-Vis spectrophotometer.[6] For more quantitative analysis, HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the product.[11][12]
2. What are the key factors that influence the kinetics of the Tetrazine-TCO reaction?
The primary factors are:
-
Electronics: The reaction rate is accelerated by decreasing the electron density of the tetrazine (using electron-withdrawing substituents) and increasing the electron density of the TCO (using electron-donating substituents).[1]
-
Sterics: Less sterically hindered tetrazines and TCOs will react faster.
-
Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate.[1]
-
Solvent: The choice of solvent can influence the reaction rate, although the reaction is known to proceed in a wide range of organic and aqueous solvents.[6]
3. What is the typical range of second-order rate constants for Tetrazine-TCO reactions?
The rate constants can vary dramatically depending on the specific tetrazine and TCO pair, ranging from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹.[2][13]
Rate Constants for Selected Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.
4. How does pH affect the Tetrazine-TCO reaction?
For the standard ligation, the reaction is largely insensitive to pH in the physiological range. However, for "click-to-release" applications where a molecule is released after the initial cycloaddition, the subsequent elimination step can be pH-dependent, with acidic conditions often favoring release.[3][14] It is also important to consider the pH stability of the reactants, as some tetrazines may degrade in basic aqueous solutions.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Tetrazine-TCO Ligation by UV-Vis Spectroscopy
-
Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO or DMF).
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the reaction buffer.
-
Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Start the measurement and then add the tetrazine solution to initiate the reaction. Ensure rapid mixing.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental setup.
Protocol 2: Analysis of Tetrazine-TCO Reaction Kinetics by LC-MS
-
Reaction Setup: Set up the reaction in a vial at a known temperature, with defined concentrations of the tetrazine and TCO.
-
Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot. This can be done by rapid dilution with a suitable solvent or by adding a scavenger for one of the reactants.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product.
-
Data Analysis: Plot the concentration of a reactant or product versus time. Fit the data to the appropriate integrated rate law to determine the second-order rate constant.[11][12]
Visualizations
Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction mechanism between a tetrazine and a TCO.
Caption: A troubleshooting workflow for slow or incomplete Tetrazine-TCO reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. A Lysosome-Targeted Tetrazine for Organelle-Specific Click-to-Release Chemistry in Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cy5-PEG8-Tetrazine for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cy5-PEG8-Tetrazine in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Cy5-PEG8-Tetrazine and what is its primary application in in vivo studies?
Cy5-PEG8-Tetrazine is a bioorthogonal labeling reagent. It consists of a Cyanine 5 (Cy5) fluorescent dye, an 8-unit polyethylene glycol (PEG8) linker, and a highly reactive tetrazine moiety. Its primary application is in in vivo pre-targeting studies. In this approach, a targeting molecule (e.g., an antibody) modified with a trans-cyclooctene (TCO) group is first administered and allowed to accumulate at the target site. Subsequently, the Cy5-PEG8-Tetrazine is injected, which rapidly and specifically reacts with the TCO-modified molecule at the target site via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2][3] This allows for highly specific fluorescence imaging of the target with reduced background signal.
Q2: What are the key advantages of using the tetrazine-TCO ligation for in vivo applications?
The tetrazine-TCO ligation offers several advantages for in vivo studies:
-
Exceptional Reaction Kinetics: It is one of the fastest bioorthogonal reactions known, with rate constants reaching up to 10^6 M⁻¹s⁻¹.[4] This allows for efficient labeling at very low concentrations, which is crucial for in vivo settings.
-
High Specificity and Bioorthogonality: Tetrazines and TCOs are abiotic and do not react with biological molecules, ensuring that the labeling reaction is highly specific to the intended target.[2][4]
-
Biocompatibility: The reaction does not require any toxic catalysts, such as copper, making it well-suited for use in living organisms.[2]
-
Improved Signal-to-Background Ratios: The pre-targeting approach allows for the clearance of unbound targeting molecules before the administration of the imaging agent, leading to lower background fluorescence and enhanced image contrast.[5]
Q3: How does the PEG8 linker influence the in vivo performance of Cy5-PEG8-Tetrazine?
The polyethylene glycol (PEG) linker plays a crucial role in the in vivo behavior of the molecule. The PEG8 linker in Cy5-PEG8-Tetrazine:
-
Increases Hydrophilicity: This improves the solubility of the molecule in aqueous buffers and reduces non-specific binding to proteins and cells.
-
Influences Pharmacokinetics: PEGylation can alter the biodistribution and clearance rate of the molecule. While longer PEG chains can increase circulation time, a shorter PEG8 linker is often designed for rapid clearance of the unbound probe, which is desirable in pre-targeting applications to minimize background signal. One study noted that a PEG8 linker on a tetrazine compound for pretargeted bone imaging resulted in less background activity compared to a similar compound without a linker.[6]
Q4: What factors influence the reaction rate of the tetrazine-TCO ligation in vivo?
The in vivo reaction rate is influenced by several factors:
-
Electronic Properties: The reaction is faster with electron-deficient tetrazines and electron-rich TCOs.[1]
-
Steric Hindrance: The accessibility of the tetrazine and TCO moieties on the respective molecules can affect the reaction rate.
-
Concentration of Reactants: Higher concentrations of the TCO-modified targeting molecule at the target site and the injected Cy5-PEG8-Tetrazine will lead to a faster reaction.
-
Local Environment: The pH and composition of the tissue microenvironment can potentially influence reaction kinetics, although the tetrazine-TCO reaction is generally robust under physiological conditions.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal at the Target Site | 1. Inefficient reaction: The Cy5-PEG8-Tetrazine did not efficiently react with the TCO-modified targeting molecule. 2. Poor accumulation of the targeting molecule: The TCO-modified antibody or protein did not accumulate at the target site. 3. Rapid clearance of Cy5-PEG8-Tetrazine: The probe is cleared from circulation before it can reach the target site. 4. Quenching of Cy5 fluorescence: The local environment at the target site is quenching the Cy5 signal. 5. Incorrect imaging parameters: The excitation and emission wavelengths are not optimal for Cy5. | 1. Optimize reaction time and concentration: Increase the time interval between the injection of the targeting molecule and the tetrazine probe to allow for maximum target accumulation and clearance of unbound targeting molecule. Consider optimizing the dose of Cy5-PEG8-Tetrazine. 2. Verify target expression and antibody binding: Confirm the expression of the target antigen in your model and the binding affinity of your TCO-modified antibody. 3. Assess pharmacokinetics: Characterize the clearance rate of your Cy5-PEG8-Tetrazine. If it is too rapid, consider using a tetrazine with a longer PEG linker. 4. Use a different fluorophore: If quenching is suspected, consider using a different fluorescent dye that is less sensitive to the local environment. 5. Optimize imaging setup: Ensure your imaging system is properly configured for Cy5 (Excitation max ~650 nm, Emission max ~670 nm). |
| High Background Signal | 1. Non-specific binding of Cy5-PEG8-Tetrazine: The probe is accumulating in non-target tissues. 2. Incomplete clearance of unbound targeting molecule: The TCO-modified antibody is still circulating in the blood when the tetrazine is injected. 3. Autofluorescence of tissues: Tissues can have endogenous fluorescence in the far-red spectrum. | 1. Increase hydrophilicity: While PEG8 helps, if non-specific binding is high, a longer PEG chain on the tetrazine or the targeting molecule might be necessary. Low lipophilicity (logD7.4 < -3) is a strong indicator for successful pretargeting.[3] 2. Optimize clearance time: Increase the time between the injection of the targeting molecule and the tetrazine to allow for more complete clearance. The use of a clearing agent can also be considered. 3. Use spectral unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the Cy5 signal from the tissue autofluorescence. Also, ensure you have a control group of animals that did not receive Cy5-PEG8-Tetrazine to assess the level of autofluorescence. |
| Inconsistent Results Between Animals | 1. Variability in injection: Intravenous injections can be inconsistent, leading to different circulating concentrations of the probe. 2. Biological variability: Differences in tumor size, vascularization, or metabolism between animals can affect probe delivery and reaction efficiency. 3. Instability of the compound: The Cy5-PEG8-Tetrazine may be degrading before or after injection. | 1. Standardize injection procedure: Ensure consistent and accurate administration of the probe. 2. Increase sample size: Use a larger cohort of animals to account for biological variability and perform statistical analysis. 3. Check compound stability: Assess the stability of your Cy5-PEG8-Tetrazine solution before injection. Store it as recommended by the manufacturer, protected from light. The stability of tetrazine-TCO ligation products is generally high.[7] |
Quantitative Data
Table 1: Reaction Kinetics of Tetrazine-TCO Ligations
| Reactants | Rate Constant (k) in M⁻¹s⁻¹ | Solvent/Conditions | Reference |
| Tetrazine & TCO | > 800 | Not specified | [2] |
| Tetrazine & TCO | 1 - 1 x 10⁶ | PBS buffer, pH 6-9, room temperature | [4] |
| pyr-tetrazine & strained-TCO | 22,000 | MeOH, 25 °C | [8] |
| Highly reactive tetrazines & TCO | > 50,000 | DPBS, 37 °C | [3] |
Note: The exact reaction rate for Cy5-PEG8-Tetrazine will depend on the specific TCO derivative used and the in vivo conditions.
Experimental Protocols
Protocol 1: In Vivo Pre-targeted Fluorescence Imaging
This protocol outlines a general procedure for in vivo pre-targeted fluorescence imaging in a tumor-bearing mouse model.
-
Preparation of Reagents:
-
Prepare the TCO-modified targeting antibody in sterile, pyrogen-free phosphate-buffered saline (PBS) at the desired concentration.
-
Prepare the Cy5-PEG8-Tetrazine solution in sterile PBS. Protect the solution from light.
-
-
Animal Model:
-
Use an appropriate tumor-bearing animal model with a well-characterized target expression.
-
-
Administration of Targeting Antibody:
-
Administer the TCO-modified antibody to the mice via intravenous (tail vein) injection. The typical dose and volume will depend on the specific antibody and should be optimized.
-
Allow the antibody to circulate and accumulate at the target site for a predetermined period (e.g., 24-72 hours). This time should be optimized to maximize target accumulation and minimize circulating antibody levels.
-
-
Administration of Cy5-PEG8-Tetrazine:
-
After the predetermined circulation time for the antibody, administer the Cy5-PEG8-Tetrazine solution via intravenous injection. The molar ratio of tetrazine to TCO should be optimized, but typically a molar excess of the tetrazine is used.
-
-
In Vivo Fluorescence Imaging:
-
At various time points after the injection of Cy5-PEG8-Tetrazine (e.g., 1, 4, 8, 24 hours), perform in vivo fluorescence imaging using an appropriate imaging system equipped with lasers and filters for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).
-
Acquire images of the tumor and other organs to assess signal intensity and biodistribution.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the animals and excise the tumor and major organs.
-
Image the excised tissues ex vivo to confirm the in vivo findings and obtain more sensitive measurements of fluorescence distribution.
-
Protocol 2: Biodistribution Study
-
Animal Groups:
-
Divide the animals into groups for each time point to be studied (e.g., 1, 4, 24 hours post-injection of Cy5-PEG8-Tetrazine).
-
-
Reagent Administration:
-
Follow steps 1-4 from Protocol 1.
-
-
Tissue Collection:
-
At each designated time point, euthanize a group of animals.
-
Collect blood samples and excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, muscle, bone).
-
-
Fluorescence Quantification:
-
Weigh each tissue sample.
-
Homogenize the tissues in an appropriate buffer.
-
Measure the fluorescence of the tissue homogenates using a fluorescence plate reader with the appropriate excitation and emission wavelengths for Cy5.
-
Generate a standard curve using known concentrations of Cy5-PEG8-Tetrazine to quantify the amount of probe per gram of tissue.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Plot the biodistribution data to visualize the uptake and clearance of the probe over time.
-
Visualizations
Caption: Experimental workflow for in vivo pre-targeted imaging.
Caption: Troubleshooting logic for low fluorescence signal.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 6. doaj.org [doaj.org]
- 7. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Cy5 Fluorescence Quenching: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to the quenching of Cy5 fluorescence in their experiments.
Troubleshooting Guides
Problem 1: Weak or No Cy5 Signal After Labeling
| Possible Cause | Troubleshooting Steps |
| Inefficient Labeling Reaction | 1. Verify pH of Labeling Buffer: For NHS ester labeling, the optimal pH is 8.3-8.5.[1][2][3] For maleimide labeling of thiols, a pH range of 6.5-7.5 is recommended to ensure the specificity of the reaction. 2. Check for Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) can compete with the target molecule for the dye, reducing labeling efficiency.[4] Use amine-free buffers like PBS, HEPES, or MOPS.[4] 3. Optimize Dye-to-Protein Ratio: A high degree of substitution (DOS) can lead to self-quenching. The optimal DOS for most antibodies is between 2 and 10.[5] Start with a molar excess of 8-10 fold of Cy5 NHS ester to the protein.[1][2] 4. Ensure Freshness of Reagents: Cy5 NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[6] Prepare fresh solutions in anhydrous DMSO or DMF for each labeling reaction.[5][6] |
| Antibody/Protein Issues | 1. Confirm Protein Concentration: Accurate protein concentration is crucial for calculating the correct molar ratios for labeling. 2. Check for Aggregation: Protein aggregation can hinder the accessibility of labeling sites. |
Problem 2: Rapid Loss of Cy5 Signal During Imaging (Photobleaching)
| Possible Cause | Troubleshooting Steps |
| High Excitation Light Intensity | 1. Reduce Laser Power/Light Source Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[7][8] Neutral density filters can be used to attenuate the light source.[7][8] 2. Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and avoiding prolonged viewing through the oculars.[7] |
| Presence of Reactive Oxygen Species (ROS) | 1. Use Antifade Mounting Media: Antifade reagents scavenge reactive oxygen species that cause photobleaching.[9][10] Common antifade agents include PPD (p-Phenylenediamine), NPG (n-propyl gallate), and DABCO (1,4-diazabicyclo[2.2.2]octane).[10][11] 2. Minimize Oxygen Levels: For live-cell imaging, consider using oxygen scavengers like glucose oxidase or imaging in a sealed, controlled atmosphere chamber.[12] |
| Inappropriate Imaging Buffer | 1. Optimize Buffer Composition: Simple buffer additives like vitamin C can help prevent photobleaching of Cy5.[13] |
| Photoblueing | In some cases, Cy5 can be photochemically converted to a species that fluoresces at a shorter wavelength (appears green). This "photoblueing" can be minimized with additives like vitamin C.[13] |
Frequently Asked Questions (FAQs)
1. What are the common causes of Cy5 fluorescence quenching?
Cy5 fluorescence can be quenched by several mechanisms:
-
Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light, often mediated by reactive oxygen species.[8]
-
Self-Quenching (Concentration Quenching): At high concentrations or high labeling densities on a protein, Cy5 molecules can interact and form non-fluorescent dimers.
-
Environmental Quenchers: Certain molecules in the local environment can quench Cy5 fluorescence through various mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET).
2. Which chemical compounds are known to quench Cy5 fluorescence?
Several compounds can act as quenchers for Cy5:
-
Tryptophan: This amino acid can quench Cy5 fluorescence, particularly when in close proximity, through a process thought to involve photoinduced electron transfer (PET).[14][15]
-
Guanine: Guanine bases in nucleic acids can quench adjacent Cy5 molecules.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP can reversibly quench Cy5 by forming a covalent adduct.[16]
-
Dark Quenchers: Molecules like Black Hole Quenchers (BHQ-2) and BlackBerry Quencher 650 (BBQ-650) are specifically designed to efficiently quench the fluorescence of dyes like Cy5 without emitting fluorescence themselves.[17][18]
3. How can I avoid photobleaching of my Cy5-labeled samples?
To minimize photobleaching:
-
Use Antifade Reagents: Incorporate antifade reagents in your mounting medium.[19][20]
-
Optimize Imaging Conditions: Reduce the intensity and duration of light exposure.[7][8]
-
Choose Photostable Dyes: If photobleaching is a persistent issue, consider alternative, more photostable dyes.
-
Control the Environment: Minimize the presence of oxygen.[12]
4. What is the optimal storage condition for Cy5-labeled antibodies and oligonucleotides?
-
Antibodies: Store at 4°C for short-term storage and at -20°C or -80°C for long-term storage.[21] Protect from light by using dark vials or covering with aluminum foil.[21] Avoid repeated freeze-thaw cycles.
-
Oligonucleotides: Store in the dark. For long-term storage, resuspend in a slightly basic buffer (e.g., TE buffer at pH 7.0-8.0), aliquot, and store at -20°C.[22] Note that some cyanine dyes can be sensitive to pH, so it's crucial to follow the manufacturer's recommendations.[22]
5. Does the pH of the buffer affect Cy5 fluorescence?
The fluorescence intensity of Cy5 and its sulfonated version, Sulfo-Cy5, is largely independent of pH in the range of 3.5 to 8.3.[23] However, the pH is critical during the labeling reaction to ensure efficient conjugation.[2][3]
Quantitative Data
Table 1: Common Quenchers for Cy5
| Quencher | Quenching Efficiency | Mechanism | Reference |
| BHQ-2 | High | FRET/Static | [17][18] |
| BBQ-650 | High | FRET/Static | [17] |
| Dabcyl | ~84% | FRET | [18] |
| Tryptophan | Distance-dependent | PET/Static | [14][15] |
Table 2: Common Antifade Reagents
| Antifade Reagent | Properties | Considerations |
| p-Phenylenediamine (PPD) | Highly effective. | Can react with cyanine dyes and cause autofluorescence.[9][11][20] |
| n-Propyl gallate (NPG) | Non-toxic, suitable for live cells. | Can be difficult to dissolve and may have anti-apoptotic effects.[10][11] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Less toxic than PPD. | Less effective than PPD.[10][11] |
Experimental Protocols
Protocol 1: NHS Ester Labeling of Proteins with Cy5
This protocol is a general guideline for labeling proteins with Cy5 NHS ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy5 NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1]
-
Prepare the Dye Stock Solution: Dissolve the Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to make a 10 mM stock solution.[5] This should be done immediately before use.
-
Labeling Reaction: Add the Cy5 NHS ester stock solution to the protein solution. A common starting point is a molar excess of 8-10 fold of the dye to the protein.[1][2]
-
Incubation: Incubate the reaction mixture for at least 1 hour at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
Protocol 2: Maleimide Labeling of Thiol-Containing Proteins with Cy5
This protocol is for labeling proteins with free sulfhydryl groups using Cy5 maleimide.
Materials:
-
Protein with free thiol groups in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Cy5 maleimide
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., DTT or TCEP) if thiols are oxidized
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
(Optional) Reduction of Disulfide Bonds: If the protein's thiols are in a disulfide bond, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT using a desalting column.
-
Prepare the Protein Solution: The protein should be in a buffer at pH 6.5-7.5.
-
Prepare the Dye Stock Solution: Dissolve the Cy5 maleimide in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of Cy5 maleimide to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction (Optional): The reaction can be stopped by adding a small molecule thiol like β-mercaptoethanol or cysteine.
-
Purification: Purify the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column.
Visualizations
Caption: Jablonski diagram illustrating Cy5 fluorescence and quenching pathways.
Caption: Troubleshooting workflow for weak or absent Cy5 signal.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. acebiolab.com [acebiolab.com]
- 4. abcam.com [abcam.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Distance Mapping in Proteins Using Fluorescence Spectroscopy: The Tryptophan-Induced Quenching (TrIQ) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphine Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy [figshare.com]
- 17. biomers.net | Quencher - biomers.net Oligonucleotides [biomers.net]
- 18. glenresearch.com [glenresearch.com]
- 19. emsdiasum.com [emsdiasum.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. Antibody Storage and Antibody Shelf Life [labome.com]
- 22. How should fluorescent labeled probes be stored? [qiagen.com]
- 23. help.lumiprobe.com [help.lumiprobe.com]
Validation & Comparative
Confirming Successful Cy5-PEG8-Tetrazine Conjugation: A Comparative Guide
For researchers and drug development professionals engaged in bioconjugation, confirming the successful attachment of moieties like Cy5-PEG8-Tetrazine is a critical step to ensure the efficacy and reliability of their work. This guide provides a comparative overview of analytical techniques to validate this specific conjugation, alongside alternative ligation chemistries. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate methods for your research needs.
Analytical Confirmation of Conjugation
The covalent linkage of a Cy5-PEG8-Tetrazine moiety to a biomolecule (e.g., a protein or antibody functionalized with a trans-cyclooctene group) can be confirmed using a suite of analytical techniques. Each method offers a different perspective on the success of the conjugation reaction.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method to qualitatively and quantitatively assess the conjugation. This technique relies on the distinct absorbance spectra of the Cy5 dye and the tetrazine group.
Expected Outcome: Successful conjugation is indicated by the disappearance of the characteristic tetrazine absorbance peak (typically around 520-540 nm) and the persistence of the Cy5 absorbance peak (around 650 nm) in the spectrum of the purified conjugate.[1][2] The consumption of the tetrazine moiety in the inverse electron demand Diels-Alder reaction with a trans-cyclooctene (TCO) group leads to the loss of its chromophore.[1]
Data Summary:
| Molecule | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) | Notes |
| Cy5 | ~650 nm | ~250,000 M⁻¹cm⁻¹ | Intense absorbance in the far-red region. |
| Tetrazine | ~520-540 nm | ~500-1000 M⁻¹cm⁻¹ | This peak disappears upon successful reaction with a TCO group.[1][2] |
| Cy5-PEG8-Tetrazine Conjugate | ~650 nm | ~250,000 M⁻¹cm⁻¹ (for Cy5) | The tetrazine peak at ~520-540 nm will be absent. |
Mass Spectrometry (MS)
Mass spectrometry provides a direct and accurate measurement of the molecular weight of the conjugate, confirming the addition of the Cy5-PEG8-Tetrazine moiety. High-resolution mass spectrometry can definitively identify the conjugated species.
Expected Outcome: A successful conjugation will result in an increase in the mass of the starting biomolecule corresponding to the molecular weight of the Cy5-PEG8-Tetrazine group.
Theoretical Mass Calculation:
To predict the expected mass shift, the molecular weight of the Cy5-PEG8-Tetrazine moiety is calculated as follows:
| Component | Molecular Weight ( g/mol ) | Source/Notes |
| Cy5 (Sulfo-Cyanine5) | ~656.81 | [3][4][5] |
| PEG8 | ~372.44 | (C₂H₄O)₈H₂ |
| Tetrazine (amine reactive) | ~187.20 | [6][7][8][9] |
| Total (Cy5-PEG8-Tetrazine) | ~1216.45 | Sum of the components. |
Note: The exact mass may vary slightly depending on the specific isomers and salt forms of the reagents used.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The conjugation of the relatively hydrophobic Cy5-PEG8-Tetrazine moiety to a biomolecule will alter its retention time on an RP-HPLC column.
Expected Outcome: A successful conjugation will result in a new peak with a longer retention time compared to the unconjugated biomolecule, indicating an increase in hydrophobicity. By comparing the chromatograms of the reaction mixture over time, the progression of the conjugation can be monitored.[10][11]
Comparison with Alternative Bioconjugation Methods
While tetrazine ligation is known for its rapid kinetics and bioorthogonality, other methods are also widely used for bioconjugation. The choice of method often depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.
Data Summary: Comparison of Bioconjugation Chemistries
| Feature | Tetrazine Ligation (iEDDA) | NHS Ester-Amine Coupling | Maleimide-Thiol Coupling |
| Reaction | Inverse electron-demand Diels-Alder cycloaddition between a tetrazine and a strained alkene (e.g., TCO).[12][13] | Acylation of a primary amine by an N-hydroxysuccinimide ester. | Michael addition of a thiol to a maleimide. |
| Second-Order Rate Constant | 10³ - 10⁶ M⁻¹s⁻¹ (very fast)[14] | 10¹ - 10² M⁻¹s⁻¹ (moderate) | 10² - 10³ M⁻¹s⁻¹ (fast) |
| Stability of Linkage | Very stable dihydropyridazine or pyridazine linkage. | Stable amide bond. | Thioether bond, but can be susceptible to retro-Michael addition and exchange reactions, though strategies exist to improve stability.[15] |
| Bioorthogonality | Excellent; reactants are abiotic and highly selective for each other. | Good; primary amines are abundant in biological systems, which can lead to off-target reactions. | Good; requires a free thiol, which is less abundant than amines, offering better selectivity. |
| Reaction Conditions | Aqueous buffers, physiological pH, room temperature. | Aqueous buffers, typically pH 7.5-8.5. | Aqueous buffers, typically pH 6.5-7.5. |
| Key Advantages | Extremely fast kinetics, high specificity, no catalyst required. | Well-established chemistry, readily available reagents. | High selectivity for cysteines, relatively fast kinetics. |
| Key Disadvantages | Requires introduction of a bioorthogonal handle (tetrazine or strained alkene). | NHS esters are prone to hydrolysis, potential for lack of site-specificity with multiple lysines. | Maleimides can also hydrolyze, and the resulting thioether bond can have limited stability in vivo. |
Experimental Protocols
Cy5-PEG8-Tetrazine Conjugation to a TCO-functionalized Protein
This protocol provides a general guideline for the conjugation reaction.
-
Protein Preparation: Prepare the TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Dissolve the Cy5-PEG8-Tetrazine reagent in an organic solvent compatible with aqueous solutions (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 3 to 5-fold molar excess of the Cy5-PEG8-Tetrazine stock solution to the TCO-functionalized protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the excess, unreacted Cy5-PEG8-Tetrazine using a desalting column or size-exclusion chromatography.
UV-Vis Spectroscopy Analysis
-
Sample Preparation: Prepare solutions of the unconjugated protein, the Cy5-PEG8-Tetrazine reagent, and the purified conjugate in a suitable buffer.
-
Blank Measurement: Use the buffer to zero the spectrophotometer.
-
Spectral Acquisition: Measure the absorbance spectra of each sample from approximately 300 nm to 750 nm.
-
Analysis: Overlay the spectra to observe the disappearance of the tetrazine peak and the presence of the Cy5 peak in the final conjugate.
Mass Spectrometry Analysis
-
Sample Preparation: Prepare the purified conjugate at a suitable concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with mass spectrometry (e.g., ammonium acetate). For complex proteins, enzymatic digestion may be required prior to analysis to identify the site of conjugation.
-
LC-MS Analysis: Inject the sample onto an LC-MS system. A reversed-phase column is typically used to separate the conjugate from any remaining impurities before it enters the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum of the intact conjugate or its peptide fragments.
-
Data Analysis: Deconvolute the raw data to determine the molecular weight of the species present and compare it to the theoretical mass of the conjugate.
HPLC Analysis
-
Sample Preparation: Prepare samples of the unconjugated biomolecule and the purified conjugate at a concentration of approximately 1 mg/mL in the mobile phase starting buffer.
-
HPLC System Setup: Use a reversed-phase C18 column and a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) in an aqueous solvent (e.g., water with 0.1% TFA).
-
Injection and Elution: Inject the samples onto the column and monitor the elution profile using a UV-Vis detector set to the absorbance maximum of the protein (typically 280 nm) and the Cy5 dye (650 nm).
-
Analysis: Compare the retention times of the peaks in the chromatograms of the unconjugated and conjugated samples.
Visualizing the Workflow
The following diagram illustrates the general workflow for the conjugation and subsequent analytical confirmation.
Caption: Experimental workflow for conjugation and confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Tetrazine Amine | CAS:1345866-68-3 | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Tetrazine ligation: fast bioconjug ... | Article | H1 Connect [archive.connect.h1.co]
- 14. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
A Comparative Guide to SDS-PAGE Analysis of Fluorescently Labeled Proteins: Cy5-PEG8-Tetrazine vs. Traditional Labeling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of protein labeling methods for SDS-PAGE analysis, focusing on the bioorthogonal Cy5-PEG8-Tetrazine label versus traditional fluorescent labeling techniques. This guide includes supporting experimental data, detailed protocols, and workflow visualizations to aid in selecting the optimal labeling strategy for your research needs.
The visualization of proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone of protein analysis. While traditional methods rely on general protein stains like Coomassie Brilliant Blue, pre-labeling proteins with fluorescent dyes offers a more sensitive and quantitative approach. This guide focuses on the comparison of a modern, bioorthogonal labeling reagent, Cy5-PEG8-Tetrazine, with a conventional amine-reactive fluorescent dye, Cy5-NHS ester.
The key distinction between these two methods lies in their labeling chemistry. Cy5-NHS ester reacts with primary amines, primarily the ε-amino group of lysine residues and the N-terminus of the protein. In contrast, Cy5-PEG8-Tetrazine participates in a highly specific and rapid bioorthogonal reaction known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with a trans-cyclooctene (TCO) modified protein. This targeted approach offers significant advantages in terms of specificity and control over the labeling process.
Performance Comparison
The choice of labeling reagent can significantly impact the outcome of an SDS-PAGE analysis. The following table summarizes the key performance characteristics of Cy5-PEG8-Tetrazine labeling (after TCO-modification of the protein) and Cy5-NHS ester labeling.
| Feature | Cy5-PEG8-Tetrazine (via TCO ligation) | Cy5-NHS Ester | Key Considerations |
| Labeling Chemistry | Bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA) | Amine-reactive N-hydroxysuccinimide ester chemistry | Tetrazine-TCO ligation is highly specific and occurs under mild conditions, avoiding off-target reactions. NHS ester chemistry is less specific, targeting all available primary amines. |
| Specificity | Site-specific (at the location of the TCO group) | Non-specific (targets all accessible lysine residues and the N-terminus) | Site-specific labeling with tetrazine ensures a homogeneous population of labeled proteins, which is crucial for quantitative analysis and structural studies. |
| Labeling Efficiency | High, with rapid reaction kinetics[1] | Variable, dependent on the number and accessibility of lysine residues | The fast kinetics of the tetrazine-TCO reaction can lead to higher labeling yields in shorter reaction times compared to NHS-ester chemistry. |
| Effect on Protein Migration | Predictable shift due to the mass of the Cy5-PEG8-Tetrazine moiety. The PEG linker can also influence migration.[2][3] | Heterogeneous, as multiple dye molecules can attach to a single protein, leading to smeared bands. | The defined stoichiometry of tetrazine labeling results in a more uniform band on the SDS-PAGE gel, whereas the multiple labeling possibilities with NHS esters can result in band broadening. |
| In-gel Detection Sensitivity | High, comparable to other Cy5-based detection methods. | High, with sub-nanogram detection limits reported for Cy5.[4] | Both methods benefit from the excellent photophysical properties of the Cy5 dye, which offers high extinction coefficients and fluorescence quantum yields. |
| Signal-to-Noise Ratio | Potentially higher due to specific labeling and reduced background. | Can be lower due to non-specific binding of the dye or heterogeneous labeling. | The high specificity of the tetrazine ligation can minimize background fluorescence from unbound dye, leading to a better signal-to-noise ratio. |
| Workflow Complexity | Two-step process: TCO modification of the protein followed by tetrazine ligation. | One-step labeling reaction. | The requirement for a pre-modification step with a TCO group adds complexity to the workflow for tetrazine-based labeling. |
Experimental Protocols
Protocol 1: Site-Specific Labeling using Cy5-PEG8-Tetrazine
This protocol involves a two-step process: first, the protein of interest is modified with a trans-cyclooctene (TCO) group, and second, the TCO-modified protein is labeled with Cy5-PEG8-Tetrazine.
Step 1: TCO-Modification of Protein
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine, as these will compete with the protein for the NHS ester.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve a TCO-NHS ester derivative (e.g., TCO-PEG4-NHS ester) in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess TCO-NHS ester and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against an appropriate buffer (e.g., PBS).
Step 2: Cy5-PEG8-Tetrazine Labeling
-
Reactant Preparation: Prepare a stock solution of Cy5-PEG8-Tetrazine in an appropriate solvent (e.g., DMSO).
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of Cy5-PEG8-Tetrazine to the TCO-modified protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction is often complete within 30 minutes due to the fast kinetics of the tetrazine-TCO ligation.
-
SDS-PAGE Sample Preparation: Following the incubation, the labeled protein is ready for SDS-PAGE analysis. Mix the labeled protein solution with 4X SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes.
Protocol 2: Non-Specific Labeling using Cy5-NHS Ester
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer with a pH of 8.0-9.0 (e.g., 100 mM sodium bicarbonate buffer) at a concentration of 1-10 mg/mL. The slightly alkaline pH is necessary to deprotonate the primary amines for efficient reaction.
-
Cy5-NHS Ester Preparation: Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Cy5-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted Cy5-NHS ester using a desalting column or dialysis.
-
SDS-PAGE Sample Preparation: Mix the purified, labeled protein with 4X SDS-PAGE loading buffer containing a reducing agent and heat at 95°C for 5 minutes.
SDS-PAGE Analysis and In-Gel Fluorescence Detection
-
Electrophoresis: Load the prepared samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
-
In-Gel Fluorescence Imaging: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence imaging system equipped with appropriate excitation and emission filters for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).
-
(Optional) Coomassie Staining: After fluorescence imaging, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile and confirm the specificity of the fluorescent labeling.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for Cy5-PEG8-Tetrazine Labeling and SDS-PAGE Analysis.
Caption: Workflow for Cy5-NHS Ester Labeling and SDS-PAGE Analysis.
References
- 1. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Mass Spectrometry for Validating Cy5-PEG8-Tetrazine Labeling: A Comparison Guide
For researchers, scientists, and drug development professionals, the precise validation of fluorescent labeling is critical for the accuracy and reproducibility of downstream applications. This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for validating the successful conjugation of Cy5-PEG8-Tetrazine to a target biomolecule, such as a protein or antibody modified with a trans-cyclooctene (TCO) group.
The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a TCO is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity. Verifying the successful and efficient labeling of a biomolecule with Cy5-PEG8-Tetrazine is a crucial quality control step. This guide compares the utility of mass spectrometry (both MALDI-TOF and LC-ESI-MS) with High-Performance Liquid Chromatography (HPLC) and In-Gel Fluorescence scanning for this purpose.
Data Presentation: Quantitative Comparison of Validation Methods
The following table summarizes the key performance metrics of each technique for validating Cy5-PEG8-Tetrazine labeling.
| Analytical Technique | Information Provided | Quantitation Capability | Throughput | Cost per Sample | Key Advantages | Limitations |
| MALDI-TOF MS | Molecular weight of the labeled protein, confirmation of covalent modification, assessment of labeling heterogeneity. | Semi-quantitative (relative peak intensities) | High | Low to Medium | Rapid analysis, tolerant to some buffers and salts, provides direct mass confirmation. | Lower resolution for large proteins compared to ESI-MS, potential for ion suppression. |
| LC-ESI-MS | Precise molecular weight of the labeled protein, separation of labeled from unlabeled species, purity assessment. | Quantitative (from extracted ion chromatograms) | Medium | High | High mass accuracy and resolution, provides detailed information on labeling distribution. | Requires more sample preparation, sensitive to buffer components, more complex data analysis. |
| RP-HPLC (UV/Fluorescence) | Purity of the labeled conjugate, separation of labeled, unlabeled, and free dye. | Quantitative (based on peak area) | High | Low | Robust and widely available, excellent for purity determination and quantification of labeling efficiency. | Does not directly confirm the identity of the species in each peak. |
| In-Gel Fluorescence | Visualization of labeled protein, confirmation of labeling. | Semi-quantitative (relative band intensity) | High | Low | Simple and fast visualization, useful for a quick check of labeling success. | Not a direct measure of mass, quantification is less precise than HPLC or MS. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for validating Cy5-PEG8-Tetrazine labeling using the compared techniques.
Experimental Protocols
MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Desalt the labeled protein sample using a C4 ZipTip or equivalent.
-
Prepare a saturated solution of sinapinic acid in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the desalted, labeled protein solution to the matrix spot and mix by pipetting up and down.
-
Allow the spot to air dry completely.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire data in positive ion linear mode over a mass range appropriate for the expected molecular weight of the protein.
-
Calibrate the instrument using a protein standard of similar molecular weight.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the peak corresponding to the unlabeled protein and the peak(s) corresponding to the Cy5-PEG8-Tetrazine labeled protein.
-
The mass shift should correspond to the molecular weight of the Cy5-PEG8-Tetrazine moiety.
-
The relative intensities of the peaks can provide a semi-quantitative measure of labeling efficiency.
-
LC-ESI-MS
-
Sample Preparation:
-
Dilute the labeled protein sample in a mobile phase-compatible buffer (e.g., water with 0.1% formic acid).
-
-
LC Separation:
-
Inject the sample onto a reverse-phase column (e.g., C4 or C8) suitable for protein separation.
-
Elute the protein using a gradient of increasing acetonitrile concentration (with 0.1% formic acid).
-
-
MS Detection:
-
The eluent from the LC is directed into the electrospray ionization source of the mass spectrometer.
-
Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z values of the unlabeled and labeled protein.
-
Deconvolute the mass spectra to determine the intact mass of the protein species.
-
The peak areas from the chromatogram can be used for quantitative assessment of labeling efficiency and purity.
-
Reverse-Phase HPLC with UV/Fluorescence Detection
-
Sample Preparation:
-
Dilute the labeled protein sample in the initial mobile phase.
-
-
HPLC Separation:
-
Inject the sample onto a reverse-phase column (e.g., C4 or C8).
-
Use a gradient of acetonitrile in water (both with 0.1% TFA) to separate the labeled protein, unlabeled protein, and free dye.
-
-
Detection:
-
Monitor the column eluent using a UV detector at a wavelength corresponding to the protein absorbance (e.g., 280 nm) and a fluorescence detector with excitation and emission wavelengths appropriate for Cy5 (e.g., ~647 nm excitation and ~667 nm emission).
-
-
Data Analysis:
-
Integrate the peak areas in the chromatograms to determine the relative amounts of each species.
-
Calculate the labeling efficiency based on the ratio of the labeled protein peak area to the total protein peak area (labeled + unlabeled).
-
In-Gel Fluorescence
-
Sample Preparation:
-
Mix the labeled protein with SDS-PAGE sample buffer.
-
-
Electrophoresis:
-
Load the sample onto a polyacrylamide gel and perform electrophoresis to separate the proteins by molecular weight.
-
-
Imaging:
-
Place the gel directly into a fluorescence gel imager equipped with a laser or light source and filters appropriate for Cy5 excitation and emission.
-
Acquire an image of the gel.
-
-
Data Analysis:
-
Visually inspect the gel image for a fluorescent band at the expected molecular weight of the target protein.
-
Densitometry software can be used to obtain a semi-quantitative estimate of the amount of labeled protein by measuring the intensity of the fluorescent band.
-
Conclusion
The choice of validation method for Cy5-PEG8-Tetrazine labeling depends on the specific requirements of the experiment.
-
Mass spectrometry (MALDI-TOF and LC-ESI-MS) provides the most definitive evidence of successful covalent labeling by directly measuring the molecular weight of the conjugate. LC-ESI-MS offers higher resolution and quantitative capabilities, making it ideal for detailed characterization.
-
RP-HPLC with fluorescence detection is a robust and accessible method for quantifying labeling efficiency and assessing the purity of the conjugate.
-
In-gel fluorescence is a simple and rapid qualitative method to confirm that labeling has occurred.
For comprehensive and rigorous validation, a combination of these techniques is often employed. For example, HPLC can be used for initial purity assessment and quantification, followed by mass spectrometry to confirm the identity of the labeled species. This multi-faceted approach ensures the quality and reliability of your labeled biomolecules for downstream applications.
A Head-to-Head Comparison: Cy5-PEG8-Tetrazine vs. Alexa Fluor 647-Tetrazine for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the choices for bioorthogonal labeling, the selection of a fluorescent probe is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of two popular far-red tetrazine-conjugated fluorophores: Cy5-PEG8-Tetrazine and Alexa Fluor 647-Tetrazine. We will delve into their performance characteristics, supported by experimental data, to empower you to make an informed choice for your specific application.
Executive Summary
Both Cy5-PEG8-Tetrazine and Alexa Fluor 647-Tetrazine are excellent choices for highly specific and rapid labeling of trans-cyclooctene (TCO)-modified biomolecules via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is renowned for its fast kinetics and biocompatibility, making it ideal for live-cell imaging and in vivo studies.
While both probes share similar spectral properties, key differences in their photostability, quantum yield, and susceptibility to environmental factors can influence their suitability for different experimental setups. Alexa Fluor 647-Tetrazine generally exhibits superior photostability and brightness, whereas Cy5-PEG8-Tetrazine provides a well-established and cost-effective option. The inclusion of a PEG8 linker in the Cy5 conjugate enhances its water solubility and reduces potential steric hindrance.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Cy5-PEG8-Tetrazine and Alexa Fluor 647-Tetrazine.
| Property | Cy5-PEG8-Tetrazine | Alexa Fluor 647-Tetrazine |
| Excitation Maximum (nm) | ~649 | ~650 |
| Emission Maximum (nm) | ~671[1] | ~665[2] |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000[1] | >165,000[3] |
| Quantum Yield | Good (specific value for tetrazine conjugate not readily available) | ~0.33 (for the free dye)[4] |
| Photostability | Less photostable than Alexa Fluor 647[5][6] | Significantly more photostable than Cy5[5][6] |
| Reaction Kinetics (k₂ with TCO, M⁻¹s⁻¹) | Fast (in the range of 10³ to 10⁶)[7][8] | Fast (in the range of 10³ to 10⁶)[7][8] |
Performance Comparison
Photostability
A critical factor for fluorescence microscopy, particularly in experiments requiring long exposure times or high-intensity light sources, is the photostability of the fluorophore. In direct comparisons, Alexa Fluor 647 has demonstrated significantly greater resistance to photobleaching than Cy5.[5][6] One study showed that after continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, while Cy5 retained only 55%.[5] This superior photostability makes Alexa Fluor 647-Tetrazine the preferred choice for demanding imaging applications such as super-resolution microscopy.
Brightness (Quantum Yield and Extinction Coefficient)
Reaction Kinetics
The bioorthogonal reaction between tetrazine and TCO is exceptionally fast, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹.[7][8] This rapid reactivity allows for efficient labeling at low concentrations of reactants, minimizing potential cellular toxicity. While specific, directly comparable rate constants for Cy5-PEG8-Tetrazine and Alexa Fluor 647-Tetrazine with a standardized TCO derivative are not available, both are expected to exhibit the fast kinetics characteristic of this chemistry. The reaction rate can be influenced by the specific structure of the tetrazine and the TCO derivative used.
Experimental Protocols
Below are detailed methodologies for a typical live-cell labeling experiment using either Cy5-PEG8-Tetrazine or Alexa Fluor 647-Tetrazine.
Materials
-
TCO-modified cells (e.g., cells with metabolically incorporated TCO-sugars or surface-labeled with a TCO-antibody conjugate)
-
Cy5-PEG8-Tetrazine or Alexa Fluor 647-Tetrazine
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5 or APC channel)
Preparation of Stock Solutions
-
Prepare a 1 mM stock solution of Cy5-PEG8-Tetrazine or Alexa Fluor 647-Tetrazine in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
Live-Cell Labeling Protocol
-
Culture TCO-modified cells to the desired confluency in a suitable imaging dish or plate.
-
Dilute the 1 mM tetrazine-dye stock solution to a final working concentration of 1-10 µM in complete cell culture medium. The optimal concentration should be determined empirically for each cell type and application.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the tetrazine-dye-containing medium to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The incubation time can be optimized based on the reaction kinetics and the desired signal-to-noise ratio.
-
After incubation, remove the labeling medium and wash the cells two to three times with pre-warmed PBS to remove any unreacted probe.
-
Add fresh, pre-warmed complete cell culture medium or an appropriate imaging buffer to the cells.
-
The cells are now ready for fluorescence imaging.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a bioorthogonal labeling experiment using a tetrazine-conjugated fluorophore and a TCO-modified target.
Chemical Structures
The diagrams below depict the representative chemical structures of Cy5-PEG8-Tetrazine and the core structure of Alexa Fluor 647-Tetrazine.
Note: The actual chemical structures can vary slightly depending on the specific isomer and linker chemistry.
Conclusion
The choice between Cy5-PEG8-Tetrazine and Alexa Fluor 647-Tetrazine will depend on the specific demands of your experiment.
-
Choose Alexa Fluor 647-Tetrazine for:
-
Applications requiring high photostability (e.g., long-term time-lapse imaging, super-resolution microscopy).
-
Experiments where maximizing brightness and signal-to-noise is critical.
-
-
Choose Cy5-PEG8-Tetrazine for:
-
Standard fluorescence microscopy applications where photobleaching is less of a concern.
-
When a more cost-effective option is desired.
-
Applications where the enhanced water solubility and linker length provided by the PEG8 spacer are advantageous.
-
By carefully considering the trade-offs between photostability, brightness, and cost, researchers can select the optimal far-red tetrazine probe to achieve high-quality, reproducible results in their bioorthogonal labeling studies.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
Navigating Bioorthogonal Labeling: A Comparative Guide to Alternatives for Cy5-PEG8-Tetrazine
For researchers engaged in the precise art of bioorthogonal labeling, Cy5-PEG8-Tetrazine has long been a staple. Its utility in the inverse-electron-demand Diels-Alder (iEDDA) reaction has made it a go-to tool for attaching the popular Cy5 fluorophore to biomolecules. However, the expanding landscape of bioorthogonal chemistry now offers a suite of alternatives, each with distinct advantages in terms of reaction kinetics, fluorophore properties, and experimental flexibility. This guide provides an in-depth comparison of prominent alternatives to Cy5-PEG8-Tetrazine, offering quantitative data, detailed experimental protocols, and visual guides to aid in the selection of the optimal tool for your research needs.
At a Glance: Performance Comparison of Bioorthogonal Probes
The selection of a bioorthogonal probe is a multi-faceted decision, balancing the need for rapid, specific labeling with the demands of the imaging experiment. The following table summarizes the key performance indicators for Cy5-PEG8-Tetrazine and its leading alternatives.
| Probe | Fluorophore | Chemistry | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Second-Order Rate Constant (M⁻¹s⁻¹) | Fluorescence Turn-On |
| Cy5-PEG8-Tetrazine | Cyanine 5 | iEDDA | 649 | 670 | ~250,000 | ~0.2[1] | Up to 1 x 10⁶ (with TCO)[2] | Low |
| ATTO 647N-Tetrazine | ATTO 647N | iEDDA | 644 | 669 | ~150,000 | ~0.65 | Up to 1 x 10⁶ (with TCO) | Moderate |
| SiR-Tetrazine | Silicon Rhodamine | iEDDA | 652 | 674 | ~100,000 | ~0.4 | Up to 1 x 10⁶ (with TCO) | High |
| AF647-DBCO | Alexa Fluor 647 | SPAAC | 650 | 665 | ~239,000[3] | ~0.33[3] | ~1 (with azide) | None |
In-Depth Look: Tetrazine-Based Alternatives (iEDDA Chemistry)
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene (most commonly trans-cyclooctene, TCO) is prized for its exceptionally fast kinetics.[2] Several fluorophores have been conjugated to tetrazine to offer a range of spectral and photophysical properties.
ATTO 647N-Tetrazine
A popular alternative, ATTO 647N, is known for its high photostability and quantum yield compared to traditional cyanine dyes. This translates to brighter, more stable signals in demanding imaging applications.
SiR-Tetrazine
Silicon rhodamine (SiR) based probes are another excellent alternative, particularly for live-cell imaging. SiR dyes are fluorogenic, meaning their fluorescence is quenched until they react with their target, leading to a high signal-to-noise ratio. They are also cell-permeable and operate in the far-red spectrum, minimizing cellular autofluorescence.
A Different Approach: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For researchers seeking an alternative to tetrazine-based chemistry, the strain-promoted alkyne-azide cycloaddition (SPAAC) offers a robust and orthogonal solution. This reaction occurs between a cyclooctyne (such as dibenzocyclooctyne, DBCO) and an azide.
AF647-DBCO
Alexa Fluor 647 (AF647) is a bright and photostable fluorophore. When conjugated to DBCO, it provides a reliable tool for SPAAC-mediated labeling. While the reaction kinetics of SPAAC are generally slower than iEDDA, it offers an alternative bioorthogonal handle for dual-labeling experiments where two distinct and non-cross-reactive chemistries are required.
Visualizing the Chemistries
To better understand the underlying mechanisms, the following diagrams illustrate the iEDDA and SPAAC reactions.
Experimental Protocols
The following are generalized protocols for labeling live cells using iEDDA and SPAAC chemistries. Optimization of concentrations and incubation times is recommended for specific cell types and proteins of interest.
Live-Cell Labeling with Tetrazine-Dyes (iEDDA)
This protocol is suitable for labeling cell surface proteins modified with a TCO handle.
Materials:
-
Cells expressing the TCO-modified protein of interest
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Tetrazine-dye stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Workflow Diagram:
Procedure:
-
Cell Preparation: Seed cells expressing the TCO-modified protein of interest in a suitable imaging dish and culture to the desired confluency.
-
Washing: Gently wash the cells once with pre-warmed PBS.
-
Labeling: Prepare the labeling solution by diluting the tetrazine-dye stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. Remove the PBS and add the labeling solution to the cells.
-
Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light.
-
Final Washes: Remove the labeling solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unbound dye.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen dye.
Live-Cell Labeling with DBCO-Dyes (SPAAC)
This protocol is suitable for labeling cell surface proteins modified with an azide handle.
Materials:
-
Cells expressing the azide-modified protein of interest
-
Live-cell imaging medium
-
DBCO-dye stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Workflow Diagram:
References
The Unrivaled Advantages of Tetrazine-TCO Ligation in Click Chemistry
In the landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a superior conjugation strategy, particularly for applications in live-cell imaging, drug delivery, and in vivo studies. Its remarkable attributes, most notably its exceptionally rapid reaction kinetics and its catalyst-free nature, set it apart from other prominent click reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of tetrazine-TCO ligation with these alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal bioorthogonal tool for their specific needs.
Quantitative Comparison of Key Click Reactions
The performance of click reactions can be quantitatively assessed by several key parameters, including the second-order rate constant (k₂), which is a direct measure of the reaction speed. The following table summarizes these values for tetrazine-TCO ligation, CuAAC, and SPAAC, highlighting the significant kinetic advantage of the tetrazine-TCO reaction.
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷[1], typically 800 - 30,000[2] | 10 - 10⁴[3] | ~1 |
| Biocompatibility | Excellent (copper-free)[1][2] | Limited in vivo due to copper cytotoxicity[2] | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free[3] | Aqueous media, requires copper(I) catalyst and ligands | Aqueous media, room temperature, catalyst-free |
| Primary Byproduct | Nitrogen gas (N₂)[3] | None | None |
| Stability of Reactants | TCO can isomerize; tetrazine stability varies with substitution[1] | Azides and alkynes are generally stable | Cyclooctynes can be unstable |
| Stability of Product | Covalent and irreversible dihydropyridazine bond[1] | Stable triazole ring | Stable triazole ring |
The Decisive Advantages of Tetrazine-TCO Ligation
The quantitative data underscores the primary advantages of tetrazine-TCO ligation:
-
Unparalleled Reaction Speed: With rate constants reaching up to 10⁷ M⁻¹s⁻¹, the tetrazine-TCO ligation is the fastest known bioorthogonal reaction.[1] This exceptional speed is crucial for applications where low concentrations of reactants are used, as is often the case in biological systems.[2][4] The rapid kinetics allow for efficient labeling and conjugation even at nanomolar to micromolar concentrations, minimizing the required amount of labeling reagent and reducing potential off-target effects.[4]
-
Superior Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous media, neutral pH, and room temperature) without the need for a cytotoxic copper catalyst.[2][3] This makes it the ideal choice for in vivo applications, including live-cell imaging and pretargeted drug delivery, where preserving cell viability and biological integrity is paramount.[1] In contrast, the copper catalyst required for CuAAC can be toxic to cells, limiting its utility in living systems.[2]
-
High Specificity and Bioorthogonality: The tetrazine and TCO moieties are highly specific for each other and do not react with naturally occurring functional groups found in biological systems, such as amines and thiols.[3] This high degree of bioorthogonality ensures that the ligation occurs only between the intended reaction partners, leading to clean and specific labeling.
-
Irreversible Reaction with a Single Byproduct: The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the only byproduct.[3] This irreversible process drives the reaction to completion and results in a stable dihydropyridazine linkage.[1]
Experimental Methodologies
To provide a framework for the comparative data presented, this section outlines typical experimental protocols for determining the second-order rate constants of these click reactions.
Determining Second-Order Rate Constants
Objective: To quantify the reaction kinetics of Tetrazine-TCO ligation, CuAAC, and SPAAC.
Materials:
-
Tetrazine derivative (e.g., 3-phenyl-1,2,4,5-tetrazine)
-
TCO derivative (e.g., (E)-cyclooct-4-enol)
-
Azide-functionalized molecule (e.g., benzyl azide)
-
Alkyne-functionalized molecule (e.g., phenylacetylene)
-
Cyclooctyne derivative (e.g., dibenzocyclooctyne, DBCO)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or NMR spectrometer
Procedure:
-
Reactant Preparation: Prepare stock solutions of all reactants in a suitable solvent (e.g., DMSO or PBS). The final concentrations should be in the low millimolar to micromolar range, depending on the expected reaction rate.
-
Reaction Initiation:
-
Tetrazine-TCO Ligation & SPAAC: Mix equimolar concentrations of the tetrazine and TCO or azide and cyclooctyne in PBS at a controlled temperature (e.g., 25°C or 37°C).
-
CuAAC: In PBS, add the azide and alkyne reactants. To initiate the reaction, add a freshly prepared solution of copper(II) sulfate, sodium ascorbate (to reduce Cu(II) to the active Cu(I) state), and a copper-chelating ligand like TBTA.
-
-
Monitoring Reaction Progress:
-
Spectrophotometry: If one of the reactants has a distinct UV-Vis absorbance, the reaction progress can be monitored by the decrease in its absorbance over time. For tetrazine ligation, the disappearance of the characteristic tetrazine absorbance around 520 nm is commonly monitored.
-
NMR Spectroscopy: For slower reactions, ¹H NMR spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks over time.
-
-
Data Analysis: The second-order rate constant (k₂) is determined by plotting the reciprocal of the concentration of one of the reactants versus time. For a second-order reaction with a 1:1 stoichiometry, this plot will be linear, and the slope of the line will be equal to k₂.
Visualizing the Chemistry
To further elucidate the processes discussed, the following diagrams illustrate the reaction mechanism of the tetrazine-TCO ligation and a typical experimental workflow for its application in pretargeted imaging.
Caption: Mechanism of Tetrazine-TCO Ligation.
Caption: Pretargeted Imaging Workflow.
Conclusion
For researchers seeking a bioorthogonal reaction with exceptional speed, biocompatibility, and specificity, the tetrazine-TCO ligation stands out as the premier choice. Its advantages over CuAAC and SPAAC, particularly for in vivo and live-cell applications, are substantial. The ability to perform rapid and clean conjugations at low concentrations without the need for cytotoxic catalysts has solidified its position as an invaluable tool in chemical biology, drug development, and molecular imaging. By understanding the quantitative differences and experimental considerations outlined in this guide, scientists can confidently select and apply the most appropriate click chemistry for their research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on Tetrazine Probe Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bioorthogonal reaction between tetrazines and trans-cyclooctenes (TCO) has become a cornerstone of pre-targeted imaging and therapy. The choice of the polyethylene glycol (PEG) linker incorporated into the tetrazine probe is a critical design parameter that significantly influences its in vivo behavior. This guide provides a comparative analysis of different PEG linker lengths for tetrazine probes, supported by experimental data, to aid in the selection of the optimal probe for your research needs.
Key Performance Parameters vs. PEG Linker Length
The length of the PEG linker directly impacts several key characteristics of a tetrazine probe, including its solubility, reaction kinetics, and in vivo pharmacokinetics. Understanding these relationships is crucial for designing effective pre-targeting strategies.
Data Summary
The following table summarizes the general trends observed for key performance parameters with increasing PEG linker length on tetrazine probes.
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG11, PEG12) | Data Highlights & Citations |
| Lipophilicity (logD) | High | Moderate | Low | Probes without PEG linkers are generally more lipophilic. Increasing PEG length enhances hydrophilicity.[1][2] |
| Blood Clearance | Fast | Slower | Slowest | PEGylation significantly prolongs the circulation time of the probe. A probe without a PEG linker showed a blood clearance half-life of 5.4 min, compared to significantly longer half-lives for PEG-linked probes.[1] |
| Tumor Uptake | Variable | Potentially Improved | Can be Reduced | While PEGylation can improve tumor accumulation by extending circulation time, excessively long linkers might sterically hinder the reaction with the TCO-modified antibody, potentially reducing tumor uptake.[1][3] In some cases, non-PEGylated probes have shown comparable or even higher tumor uptake than their PEGylated counterparts.[1] |
| Off-Target Uptake | High (e.g., Liver) | Reduced | Generally Lowest | Increased hydrophilicity from PEGylation reduces non-specific uptake in organs like the liver.[1] However, some PEGylated probes have shown increased kidney uptake.[1] |
| Reaction Kinetics | Fast | Slightly Reduced | Potentially Reduced | While the intrinsic reactivity of the tetrazine core is the primary driver of kinetics, very long PEG chains could introduce steric hindrance, potentially slowing the in vivo reaction rate with TCO.[3] |
| Solubility | Low | Improved | High | PEG is a hydrophilic polymer, and its inclusion significantly enhances the aqueous solubility of the often-hydrophobic tetrazine probes.[4] |
Experimental Data: In Vivo Biodistribution
The following table presents a summary of in vivo biodistribution data from a study comparing a DOTA-tetrazine probe without a PEG linker to one with a PEG11 linker in a pre-targeting model.
| Probe | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |
| [¹⁷⁷Lu]Lu-DOTA-Tz | ~4.5 | ~0.1 | ~4.0 | ~1.0 |
| [¹⁷⁷Lu]Lu-DOTA-PEG₁₁-Tz | ~6.0 | ~0.2 | ~1.5 | ~2.5 |
| Data adapted from a study in LS174T tumor-bearing mice pre-targeted with a TCO-antibody conjugate.[1] |
Experimental Protocols
General Synthesis of Tetrazine-PEG-NHS Ester
This protocol outlines a general procedure for synthesizing a tetrazine-PEG-NHS ester, a common building block for labeling biomolecules.
Caption: Synthetic scheme for Tetrazine-PEG-NHS ester.
Materials:
-
Tetrazine-carboxylic acid
-
Amine-PEG-Amine (with desired PEG length, e.g., PEG4, PEG8, PEG12)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Disuccinimidyl carbonate (DSC) or O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Purification supplies (e.g., silica gel for column chromatography or HPLC system)
Procedure:
-
Activation of Tetrazine-Carboxylic Acid: Dissolve the tetrazine-carboxylic acid, EDC, and NHS in anhydrous DMF. Stir the reaction at room temperature for 1-2 hours to form the NHS ester of the tetrazine.
-
Coupling to PEG: In a separate flask, dissolve the Amine-PEG-Amine in anhydrous DMF. Add the activated tetrazine-NHS ester solution dropwise to the PEG solution. Let the reaction proceed overnight at room temperature.
-
Purification of Tetrazine-PEG-Amine: Remove the solvent under reduced pressure. Purify the resulting Tetrazine-PEG-Amine intermediate using column chromatography or reverse-phase HPLC.
-
Activation to NHS Ester: Dissolve the purified Tetrazine-PEG-Amine in anhydrous DCM. Add DSC or TSTU and a non-nucleophilic base (e.g., triethylamine). Stir the reaction at room temperature for 2-4 hours.
-
Final Purification: Precipitate the product by adding cold diethyl ether. Collect the solid and dry it under vacuum to yield the final Tetrazine-PEG-NHS Ester.
Pre-targeted In Vivo Imaging Workflow
This protocol outlines a general workflow for a pre-targeted in vivo imaging experiment using a TCO-modified antibody and a radiolabeled tetrazine-PEG probe.
Caption: Workflow for pre-targeted in vivo imaging.
Procedure:
-
Antibody Administration: Intravenously inject the TCO-modified antibody into the animal model.
-
Accumulation and Clearance: Allow sufficient time (typically 24-72 hours) for the antibody to accumulate at the target site (e.g., tumor) and for the unbound antibody to clear from the circulation.
-
Probe Administration: Intravenously inject the radiolabeled tetrazine-PEG probe.
-
In Vivo Ligation: The tetrazine probe will rapidly react with the TCO-modified antibody at the target site via the inverse-electron-demand Diels-Alder cycloaddition.
-
Imaging: After a short distribution and clearance phase for the unbound probe (typically 1-4 hours), perform imaging (e.g., PET or SPECT) to visualize the distribution of the radiolabeled probe.
Logical Relationships in Probe Design
The selection of a PEG linker length involves a trade-off between various physicochemical and biological properties. The following diagram illustrates the logical relationships to consider when designing a tetrazine probe.
Caption: Interplay of PEG linker length and probe properties.
Conclusion
The choice of PEG linker length is a critical optimization parameter in the design of tetrazine probes for pre-targeted applications. Shorter PEG linkers may be advantageous in scenarios where rapid clearance of the unbound probe is desired and lipophilicity is not a major concern. Longer PEG linkers are beneficial for improving solubility and circulation time, which can lead to higher tumor accumulation, but may also introduce steric hindrance that can affect the in vivo reaction kinetics. The optimal PEG linker length will ultimately depend on the specific application, the nature of the target, and the desired pharmacokinetic profile. The data and protocols presented in this guide provide a framework for making informed decisions in the development of novel tetrazine-based imaging and therapeutic agents.
References
- 1. DOTA-tetrazine probes with modified linkers for tumor pretargeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine-PEG9-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
A Head-to-Head Battle for Specificity: Cy5-PEG8-Tetrazine in the Cellular Arena
For researchers, scientists, and drug development professionals navigating the intricate world of cellular labeling, the quest for specificity is paramount. In the realm of bioorthogonal chemistry, Cy5-PEG8-Tetrazine has emerged as a prominent tool for fluorescently tagging biomolecules. This guide provides an objective comparison of its performance against a key alternative, supported by experimental data, detailed protocols, and visual workflows to empower your research decisions.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is renowned for its exceptionally fast kinetics and high selectivity, making it a cornerstone of modern bioorthogonal labeling.[1][2] Cy5-PEG8-Tetrazine, a water-soluble and pH-insensitive far-red fluorescent probe, leverages this powerful chemistry for precise molecular tracking within the complex cellular environment.[1] Its performance, however, must be critically evaluated against other established methods to ensure the selection of the optimal tool for a given biological question.
Performance Showdown: Cy5-PEG8-Tetrazine vs. an Alkyne-Azide Click Chemistry Probe
To provide a clear comparison, we evaluate Cy5-PEG8-Tetrazine against a popular alternative from the click chemistry family: an Alexa Fluor 647-alkyne probe, which reacts with an azide-modified target via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.
| Performance Metric | Cy5-PEG8-Tetrazine (with TCO) | Alexa Fluor 647-Alkyne (with Azide) | Rationale & Key Considerations |
| Specificity | High | High | Both reactions are highly bioorthogonal, meaning they do not cross-react with native cellular components. The specificity of the labeling ultimately depends on the precise introduction of the TCO or azide handle onto the target biomolecule. |
| Reaction Kinetics | Very Fast (up to 10^6 M⁻¹s⁻¹) | Moderate to Fast (CuAAC: ~10^4-10^5 M⁻¹s⁻¹; SPAAC: ~10⁻¹-10¹ M⁻¹s⁻¹) | The iEDDA reaction of tetrazine-TCO is significantly faster than SPAAC, enabling rapid labeling at low concentrations. CuAAC is fast but requires a cytotoxic copper catalyst, limiting its use in live-cell applications. |
| Signal-to-Background Ratio | Excellent | Good to Excellent | The fluorogenic nature of some tetrazine-dye conjugates, where fluorescence is quenched until the reaction occurs, can lead to a higher signal-to-background ratio. However, proper washing steps are crucial for both methods to minimize background from unbound probes. |
| Photostability | Good | Excellent | Studies have shown that Alexa Fluor dyes, such as Alexa Fluor 647, are significantly more resistant to photobleaching than Cy dyes like Cy5.[3][4] This is a critical consideration for long-term imaging experiments. |
| Water Solubility | High | High | Both probes are available in water-soluble formulations, which is essential for biological applications. |
| pH Sensitivity | Insensitive (pH 4-10) | Generally Insensitive | Both probes are stable across a broad physiological pH range. |
| Ease of Use | Simple (catalyst-free) | More complex (CuAAC requires a catalyst) | The catalyst-free nature of the tetrazine-TCO reaction simplifies the experimental workflow, particularly for live-cell imaging. |
Experimental Deep Dive: Validating Specificity in Your Lab
To rigorously validate the specificity of Cy5-PEG8-Tetrazine labeling in your cellular model, a series of well-controlled experiments are essential.
Experimental Protocol: Validation of Cy5-PEG8-Tetrazine Specificity in TCO-Expressing Cells
1. Cell Culture and Transfection:
- Culture your cells of interest to ~70-80% confluency.
- Transfect cells with a plasmid encoding your protein of interest fused to a TCO-containing unnatural amino acid or an enzyme that incorporates a TCO-modified substrate.
- As a negative control, transfect a separate population of cells with a plasmid encoding the protein of interest without the TCO handle.
- Allow 24-48 hours for protein expression.
2. Labeling Procedure:
- Prepare a 1-10 µM working solution of Cy5-PEG8-Tetrazine in serum-free media or phosphate-buffered saline (PBS).
- Wash the cells twice with PBS.
- Incubate the cells with the Cy5-PEG8-Tetrazine solution for 15-30 minutes at 37°C.
- Wash the cells three times with PBS to remove unbound probe.
3. Imaging and Analysis:
- Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm).
- Acquire images of both the TCO-positive and TCO-negative (control) cells using identical imaging parameters.
- Quantify the mean fluorescence intensity of the cells in both populations. A significantly higher fluorescence intensity in the TCO-positive cells compared to the negative control indicates specific labeling.
Control Experiments to Ensure Confidence:
-
No-Tetrazine Control: Image TCO-expressing cells that have not been treated with Cy5-PEG8-Tetrazine to assess autofluorescence.
-
Competition Control: Co-incubate TCO-expressing cells with Cy5-PEG8-Tetrazine and a large excess of a non-fluorescent tetrazine derivative. A significant reduction in the Cy5 signal would indicate that the labeling is specific to the tetrazine-TCO reaction.
-
Flow Cytometry Analysis: For a quantitative measure of labeling efficiency and specificity, harvest the cells after labeling and analyze them by flow cytometry. This will provide population-level data on the percentage of labeled cells and the distribution of fluorescence intensity.
-
Mass Spectrometry: For ultimate confirmation of site-specific labeling, the labeled protein of interest can be isolated and analyzed by mass spectrometry to identify the precise amino acid residue that has been modified with the Cy5-PEG8 moiety.
Visualizing the Workflow and Logic
To further clarify the experimental design and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for validating Cy5-PEG8-Tetrazine specificity.
Caption: Logical framework for assessing labeling specificity.
Conclusion
Cy5-PEG8-Tetrazine stands as a powerful tool for specific cellular labeling, driven by the rapid and selective nature of the iEDDA reaction. Its primary drawback in comparison to Alexa Fluor 647-based probes lies in its relative photostability. For experiments requiring long-term or intensive imaging, an Alexa Fluor-tetrazine conjugate might be a more suitable choice. Ultimately, the selection of a fluorescent probe should be guided by the specific demands of the experiment, and rigorous validation through well-designed control experiments is non-negotiable for generating reliable and reproducible data. By following the protocols and considering the comparative data presented here, researchers can confidently harness the power of bioorthogonal chemistry to illuminate the intricate workings of the cell.
References
A Comparative Analysis of Tetrazine Derivatives for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, most notably trans-cyclooctenes (TCOs), has become a cornerstone of bioorthogonal chemistry.[1][2][3][4] Its exceptionally fast reaction kinetics and high specificity have enabled a wide range of applications, from cellular imaging to in vivo drug delivery.[5][6][7] However, the selection of the optimal tetrazine derivative for a specific application is critical and depends on a balance of reactivity, stability, and, in many cases, fluorescence properties. This guide provides a comparative analysis of different tetrazine derivatives to aid in this selection process.
Key Performance Metrics: A Balancing Act
The utility of a tetrazine derivative for bioorthogonal labeling hinges on several key performance indicators:
-
Reaction Kinetics: The speed of the iEDDA reaction, quantified by the second-order rate constant (k₂), is paramount, especially for applications involving low concentrations of reactants or rapid biological processes.[3]
-
Stability: Tetrazines must be stable enough to persist in the desired biological environment (e.g., buffer, cell media, or in vivo) for the duration of the experiment to ensure efficient labeling.[1]
-
Fluorogenic Properties: For fluorescence imaging applications, the ability of the tetrazine to quench an attached fluorophore and the subsequent fluorescence enhancement (turn-on) upon reaction is a significant advantage, as it reduces background noise and eliminates the need for wash steps.[8][9][10][11][12][13][14][15]
-
Hydrophilicity: For in vivo applications, hydrophilic tetrazines are often preferred to improve solubility, reduce non-specific binding, and enhance pharmacokinetic properties.[2][4]
The choice of a tetrazine derivative often involves a trade-off between these properties. For instance, highly reactive tetrazines bearing strong electron-withdrawing groups can exhibit lower stability in aqueous media.[16][17][18]
Comparative Data of Tetrazine Derivatives
To facilitate the selection process, the following tables summarize the performance of various tetrazine derivatives based on published experimental data. It is important to note that reaction conditions (e.g., specific TCO derivative, solvent, temperature) can influence the observed rate constants, and stability can be medium-dependent.
Table 1: Reaction Kinetics of Common Tetrazine Derivatives with trans-Cyclooctene (TCO) Derivatives
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature [°C] | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz) | TCO | ~2,000 | Various | 25 | [3] |
| 3-methyl-6-phenyl-s-tetrazine | TCO | ~1,000 | PBS | 37 | [1] |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | ~30,000 | PBS | 37 | [1] |
| 3-phenyl-1,2,4,5-tetrazine | axTCO-PEG₄ | 70,000 - 110,000 | DPBS | Not Specified | [19] |
| 3-(4-fluorophenyl)-1,2,4,5-tetrazine | axTCO-PEG₄ | 20,000 - 130,000 | DPBS | Not Specified | [19] |
| 3-(6-methylpyridin-2-yl)-1,2,4,5-tetrazine | TCO | 25,000 - 80,000 | DPBS | Not Specified | [19] |
Table 2: Stability of Selected Tetrazine Derivatives
| Tetrazine Derivative | Medium | Stability Metric | Reference |
| 3-methyl-6-(pyridin-2-yl)-s-tetrazine | PBS (pH 7.4) | t₁/₂ > 7 days | [1] |
| 3-benzylamino-6-methyl-s-tetrazine | PBS (pH 7.4) | t₁/₂ ~ 24 hours | [1] |
| 3,6-diphenyl-s-tetrazine | Serum | Stable | [1] |
| 3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz) | Serum | Less Stable | [1] |
Table 3: Fluorogenic Properties of Tetrazine-Dye Conjugates
| Fluorophore | Tetrazine Linkage | Quantum Yield (Quenched) | Fluorescence Turn-On Ratio | Reference |
| BODIPY | Methyl-s-tetrazine | < 0.01 | > 60 | [10] |
| Rhodamine | ortho-oxymethyl-linked tetrazine | 0.3% | 95 | [11] |
| Silicon Rhodamine (SiR) | ortho-oxymethyl-linked tetrazine | 0.7% | 45 | [11] |
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This protocol is adapted from established methods for measuring fast bioorthogonal reactions.[1][7][20][21][22][23]
1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).
2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C). b. Load the tetrazine and TCO solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time. d. Record the absorbance decay trace.
3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO]. c. Repeat the experiment with at least three different concentrations of the TCO derivative to ensure the linearity of the plot of k_obs versus [TCO] and obtain a more accurate k₂ from the slope of this plot.
Protocol 2: Assessment of Tetrazine Stability in Biological Media
This protocol provides a general method for evaluating the stability of tetrazine derivatives.[1]
1. Sample Preparation: a. Prepare a stock solution of the tetrazine derivative in DMSO. b. Dilute the stock solution to a final concentration (e.g., 50 µM) in the desired biological medium (e.g., PBS pH 7.4, or cell culture medium supplemented with 10% fetal bovine serum).
2. Incubation: a. Incubate the samples at 37 °C in a controlled environment.
3. Time-Point Analysis: a. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample. b. Quench any potential degradation by flash freezing or immediate analysis. c. Analyze the remaining concentration of the intact tetrazine derivative using HPLC or LC-MS by monitoring the characteristic absorbance of the tetrazine.
4. Data Analysis: a. Plot the percentage of the remaining tetrazine derivative as a function of time. b. Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.
Visualizing the Logic and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the underlying chemical reaction and the experimental workflow.
Caption: The inverse electron-demand Diels-Alder (iEDDA) reaction pathway.
Caption: General workflow for comparing different tetrazine derivatives.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. scilit.com [scilit.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazine as a general phototrigger to turn on fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Tetrazine as a general phototrigger to turn on fluorophores - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 21. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. web.williams.edu [web.williams.edu]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Cy5-PEG8-Tetrazine: A Procedural Guide
Researchers and scientists handling Cy5-PEG8-Tetrazine must adhere to stringent safety protocols to ensure personal and environmental protection. This guide provides essential, step-by-step logistical information for the proper disposal of this fluorescent labeling reagent, drawing from safety data sheets of its constituent components and general laboratory best practices. Due to the absence of a specific Safety Data Sheet (SDS) for Cy5-PEG8-Tetrazine, this guidance is predicated on the known hazards of cyanine dyes and tetrazine compounds.
Core Safety and Handling Summary
A comprehensive understanding of the chemical's properties is the first step toward safe handling and disposal. The following table summarizes the known hazard information for components related to Cy5-PEG8-Tetrazine. It is critical to note that this information is based on similar compounds and should be treated as a precautionary guideline.
| Parameter | Cy5 (Cyanine 5) Component | Tetrazine Component | General Guidance for Cy5-PEG8-Tetrazine |
| GHS Hazard Classification | Hazards not thoroughly investigated. Handled with caution. | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3)[1] | Assume similar or compounded hazards. Treat as a hazardous substance. |
| Potential Health Effects | Avoid contact and inhalation.[2] | May cause respiratory irritation, skin irritation, and serious eye irritation.[1] | Potential for skin, eye, and respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear appropriate gloves, protective clothing, and eyewear.[2] | Wear protective gloves, eye protection, and face protection.[1] | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work in a chemical fume hood.[3] |
| First Aid: Skin Contact | Rinse with plenty of water.[2] | Wash with plenty of soap and water.[1] | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] |
| First Aid: Eye Contact | Wash thoroughly with copious amounts of water for at least 15 minutes.[2] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[1] | Assure adequate flushing of the eyes by separating the eyelids with fingers and rinsing with water for at least 15 minutes.[3] |
| First Aid: Inhalation | Move individual to fresh air.[2] | Remove person to fresh air and keep comfortable for breathing.[1] | Remove to fresh air. Seek medical attention if symptoms persist.[3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from light.[2] | Keep only in original container. | Store in closed vessels, refrigerated.[3] |
Detailed Disposal Protocol for Cy5-PEG8-Tetrazine
The proper disposal of Cy5-PEG8-Tetrazine is crucial to prevent environmental contamination and ensure laboratory safety. The following protocol outlines the necessary steps for its disposal.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle Cy5-PEG8-Tetrazine within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Wear appropriate PPE, including but not limited to:
-
Nitrile gloves (or other chemical-resistant gloves).
-
Safety goggles with side shields or a face shield.
-
A buttoned lab coat.
-
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for Cy5-PEG8-Tetrazine waste. The container should be made of a material compatible with the chemical.
-
Do not mix Cy5-PEG8-Tetrazine waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect all materials contaminated with Cy5-PEG8-Tetrazine, including pipette tips, microfuge tubes, and any absorbent materials used for spills, in this designated container.
3. Labeling of Hazardous Waste:
-
Label the waste container with a "Hazardous Waste" tag.[4]
-
The label must include:
-
The full chemical name: "Cy5-PEG8-Tetrazine".
-
An accurate estimation of the concentration and volume.
-
The associated hazards (e.g., "Irritant," "Handle with Caution").[4]
-
The date of accumulation.
-
4. Accidental Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.[3]
-
Absorb the spill with an inert material, such as sand or vermiculite.[3]
-
Carefully sweep up the absorbent material and place it in the designated hazardous waste container.[3]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Do not allow the material to enter drains or water courses.[3]
5. Final Disposal Procedure:
-
Once the hazardous waste container is full, ensure it is tightly sealed.
-
Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS department.[4]
-
Follow all institutional and local regulations for the final disposal of chemical waste.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the safe disposal of Cy5-PEG8-Tetrazine, the following diagram outlines the key steps and decision points.
Caption: Workflow for the safe disposal of Cy5-PEG8-Tetrazine waste.
References
Personal protective equipment for handling Cy5-PEG8-Tetrazin
Researchers, scientists, and drug development professionals utilizing Cy5-PEG8-Tetrazine must adhere to stringent safety protocols to ensure personal and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
The following table summarizes the required PPE for handling Cy5-PEG8-Tetrazine.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times. Ensure gloves are inspected for integrity before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | A standard lab coat should be worn, fully buttoned, to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of any dust or aerosols. |
Operational Plan: Safe Handling Workflow
Proper handling of Cy5-PEG8-Tetrazine is critical to minimize exposure risk. The following workflow outlines the procedural steps for safe handling, from preparation to post-experiment cleanup.
Caption: A step-by-step workflow for the safe handling of Cy5-PEG8-Tetrazine.
Disposal Plan
Proper disposal of Cy5-PEG8-Tetrazine and any contaminated materials is crucial to prevent environmental contamination. All waste generated should be treated as hazardous chemical waste.
The following table outlines the disposal procedures for different types of waste.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled hazardous waste container | Includes unused compound, contaminated weigh paper, and pipette tips. |
| Liquid Waste | Labeled hazardous waste container | Includes solutions containing the compound and solvent rinses of glassware. |
| Contaminated Sharps | Sharps container | Includes needles and syringes used to handle solutions of the compound. |
| Contaminated PPE | Labeled hazardous waste bag | Includes used gloves and disposable lab coats. |
All waste containers must be clearly labeled with the contents, including the full chemical name "Cy5-PEG8-Tetrazine," and the appropriate hazard warnings.[5] Disposal should be carried out in accordance with institutional and local regulations for hazardous chemical waste.[5][6] Do not dispose of this compound or its solutions down the drain.[7]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary to mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the institution's environmental health and safety department. Ensure the cleanup is performed by personnel wearing appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
